molecular formula C7H9IN2O B017395 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) CAS No. 6456-44-6

1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Cat. No.: B017395
CAS No.: 6456-44-6
M. Wt: 264.06 g/mol
InChI Key: IWEIZMCTGMHCRE-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-methylpyridinium iodide , also known as 1-methylnicotinamide iodide, is a quaternary salt of nicotinamide (Vitamin B3) with the molecular formula C7H9IN2O and a molecular weight of 264.06 g/mol. This compound is a white to off-white solid with a melting point of 189-191 °C and a purity of ≥98%, confirmed by NMR, HPLC, and IR spectroscopy. Chemical Synthesis and Research Value: This compound serves as a key precursor and intermediate in organic and medicinal chemistry. It is synthesized via the quaternization of nicotinamide, a process significantly enhanced by microwave irradiation, which can improve yields and reduce reaction times from hours to minutes compared to conventional methods. The presence of the electron-withdrawing carbamoyl group at the 3-position of the pyridinium ring influences the electron density and properties of the molecule, making it a versatile building block. Key Research Applications: • Coordination Chemistry & Material Science: The compound acts as an organic cation in the formation of halometallate salts with metals like cadmium and mercury, which are of interest for constructing coordination polymers and studying crystal structures governed by amide hydrogen bonding. • Pharmaceutical & Bioactive Molecule Synthesis: It is a fundamental scaffold for creating novel derivatives with investigated biological activities, including potential antifungal, antimicrobial, and cytotoxic properties. • Green Chemistry & Method Development: Its use in amidation reactions and as a model compound for optimizing sustainable synthetic protocols, such as microwave-assisted chemistry, is a valuable application. • Biomimetic & Biochemical Studies: Given its structural relation to nicotinamide adenine dinucleotide (NAD+), it is relevant for probing biochemical pathways and interactions. Handling and Storage: Store at room temperature in a cool, dry place. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6456-44-6

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboximidate;hydroiodide

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H

InChI Key

IWEIZMCTGMHCRE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[I-]

Other CAS No.

6456-44-6

Related CAS

3106-60-3 (Parent)

Synonyms

3-(Aminocarbonyl)-1-methylpyridinium Iodide;  3-Carbamoyl-1-methylpyridinium Iodide;  Nicotinamide Methiodide;  _x000B_

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpyridin-1-ium-3-carboxamide Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Characteristics of a Versatile Pyridinium Compound

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methylpyridin-1-ium-3-carboxamide iodide, a quaternary ammonium salt derived from the methylation of nicotinamide (a form of vitamin B3). Also known as nicotinamide methiodide, this compound belongs to the broader class of pyridinium salts, which are recognized for their diverse applications in catalysis, ionic liquids, and as biologically active agents.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its potential application in drug development, chemical synthesis, and materials science. This document, intended for researchers and professionals in these fields, delves into the structural, thermal, and spectroscopic properties of 1-methylpyridin-1-ium-3-carboxamide iodide, providing both established data and detailed experimental protocols for its characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-Methylpyridin-1-ium-3-carboxamide iodide is the product of the N-methylation of the pyridine ring in nicotinamide, with an iodide anion balancing the positive charge of the quaternary nitrogen.

DOT script for the chemical structure of 1-Methylpyridin-1-ium-3-carboxamide Iodide:

Synthesis_Workflow Reactants Nicotinamide + Methyl Iodide Reaction Reaction (Stirring at controlled temperature) Reactants->Reaction Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Reaction Precipitation Precipitation/Crystallization Reaction->Precipitation Purification Filtration and Washing (e.g., with ether) Precipitation->Purification Product 1-Methylpyridin-1-ium-3-carboxamide Iodide Purification->Product

Caption: General workflow for the synthesis of 1-methylpyridin-1-ium-3-carboxamide iodide.

Experimental Protocol: Synthesis

A detailed protocol for a related synthesis of 1-aminopyridinium iodide provides a solid framework for the synthesis of the target compound. [2]The following is an adapted, exemplary protocol:

  • Dissolution: Dissolve nicotinamide in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Methylating Agent: Add a stoichiometric equivalent or a slight excess of methyl iodide to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: As the reaction proceeds, the pyridinium salt, which is often less soluble in the reaction solvent than the starting materials, may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: Collect the solid product by filtration and wash it with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

The yield and purity of the final product should be assessed using standard analytical techniques such as NMR spectroscopy and melting point analysis.

Physicochemical Properties

The utility of a compound is largely dictated by its physical and chemical properties. This section details the key physicochemical parameters of 1-methylpyridin-1-ium-3-carboxamide iodide.

Table 2: Key Physicochemical Properties

PropertyValueExperimental Notes/CausalitySource
Melting Point 128-131 °C (for precursor, Nicotinamide)The melting point of the iodide salt is expected to be significantly higher due to its ionic nature. A related compound, 3-(hydroxycarbamoyl)-1-methylpyridinium iodide, has a melting point of 187 °C. It is also reported that some pyridinium salts may decompose at higher temperatures.[3][4]
Boiling Point Decomposes at elevated temperaturesAs an ionic salt, this compound is not expected to have a defined boiling point at atmospheric pressure and will likely decompose before boiling.
Solubility Water: 855 mg/mL (for the cation)The high water solubility is attributed to the charged nature of the pyridinium cation and the ability of the amide group to form hydrogen bonds. Solubility in ethanol is reported to be low.[5]
pKa 3.35 (of precursor, Nicotinamide)This value corresponds to the pKa of the conjugate acid of the pyridine nitrogen in nicotinamide. The N-methylation to form the quaternary ammonium salt results in a permanently charged cation, and thus it does not have a pKa in the traditional sense for the pyridinium nitrogen.[6]
Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline organic compounds, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Experimental Protocol: Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its application in formulations and as a reaction medium.

  • Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 1-methylpyridin-1-ium-3-carboxamide iodide, characteristic signals are expected for the methyl protons, the aromatic protons on the pyridinium ring, and the amide protons. The chemical shifts of the aromatic protons are typically downfield due to the deshielding effect of the positively charged nitrogen and the aromatic ring current.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals are expected for the methyl carbon, the carbons of the pyridinium ring, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is characteristically found at the downfield end of the spectrum.

While specific peak lists for this compound are not readily available in the public domain, data for related pyridinium compounds can be used for comparative analysis. [1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3200N-H (Amide)Stretching
~3100-3000C-H (Aromatic)Stretching
~1680C=O (Amide)Stretching
~1600-1450C=C, C=N (Aromatic Ring)Stretching

The PubChem database indicates the availability of an FTIR spectrum for this compound, obtained as a KBr wafer. [6]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent molecule, nicotinamide, exhibits absorption maxima at approximately 210 nm and 260 nm in an acidic mobile phase. [7]The N-methylation to form the pyridinium salt is expected to cause a slight shift in these absorption bands. The absorption spectrum of nicotinamide can be influenced by the solvent and pH. [8]

Potential Applications

As a derivative of nicotinamide, 1-methylpyridin-1-ium-3-carboxamide iodide is of interest in biological and pharmaceutical research. Nicotinamide itself is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism. The quaternization of nicotinamide may alter its biological activity and transport properties, making it a subject for further investigation in areas such as:

  • Enzyme Inhibition: Pyridinium compounds are known to interact with various enzymes.

  • Drug Delivery: The ionic nature of the compound could be exploited in the design of drug delivery systems.

  • Antimicrobial Agents: Some pyridinium salts have demonstrated antimicrobial properties.

Conclusion

1-Methylpyridin-1-ium-3-carboxamide iodide is a pyridinium salt with a rich set of physicochemical properties that are of interest to researchers in chemistry, biology, and pharmaceutical sciences. This guide has provided a comprehensive overview of its molecular structure, synthesis, and key physicochemical characteristics, along with standardized protocols for their determination. While some experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, the information presented here, based on its well-characterized precursor and related compounds, provides a robust foundation for further research and application development.

References

  • Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Nevada, Las Vegas. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72660, Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Retrieved from [Link]

  • G, A., & A, A. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4085-4098. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis. spectra of charge-transfer complexes of a nicotinamide with.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF NICORANDIL IN BULK AND ITS PHARMACEUTICAL FORMULATAION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141170, 1-Methylpyridin-1-ium-3-ol. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 1-Methylnicotinamide iodide (FDB022639). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Using a Fluorescent 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide to Characterize Solvent Polarities. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72657, 3-Hydroxycarbamoyl-1-methylpyridinium iodide. Retrieved from [Link]

  • ClinMed International Library. (2018). Physicochemical and Biopharmaceutical Characterization of N-Iodomethyl-N,N-Dimethyl-N-(6,6-1 Diphenylhex-5-En-1-Yl) Ammonium Iod. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-ACETYL-1-METHYLPYRIDINIUM IODIDE, THIOSEMICARBAZONE - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(HYDROXYCARBAMOYL)-1-METHYLPYRIDINIUM IODIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

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  • MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Sources

Spectroscopic Characterization of 1-Methylpyridin-1-ium-3-carboximidate Hydrogen Iodide (1/1): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyridin-1-ium-3-carboximidate is a cationic derivative of pyridine, featuring a carboximidate functional group at the 3-position. The positive charge is localized on the nitrogen atom of the pyridine ring, and it is associated with an iodide counter-ion. The unique electronic properties of the N-methylpyridinium cation, combined with the reactivity of the carboximidate moiety, make this compound a subject of interest in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its potential applications.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the rationale behind the expected spectral characteristics.

Molecular Structure and Key Features

The structure of 1-Methylpyridin-1-ium-3-carboximidate cation is characterized by a planar, aromatic pyridinium ring and a carboximidate group. The positive charge on the nitrogen atom significantly influences the electron density distribution within the ring, leading to a downfield shift of the ring protons in the ¹H NMR spectrum.

Caption: Molecular structure of the 1-Methylpyridin-1-ium-3-carboximidate cation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The NMR spectra of 1-Methylpyridin-1-ium-3-carboximidate are predicted based on the known chemical shifts of N-methylpyridinium salts and related compounds. The electron-withdrawing effect of the positively charged nitrogen atom is the dominant factor influencing the chemical shifts of the pyridinium ring protons and carbons.

Predicted ¹H NMR Data

The protons on the pyridinium ring are expected to be significantly deshielded, appearing at high chemical shifts (downfield). The N-methyl protons will also be deshielded compared to a neutral N-methyl group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-29.2 - 9.4s
H-48.8 - 9.0d~8.0
H-58.1 - 8.3t~7.5
H-68.7 - 8.9d~6.0
N-CH₃4.3 - 4.5s
N-H (imidate)7.0 - 8.0br s
Predicted ¹³C NMR Data

Similar to the protons, the carbon atoms of the pyridinium ring are expected to be deshielded. The N-methyl carbon will also show a downfield shift.

Carbon Predicted Chemical Shift (δ, ppm)
C-2145 - 148
C-3135 - 138
C-4148 - 151
C-5128 - 131
C-6146 - 149
N-CH₃48 - 52
C (imidate)160 - 165

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as bands associated with the carboximidate group.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidate)3300 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (N-CH₃)2900 - 3000Weak-Medium
C=N Stretch (imidate)1640 - 1680Strong
Aromatic C=C and C=N Stretch1500 - 1600Medium-Strong
C-O Stretch (imidate)1250 - 1350Strong

Predicted Mass Spectrometry (MS) Data

For mass spectrometric analysis, electrospray ionization (ESI) in positive ion mode is the most suitable technique due to the pre-existing positive charge on the cation. The mass spectrum is expected to show a prominent peak for the 1-Methylpyridin-1-ium-3-carboximidate cation.

Molecular Weight of Cation (C₈H₁₀N₂O⁺): 150.08 Da

Predicted m/z values:

  • [M]⁺: 150.08

Fragmentation of the pyridinium ring can occur, leading to characteristic losses.

G cluster_0 Mass Spectrometry Workflow cluster_1 Expected Primary Ion Sample 1-Methylpyridin-1-ium-3-carboximidate in Solution ESI Electrospray Ionization (+ve mode) Sample->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum ParentIon [C₈H₁₀N₂O]⁺ m/z = 150.08 Spectrum->ParentIon Major Peak

Caption: A simplified workflow for the ESI-MS analysis of the target compound.

Experimental Protocols

The following are hypothetical, yet standard, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a predictive spectroscopic profile of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1). The anticipated NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of analogous structures. These predictions offer a valuable starting point for the identification and characterization of this compound in a research or development setting. Experimental verification of this data is essential for a definitive structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • PubChem. N-Methylpyridinium. National Center for Biotechnology Information. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

Solubility Profile of 1-Methylpyridin-1-ium-3-carboximidate Hydrogen Iodide (1/1) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1), a quaternary pyridinium salt. While specific experimental solubility data for this compound is not extensively published, this document establishes a robust predictive framework based on the well-understood principles of ionic compound dissolution and data from analogous N-alkylpyridinium salts. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its quantitative determination, and provide an expected solubility profile across a range of common organic solvents. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction and Compound Identification

1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1) is a quaternary ammonium salt belonging to the N-alkylpyridinium class of compounds. Its identity is confirmed through various chemical databases and synonyms.

  • Primary Name: 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)[1]

  • Common Synonyms: 3-Carbamoyl-1-methylpyridinium iodide, 1-Methylnicotinamide iodide[1]

  • CAS Number: 6456-44-6[1]

  • Molecular Formula: C₇H₉IN₂O

  • Molecular Weight: 264.06 g/mol [1]

The solubility of an active compound in organic solvents is a critical physicochemical parameter that governs its utility in a vast array of applications, from organic synthesis and purification to formulation development in the pharmaceutical industry. Understanding and quantifying this property is essential for process optimization, reaction kinetics, and achieving desired concentrations in final products.

Theoretical Framework for Solubility

The dissolution of an ionic salt like 1-Methylpyridin-1-ium-3-carboximidate HI is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).

The "Like Dissolves Like" Principle

As an ionic, and therefore highly polar, compound, its solubility is dictated by the principle of "like dissolves like".[2][3] It is expected to be readily soluble in polar solvents and poorly soluble in non-polar solvents.

  • Polar Solvents (e.g., Methanol, Acetonitrile, DMSO) possess significant dipole moments, allowing them to effectively surround and stabilize the 1-methylpyridinium cation and the iodide anion through strong ion-dipole interactions. This process of solvation releases energy that can overcome the compound's crystal lattice energy.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) lack the ability to form these stabilizing interactions. The energy cost of breaking the ionic bonds in the crystal lattice is not compensated by solvation, resulting in minimal solubility.[4]

Key Factors Influencing Solubility
  • Crystal Lattice Energy : In contrast to simple, compact inorganic salts like NaCl, pyridinium salts feature large, bulky, and asymmetric ions.[5] This structural complexity generally leads to less efficient packing in the crystal lattice and, consequently, a lower lattice energy. A lower lattice energy requires less energy to overcome for dissolution to occur, making these compounds more soluble in polar organic solvents than their inorganic counterparts.[5]

  • Solvent Properties : The dielectric constant, dipole moment, and hydrogen bonding capability of the solvent are paramount. Solvents with high dielectric constants are more effective at shielding the separated ions from each other, preventing them from recombining and precipitating.

  • Structural Modifications : The solubility of pyridinium salts is highly sensitive to even minor changes in their chemical structure. Research has shown that modifying substituents on the pyridinium ring can alter solubility in a given solvent (like acetonitrile) by an order of magnitude, with measured values for different derivatives ranging from 0.3 M to over 2.1 M.[6]

The dissolution process can be visualized as a transition from an ordered solid state to a disordered, solvated state in solution, driven by favorable intermolecular forces.

cluster_solid Solid Crystal Lattice cluster_solution Solution (Polar Solvent) cluster_forces Driving Intermolecular Force Lattice [C₇H₉N₂O⁺][I⁻] (Ordered State) Cation C₇H₉N₂O⁺ (Solvated) Lattice->Cation + Solvent (Overcomes Lattice Energy) Anion I⁻ (Solvated) Lattice->Anion + Solvent (Solvation Energy Release) Forces Strong Ion-Dipole Interactions between Ions and Polar Solvent Molecules

Caption: Dissolution of an ionic compound in a polar solvent.

Predicted Solubility Profile

Based on the principles outlined above and available data for analogous compounds like 1-methylpyridinium iodide, the following table summarizes the expected solubility behavior of 1-Methylpyridin-1-ium-3-carboximidate HI. These are predictive classifications and should be confirmed experimentally using the protocol in the subsequent section.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of both strong ion-dipole interactions and hydrogen bonding, providing excellent stabilization for both the cation and the iodide anion.[4]
Polar Aprotic Acetonitrile, DMSO, DMF, AcetoneModerate to HighPossess strong dipole moments for effective ion solvation. The solubility of pyridinium salts in acetonitrile is known to be significant and highly dependent on specific molecular structure.[6][7]
Low Polarity Dichloromethane (DCM), ChloroformLow to ModerateLimited polarity results in weaker ion-dipole interactions, leading to reduced but potentially non-negligible solubility.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble / Very LowLacking any significant dipole moment, these solvents cannot overcome the crystal lattice energy of the ionic salt.[4]

Standard Protocol for Experimental Solubility Determination

To obtain quantitative and reliable solubility data, the equilibrium shake-flask method is recommended. This protocol is a self-validating system that ensures the solution has reached saturation, providing an accurate measurement of solubility at a given temperature.

Principle

An excess amount of the solid solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Workflow Diagram

G start Start prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil separate 3. Phase Separation Allow solid to settle. Optionally, centrifuge or filter. equil->separate aliquot 4. Sample Collection Carefully withdraw a precise aliquot of the clear supernatant. separate->aliquot quant 5. Quantification aliquot->quant grav Gravimetric Method - Weigh aliquot. - Evaporate solvent. - Weigh residue. quant->grav Method A spec Spectroscopic Method - Dilute aliquot if necessary. - Measure absorbance (UV-Vis). - Calculate from calibration curve. quant->spec Method B calc 6. Calculation Determine solubility in g/L or mol/L. grav->calc spec->calc end End calc->end

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation :

    • To a series of glass vials with screw caps, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of 1-Methylpyridin-1-ium-3-carboximidate HI to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was achieved.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation :

    • Remove the vials from the shaker and allow them to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • For very fine particles, centrifugation of the sealed vial is recommended to ensure a perfectly clear supernatant.

  • Sample Collection :

    • Using a volumetric pipette, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant. Ensure no solid particles are transferred.

  • Quantification (Choose one method):

    • Method A: Gravimetric Analysis [8] i. Tare a clean, dry weighing dish to ±0.1 mg. ii. Transfer the collected aliquot into the weighing dish. iii. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. iv. Once all solvent is removed, cool the dish in a desiccator and weigh it. v. The difference between the final and initial mass is the mass of the dissolved solute.

    • Method B: UV-Vis Spectrophotometry [6] i. Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. ii. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to create a calibration curve (Absorbance vs. Concentration). iii. Quantitatively dilute the collected aliquot of the saturated solution to bring its absorbance into the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. v. Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

  • Calculation :

    • For Gravimetric: Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

    • For Spectrophotometry: The solubility is the calculated concentration of the saturated solution (mol/L or g/L).

Conclusion

1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide (1/1) is an ionic salt whose solubility is fundamentally driven by solvent polarity. It is predicted to be highly soluble in polar protic and aprotic organic solvents and largely insoluble in non-polar media. While this guide provides a strong theoretical and predictive foundation, the high sensitivity of pyridinium salt solubility to minor structural changes and specific solvent interactions necessitates experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for researchers to quantitatively determine the solubility of this compound, enabling its effective application in scientific and developmental workflows.

References

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A Technical Guide to the Exploratory Biological Screening of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is a rigorous process underpinned by systematic biological evaluation. This guide presents a comprehensive framework for the initial exploratory screening of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) , a compound with limited publicly available data. As such, this document serves as a strategic whitepaper, outlining a logical, multi-tiered screening cascade designed to efficiently identify and validate potential bioactivity. We will delve into the rationale behind the selection of primary and secondary assays, provide detailed, field-proven protocols, and establish a clear methodology for data interpretation and hit validation. The objective is to create a self-validating experimental system that maximizes the potential for discovery while minimizing false positives, thereby providing a robust foundation for future drug development efforts.

Introduction: Characterizing the Unknown

1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) is a pyridinium salt. Based on its nomenclature, the core structure consists of a pyridine ring methylated at the nitrogen, creating a positively charged pyridinium cation. A carboximidate group is attached at the 3-position, and this salt is paired with a hydrogen iodide counterion. Given the novelty of this specific compound, the first critical step, prior to any biological screening, is rigorous analytical characterization. This includes confirming its identity, purity (typically via NMR and LC-MS), and solubility in relevant biological buffers and solvents like Dimethyl Sulfoxide (DMSO). These foundational data are essential for the accurate interpretation of all subsequent biological assays.

The screening strategy proposed herein is designed as a funnel, beginning with broad, high-throughput screens to detect any potential biological activity and progressively narrowing the focus to more specific, mechanism-of-action studies for any confirmed "hits."[1]

The Screening Cascade: A Multi-Tiered Approach

A tiered approach is the most resource-efficient strategy for novel compound screening. It allows for rapid initial assessment and allocates more complex, lower-throughput assays only to compounds that show promising and validated activity.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Broad Activity Profiling) cluster_1 Tier 2: Hit Confirmation & Secondary Screening cluster_2 Tier 3: Preliminary Mechanism of Action (MoA) Studies T1_Cytotoxicity Antiproliferative/ Cytotoxicity Assay T2_DoseResponse Dose-Response Analysis (IC50 / MIC Determination) T1_Cytotoxicity->T2_DoseResponse Cytotoxic Hit T1_Antimicrobial Antimicrobial Screening T1_Antimicrobial->T2_DoseResponse Antimicrobial Hit T2_Orthogonal Orthogonal Assays (Rule out artifacts) T2_DoseResponse->T2_Orthogonal Confirmed Potency T2_Selectivity Selectivity Profiling T2_Orthogonal->T2_Selectivity T3_Apoptosis Apoptosis vs. Necrosis Assay T2_Selectivity->T3_Apoptosis Validated & Selective Hit T3_Enzyme Enzyme Inhibition Profiling T2_Selectivity->T3_Enzyme Validated & Selective Hit T3_Pathway Cellular Pathway Analysis T2_Selectivity->T3_Pathway Validated & Selective Hit Compound Test Compound: 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) Compound->T1_Cytotoxicity Initial Evaluation Compound->T1_Antimicrobial Initial Evaluation

Caption: A multi-tiered workflow for exploratory biological screening.

Tier 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net to detect any significant biological activity.[2] The assays are chosen for their robustness, scalability to high-throughput formats, and relevance to major areas of therapeutic need.

Antiproliferative & Cytotoxicity Screening

A fundamental first step in drug discovery is to assess a compound's effect on cell viability.[3] This is crucial not only for oncology research but also for determining a compound's general toxicity to mammalian cells, which helps establish a potential therapeutic window.[4][5]

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control line (e.g., HEK293) are cultured in appropriate media. The use of a panel helps identify potential cancer-type selectivity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include a vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or antiproliferative activity.

Antimicrobial Screening

The rise of antimicrobial resistance necessitates the search for novel antimicrobial compounds.[7][8] A primary screen against a representative panel of pathogenic bacteria and fungi is a critical early assessment.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][9]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and a fungal strain (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Tier 2: Hit Confirmation and Secondary Screening

A "hit" from a primary screen is merely a starting point. Secondary assays are essential to confirm the activity, rule out experimental artifacts, and begin to characterize the compound's pharmacological profile.[10][11]

Dose-Response Analysis and Potency Determination

Any hit from Tier 1 must be confirmed by generating a full dose-response curve to calculate its potency (IC₅₀ for cytotoxicity or MIC for antimicrobial activity). This involves a more detailed concentration range to precisely model the compound's effect. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.[3]

Data Presentation: Summarizing Primary and Secondary Screening Data

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Antiproliferative Activity of Test Compound (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) ± SD
MCF-7 Breast Adenocarcinoma [Insert Value]
A549 Lung Carcinoma [Insert Value]
HCT116 Colorectal Carcinoma [Insert Value]

| HEK293 | Non-Cancerous Kidney | [Insert Value] |

Table 2: Antimicrobial Activity of Test Compound (MIC Values)

Microbial Strain Gram Stain/Type MIC (µg/mL)
Staphylococcus aureus Gram-Positive [Insert Value]
Escherichia coli Gram-Negative [Insert Value]

| Candida albicans | Fungal | [Insert Value] |

Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology or method. This is a critical step to ensure the observed activity is not an artifact of the primary assay format (e.g., compound interfering with the MTT dye). For a cytotoxic hit from the MTT assay, a suitable orthogonal assay would be a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[6]

Tier 3: Preliminary Mechanism of Action (MoA) Studies

Once a hit is confirmed and validated, the next logical step is to investigate how it works. These studies provide crucial insights that guide further chemical optimization.

Elucidating the Mode of Cell Death

If the compound is confirmed to be cytotoxic, it is important to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is generally a more desirable mechanism for anticancer agents.

Protocol: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

MoA_Logic Hit Confirmed Cytotoxic Hit (IC50 Determined) AnnexinV Annexin V / PI Assay Hit->AnnexinV Investigate Cell Death Type Caspase Caspase-Glo 3/7 Assay (Apoptosis Marker) AnnexinV->Caspase If Apoptotic Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) Caspase->Mito Confirm Intrinsic Pathway Conclusion Preliminary MoA: Induction of Apoptosis via Mitochondrial Pathway Mito->Conclusion

Caption: Logical workflow for preliminary MoA studies of a cytotoxic hit.

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes.[12][13][14] If the compound's structure suggests a potential interaction with a particular class of enzymes (e.g., kinases, proteases), or if a broader screen is desired, a panel of enzyme inhibition assays can be performed. These are typically biochemical assays that measure the activity of a purified enzyme in the presence of the inhibitor.[15]

Conclusion and Future Directions

This guide outlines a systematic and logical pathway for the initial biological evaluation of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). By employing a tiered screening cascade, from broad primary assays to more focused secondary and mechanistic studies, researchers can efficiently identify and validate any potential therapeutic activity. A positive result in any of these assays does not signify a drug, but rather a "hit"—a starting point for a rigorous journey of lead optimization, advanced preclinical testing, and ultimately, clinical development. The principles and protocols detailed here provide the foundational expertise required to embark on that journey with scientific integrity and a high probability of success.

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Trigonelline Derivatives: Strategic Synthesis and Emergent Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a naturally occurring pyridine alkaloid, has transitioned from a compound of interest primarily in food chemistry to a versatile scaffold in medicinal and materials science.[1][2] Its unique zwitterionic structure, derived from the N-methylation of nicotinic acid (Vitamin B3), provides a foundation for creating a diverse array of derivatives with significant therapeutic potential.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for producing trigonelline derivatives, details their expanding applications in drug development and beyond, and presents validated analytical methodologies for their characterization. We delve into the causal-driven logic behind synthetic choices and explore the mechanistic underpinnings of the derivatives' biological activities, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Trigonelline Scaffold

Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a water-soluble alkaloid abundant in various plants, most notably in fenugreek seeds (Trigonella foenum-graecum) and coffee beans (Coffea sp.).[1][5] While its biosynthesis in plants is a product of nicotinic acid metabolism, its chemical structure presents an intriguing starting point for synthetic modification.[6][7] The molecule's inherent properties—a permanent cationic charge on the N-methylated pyridine ring and an anionic carboxylate group—render it highly polar.[4] This polarity can be strategically manipulated to enhance bioavailability, target specific tissues, or create novel prodrugs.[3][8]

Historically viewed as a simple plant metabolite, recent research has illuminated its broad pharmacological profile, including neuroprotective, anti-diabetic, anti-inflammatory, and anti-cancer activities.[9][10][11] These inherent bioactivities make trigonelline not just a synthetic handle, but a pharmacologically active component of its derivatives, a concept central to advanced prodrug design.

G cluster_0 Core Structure & Properties cluster_1 Key Derivatization Points Trigonelline Trigonelline Natural Sources Natural Sources (Fenugreek, Coffee) Trigonelline->Natural Sources Found in Chemical Properties Properties (Zwitterionic, Polar) Trigonelline->Chemical Properties Exhibits Biological Significance Bio-Significance (Metabolite, Bioactive) Trigonelline->Biological Significance Possesses Carboxylate Group Carboxylate Group (-COO⁻) (Esterification, Amidation) Trigonelline->Carboxylate Group Modification Sites Pyridine Ring Pyridine Ring (Bioisosteric Replacement) Trigonelline->Pyridine Ring N-Methyl Group N-Alkyl Group (Chain Variation) Trigonelline->N-Methyl Group

Figure 1: Core attributes and derivatization sites of the trigonelline molecule.

Synthesis of Trigonelline Derivatives: Strategies and Protocols

The synthesis of trigonelline derivatives can be approached through several strategic pathways, each selected based on the desired final properties of the molecule, such as solubility, stability, and biological activity.

Strategy 1: Direct N-Alkylation of Nicotinic Acid (Green Chemistry Approach)

The foundational synthesis involves the N-methylation of nicotinic acid. Traditional methods often rely on toxic and environmentally hazardous methylating agents like dimethyl sulfate or methyl halides. A superior, "green" approach utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent.

Rationale: The use of DMC with a base like potassium carbonate (K₂CO₃) provides a high-yield, environmentally friendly one-step process.[12] This method avoids the handling of highly toxic reagents and simplifies purification, making it suitable for scalable production.

  • Step 1: Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add nicotinic acid (49.24 g, 0.40 mol) and dimethyl carbonate (33.6 mL, 0.88 mol) as the solvent. Stir until the nicotinic acid is fully dissolved.

  • Step 2: Base Addition and Reaction: Add potassium carbonate (66.34 g, 0.48 mol) to the mixture and continue stirring for 10 minutes. Heat the reaction mixture in a water bath, maintaining the temperature at 50°C.

  • Step 3: Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Work-up and Isolation: Upon completion, separate the solid K₂CO₃ by centrifugation. Remove the unreacted DMC from the supernatant by vacuum distillation (150-260 Pa, 60-85°C).

  • Step 5: Salt Formation and Purification: Dissolve the resulting solid residue in 4 mol/L hydrochloric acid and adjust the pH to 2-3. Remove the solvent under reduced pressure. Add anhydrous methanol to the solid, shake vigorously, and centrifuge to remove any insoluble matter.

  • Step 6: Recrystallization: Concentrate the methanol filtrate to induce crystallization. Filter the resulting solid and recrystallize three times from 70% ethanol to yield pure trigonelline hydrochloride (yield: ~93%).[12]

  • Step 7: Validation: Confirm product identity and purity (>98%) using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and ¹H NMR.[12]

Strategy 2: Prodrug Synthesis via Carboxylate Functionalization

A powerful application of trigonelline is its use as a promoiety in prodrug design. This strategy involves linking an active pharmaceutical ingredient (API) to the nicotinic acid backbone, typically via an ester or amide bond, followed by N-methylation to form the charged trigonelline derivative.

Rationale: This approach leverages the high polarity of the trigonelline moiety to improve the aqueous solubility of poorly soluble APIs.[13] The quaternary ammonium group can also facilitate targeted delivery or altered pharmacokinetic profiles. The linkage is designed to be cleaved in vivo, releasing the active drug.

G start Start: API with -OH or -NHR step1 Step 1: Couple API with Nicotinoyl Chloride start->step1 intermediate Intermediate: Nicotinate Ester/Amide of API step1->intermediate step2 Step 2: N-methylation (e.g., Methyl Iodide in ACN) intermediate->step2 product Final Product: Trigonelline-API Prodrug (Improved Solubility) step2->product

Figure 2: General workflow for synthesizing a trigonelline-based prodrug.

This protocol is adapted from patent literature describing the synthesis of novel trigonelline-based compounds.[13]

  • Step 1: Synthesis of Nicotinate Ester: To a solution of Paclitaxel (API with a reactive hydroxyl group) in a suitable dry solvent (e.g., dichloromethane), add an equimolar amount of nicotinoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Purify the resulting 2'-Nicotinate ester of Paclitaxel via column chromatography.

  • Step 2: N-Methylation to form Trigonelline Ester: Dissolve the purified nicotinate ester (e.g., 0.03 g, 0.031 mmol) in dry acetonitrile (5 mL) at room temperature. Add a large excess of methyl iodide (0.5 mL).

  • Step 3: Reaction and Isolation: Stir the reaction at room temperature for 24 hours. Remove the acetonitrile under vacuum.

  • Step 4: Purification: Treat the resulting residue with a 1:1 mixture of pentane/diethyl ether (5 mL) and triturate to obtain the final product as a free-flowing solid. The yield for this step is approximately 60%.[13]

Strategy 3: Bioisosteric Replacement

For advanced drug design, bioisosteric replacement can be employed to fine-tune the physicochemical and pharmacological properties of trigonelline derivatives. This involves replacing atoms or groups with others that have similar steric or electronic properties.

Rationale: Bioisosterism is a key strategy in medicinal chemistry to modulate activity, alter pharmacokinetics, or reduce toxicity.[14][15] For example, replacing a hydrogen atom on the pyridine ring with fluorine can block a site of metabolic oxidation, thereby increasing the compound's half-life.[14] Similarly, modifying the carboxylate group to a bioisostere like a tetrazole can alter pKa and binding interactions.

Example Application: While specific examples for trigonelline are emerging, the principle involves starting with a substituted nicotinic acid (e.g., 5-fluoro-nicotinic acid) and then proceeding with the N-alkylation protocols described above. This allows for the systematic exploration of the structure-activity relationship (SAR).

Applications of Trigonelline Derivatives

The derivatization of trigonelline unlocks a broad spectrum of applications, primarily centered in pharmacology but also extending to other scientific fields.

Pharmacological and Therapeutic Applications

Trigonelline and its derivatives act on multiple molecular targets, making them promising candidates for treating complex, multifactorial diseases.[16]

Therapeutic AreaKey Applications & MechanismsSupporting References
Neuroprotection Protects neurons from oxidative stress and apoptosis, potentially by activating the PI3K/Akt signaling pathway.[4] Shows potential in models of neurodegenerative disorders and ischemic stroke.[4][17],[9],[4],[10]
Metabolic Disorders Exhibits hypoglycemic and hypolipidemic effects.[9][10] Modulates glucose homeostasis by affecting beta-cell regeneration and insulin secretion.[10] Can improve insulin sensitivity.[8],[18],[8],[10]
Oncology Demonstrates anti-tumor activities by inhibiting cancer cell proliferation and migration.[11] Can reduce the toxicity of chemotherapeutic agents and potentially reverse drug resistance.[11],[11]
Anti-inflammatory Reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Exerts antioxidant effects by scavenging reactive oxygen species (ROS).[4][8],[18],[4]

Several studies suggest that the neuroprotective effects of trigonelline are mediated by its anti-inflammatory and anti-apoptotic properties.[4] A proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival.

Figure 3: Proposed neuroprotective mechanism of trigonelline via the PI3K/Akt signaling pathway.[4]

Applications in Material Science

Beyond pharmacology, trigonelline derivatives are being explored for novel material applications. One notable example is the use of trigonelline hydrochloride as an inhibitor of collagen fibrillation.

Rationale and Application: Excessive collagen accumulation leads to fibrosis in tissues like the myocardium.[19] Trigonelline hydrochloride has been shown to delay the spontaneous self-assembly of type I collagen. Morphological studies using Atomic Force Microscopy (AFM) and High-Resolution Scanning Electron Microscopy (HR-SEM) confirmed a reduction in fibrillation with increasing concentrations of the derivative.[19] This property opens avenues for developing targeted drug delivery systems to treat fibrotic diseases.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are critical for both synthetic validation and pharmacokinetic studies of trigonelline derivatives. The high polarity of these compounds dictates the choice of chromatographic techniques.

TechniqueColumn TypeMobile Phase ExampleDetectionApplication
HPLC-UV/DAD Reversed-phase (C18)Gradient of aqueous formic acid and methanol.[1]UV or Diode Array (DAD) at ~265 nm.[1]Quantification in coffee, herbal extracts, and dosage forms.[1][20]
LC-MS/MS Reversed-phase or HILICIsocratic or gradient with acetonitrile/water and formic acid.[1][21]ESI+; Multiple Reaction Monitoring (MRM).[21][22]Bioanalysis in plasma; high-sensitivity quantification in complex matrices.[21]
¹H NMR N/AN/A¹H NMR SpectrometrySimultaneous quantification of multiple compounds, including trigonelline, without extensive separation.[1][20]

A validated method for quantifying trigonelline in rat plasma provides a template for pharmacokinetic studies.[21]

  • Chromatography: Gemini 5µ C6 Phenyl column (100x4.6mm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) 0.1% formic acid in Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions:

    • Trigonelline: m/z 138.0 → 92.1

    • Internal Standard (Atenolol): m/z 267.3 → 145.2

  • Linearity: The method is linear over a concentration range of 1–2000 ng/mL in plasma.[21]

This level of detail is essential for replicating studies and developing new analytical protocols for novel derivatives.

Conclusion and Future Outlook

Trigonelline has firmly established itself as a privileged scaffold for chemical synthesis and drug development. Its natural origin, inherent bioactivity, and synthetically tractable structure provide a rich platform for innovation. The development of green synthetic methods enhances its appeal for large-scale production, while sophisticated prodrug strategies are enabling the creation of next-generation therapeutics with improved solubility and pharmacokinetic profiles. The expanding applications, from neuroprotection and metabolic disease to anti-cancer therapies and even material science, underscore the vast potential of its derivatives. Future research should focus on elucidating the precise molecular targets of novel derivatives, conducting rigorous clinical trials to validate their therapeutic efficacy, and exploring further bioisosteric modifications to optimize their drug-like properties.

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  • Nutri Avenue. (2024). Trigonelline HCl Demystified: Everything You Need to Know in 2024. Nutri Avenue News.
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 1-Methylpyridin-1-ium-3-carboximidate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[1] These computational techniques enable the rapid screening, characterization, and prioritization of novel chemical entities before committing to resource-intensive laboratory synthesis and testing. This technical guide provides a comprehensive, field-proven framework for predicting the bioactivity of 1-Methylpyridin-1-ium-3-carboximidate and its closely related analogues. We will navigate the complete computational workflow, from initial target identification and pharmacokinetic profiling to the intricacies of molecular docking and quantitative structure-activity relationship (QSAR) modeling. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning behind each methodological choice, ensuring a robust and self-validating approach to computational lead discovery.

Part 1: Foundational Analysis: The Molecule and the Method

The Compound of Interest: 1-Methylpyridin-1-ium-3-carboximidate

The subject of this guide is 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). The nomenclature "carboximidate" refers to an imido ester functional group, R–C(=NR')OR''.[2] However, in the context of a hydrogen iodide salt, it is more probable that the intended structure is a related and more stable analogue, 1-Methylpyridin-1-ium-3-carboxamide iodide , a methylated derivative of nicotinamide (a form of vitamin B3).

For the purposes of this technical guide, we will proceed with the well-characterized 1-Methylpyridin-1-ium-3-carboxamide iodide as our primary molecular subject. This decision provides a solid foundation for our in silico investigation, grounded in publicly available data.

Table 1: Core Molecular Identifiers and Properties of 1-Methylpyridin-1-ium-3-carboxamide iodide

PropertyValueSource
PubChem CID 72660[3]
Molecular Formula C₇H₉IN₂O[3]
Molecular Weight 264.06 g/mol [3]
IUPAC Name 1-methylpyridin-1-ium-3-carboxamide;iodide[3]
SMILES C[N+]1=CC=CC(=C1)C(=O)N.[I-][3]
InChIKey IWEIZMCTGMHCRE-UHFFFAOYSA-N[3]
The Rationale for an In Silico First Approach

Traditional drug discovery is a lengthy and expensive process, often hindered by high attrition rates in the preclinical and clinical phases.[4] Computational methods offer a paradigm shift, allowing us to build a detailed "virtual" profile of a molecule's potential biological behavior.[5] This in silico approach is not a replacement for experimental validation but a critical filtering and hypothesis-generating engine. By predicting a compound's likely targets, pharmacokinetic properties (ADMET), and binding affinities, we can make more informed decisions, prioritize the most promising candidates, and design more effective experiments.[6][7] This guide outlines a logical, multi-stage workflow designed to build a comprehensive bioactivity profile from the ground up.

Start Compound Structure (SMILES String) LigandPrep 3D Ligand Preparation & Energy Minimization Start->LigandPrep TargetFish Target Fishing (Similarity-Based) LigandPrep->TargetFish ADMET ADMET Prediction (Pharmacokinetics & Toxicity) LigandPrep->ADMET Docking Molecular Docking (Binding Affinity & Pose) LigandPrep->Docking TargetFish->Docking Select Top Targets Hypothesis Integrated Bioactivity Hypothesis ADMET->Hypothesis Docking->Hypothesis QSAR QSAR Modeling (If Analogue Data Exists) QSAR->Hypothesis Validation Experimental Validation (In Vitro / In Vivo) Hypothesis->Validation Guides Experimentation

Figure 1: A high-level overview of the in silico bioactivity prediction workflow.

Part 2: Ligand Preparation and Target Identification

The foundation of any in silico study is a high-quality representation of the molecule and a rational list of potential biological targets.

Protocol: 3D Ligand Preparation

Expertise & Causality: A 2D SMILES string is insufficient for simulations that rely on three-dimensional geometry. The accuracy of docking and other structure-based methods is critically dependent on the ligand's conformation, charge distribution, and bond angles. An improper or high-energy conformation can lead to false negatives or inaccurate binding predictions. Therefore, converting the 2D structure to a robust, low-energy 3D conformation is a mandatory first step.

Step-by-Step Methodology:

  • Obtain 2D Representation: Start with the canonical SMILES string: C[N+]1=CC=CC(=C1)C(=O)N.[I-]. For modeling purposes, we will focus on the cationic organic component: C[N+]1=CC=CC(=C1)C(=O)N.

  • Generate 3D Coordinates: Use a cheminformatics toolkit like Open Babel or RDKit.

    • Command Line (Open Babel): obabel -:"C[N+]1=CC=CC(=C1)C(=O)N" -O ligand.pdb --gen3d

  • Assign Partial Charges: The electrostatic interactions between a ligand and its receptor are crucial for binding. Assigning accurate partial charges is essential. A force field like MMFF94 (Merck Molecular Force Field) is a good starting point for drug-like molecules.

  • Energy Minimization: The initial 3D generation may result in a structure with strained bonds or steric clashes. A geometry optimization or energy minimization step using a force field (e.g., MMFF94 or UFF) is performed to relax the structure into a low-energy, more realistic conformation. This step ensures the ligand is in a physically plausible state before docking.

Protocol: In Silico Target Fishing

Expertise & Causality: The "similar property principle" is a cornerstone of medicinal chemistry: structurally similar molecules tend to have similar biological activities.[8] Target fishing algorithms leverage this by comparing the query molecule's structure (represented as fingerprints or 3D shapes) against large databases of known ligands with annotated biological targets. This allows us to rapidly generate a ranked list of the most probable protein targets without prior knowledge, providing a powerful starting point for further investigation.

Step-by-Step Methodology:

  • Select a Target Prediction Server: Numerous web-based tools are available. SwissTargetPrediction is a widely used and user-friendly option.

  • Input the Molecule: Paste the SMILES string (C[N+]1=CC=CC(=C1)C(=O)N) into the query box.

  • Specify Organism: Select "Homo sapiens" to focus on human protein targets.

  • Execute Prediction: Run the prediction algorithm.

  • Analyze and Prioritize Results: The server will return a list of protein targets, ranked by a probability score. It is crucial to apply scientific judgment here. Prioritize targets that belong to well-known druggable families (e.g., kinases, GPCRs, enzymes) and have a strong biological rationale for potential disease association.

Table 2: Hypothetical Prioritized Target List for 1-Methylpyridin-1-ium-3-carboxamide

Target ClassProtein TargetUniProt IDRationale for Prioritization
Enzyme Poly [ADP-ribose] polymerase 1 (PARP-1)P09874Nicotinamide is the physiological precursor to NAD+, a substrate for PARP enzymes. The compound's structural similarity makes PARP a high-priority target.
Enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)P14902A key enzyme in tryptophan metabolism, implicated in immune evasion in cancer. A plausible target for small molecule inhibitors.
Enzyme Catechol O-methyltransferase (COMT)P21964Involved in the metabolism of catecholamine neurotransmitters. A common target class for CNS-active compounds.

Part 3: Predicting Pharmacokinetics and Toxicity (ADMET)

Expertise & Causality: A compound with excellent binding affinity is useless if it cannot reach its target in the body, is rapidly metabolized, or is toxic.[4] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is a critical risk-mitigation strategy. This "fail early, fail cheap" philosophy helps eliminate compounds with poor drug-like properties before investing further resources.

Step-by-Step Methodology:

  • Utilize an ADMET Prediction Server: The SwissADME web server is a comprehensive, free tool for this purpose.

  • Input the SMILES String: Submit the ligand's SMILES string as done for target prediction.

  • Run Analysis: Execute the prediction.

  • Interpret the Results: Analyze the output, paying close attention to key indicators of drug-likeness and potential liabilities.

Table 3: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation & Significance
Lipinski's Rule of 5 0 ViolationsGood oral bioavailability is likely. (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).
GI Absorption HighThe compound is predicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant NoThe permanent positive charge (quaternary nitrogen) likely prevents crossing of the Blood-Brain Barrier.
CYP Inhibitor CYP2D6 InhibitorPotential for drug-drug interactions, as CYP2D6 metabolizes many common drugs. This is a potential liability.
PAINS Alert 0 AlertsThe molecule does not contain substructures known to cause false positives in high-throughput screens.

Part 4: Quantifying Interaction: Molecular Docking

Expertise & Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein's binding site.[7] The process uses a search algorithm to explore possible conformations of the ligand within the site and a scoring function to estimate the binding energy for each pose. A successful docking study provides a quantitative estimate of binding affinity (e.g., in kcal/mol) and a 3D structural hypothesis of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. This is essential for understanding the mechanism of action and for guiding future lead optimization.

PDB 1. Select & Download Receptor Structure (PDB) PrepReceptor 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepReceptor GridBox 4. Define Binding Site (Grid Box Generation) PrepReceptor->GridBox PrepLigand 3. Prepare Ligand (3D Structure, Charges) DockingRun 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->DockingRun GridBox->DockingRun Analysis 6. Analyze Results (Binding Energy & Pose Visualization) DockingRun->Analysis

Figure 2: A step-by-step workflow for a typical molecular docking experiment.

A Validated Molecular Docking Protocol (Example: PARP-1)

Step 1: Receptor Preparation

  • Download Structure: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For PARP-1, a suitable entry is PDB ID: 6BHV.

  • Clean the Structure: Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The presence of the original ligand is useful for defining the binding site but must be removed before docking our new compound.

  • Protonation and Repair: Add polar hydrogens and repair any missing side chains. This ensures a chemically correct representation of the protein.

  • Save as PDBQT: For use with AutoDock Vina, convert the cleaned PDB file to the PDBQT format, which includes partial charge and atom type information.

Step 2: Ligand Preparation

  • Follow the protocol detailed in Section 2.1 to generate an energy-minimized 3D structure.

  • Save the final ligand structure in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box)

  • Identify the active site of the protein. This is often where the original co-crystallized ligand was bound.

  • Define a "grid box" or "search space" that encompasses this entire active site. The docking algorithm will confine its search for ligand poses within this box. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.

Step 4: Running the Docking Simulation

  • Use a docking program like AutoDock Vina. This requires a configuration file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

  • Example Vina Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

Step 5: Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding affinity score (in kcal/mol) from the log file. More negative values indicate stronger predicted binding.

  • Pose Visualization: Load the receptor and the output ligand pose file (results.pdbqt) into a molecular visualizer (e.g., PyMOL). Analyze the 3D interactions between the ligand and the protein's active site residues. Look for key interactions like hydrogen bonds, pi-stacking, and hydrophobic contacts that stabilize the complex.

Table 4: Hypothetical Docking Results Summary

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PARP-1 6BHV-7.8GLY-863, SER-904, TYR-907
IDO1 5T2A-6.5SER-167, ARG-231
COMT 3BWM-5.9LYS-144, GLU-199

Part 5: The QSAR Paradigm

Expertise & Causality: Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based method used when experimental activity data (e.g., IC₅₀ values) is available for a series of structurally related compounds.[9] The goal of QSAR is to build a mathematical model that correlates variations in the chemical structure (represented by numerical "descriptors") with changes in biological activity.[10] A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues and to understand which structural features are most important for potency.

Data 1. Curate Dataset (Structures & Activities) Descriptors 2. Calculate Molecular Descriptors (2D/3D) Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Model 4. Build Model (e.g., MLR, RF, SVM) Split->Model Training Set Validate 5. Validate Model (Internal & External) Model->Validate Test Set Predict 6. Predict Activity of New Compounds Validate->Predict If Validated

Figure 3: The cyclical workflow for developing and validating a QSAR model.

A Conceptual QSAR Workflow
  • Data Curation: Assemble a dataset of at least 20-30 structurally similar compounds with consistently measured biological activity against a single target.

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological features.

  • Data Splitting: Divide the dataset into a "training set" (typically ~80% of the data) used to build the model, and a "test set" (~20%) that is kept aside to validate the model's predictive power on unseen data.

  • Model Generation: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to find the mathematical relationship between the descriptors and the biological activity for the training set.

  • Model Validation: Assess the model's performance using statistical metrics (e.g., R², Q²) on both the training set and the external test set. A robust model must show strong predictive power for the test set.

  • Prediction: Once validated, the model can be used to reliably predict the biological activity of novel analogues based solely on their chemical structure.

Part 6: Synthesis and Future Directions

This guide has outlined a systematic, multi-faceted in silico workflow to predict the bioactivity of 1-Methylpyridin-1-ium-3-carboxamide. By integrating target prediction, ADMET profiling, and molecular docking, we can construct a robust, data-driven hypothesis.

Based on our hypothetical results, the compound is a promising candidate for further investigation as a PARP-1 inhibitor . It exhibits good drug-like properties, a strong predicted binding affinity for the target, and a plausible binding mode. The predicted inhibition of CYP2D6 is a potential concern that should be monitored but does not necessarily halt early-stage investigation.

The crucial final step is experimental validation . The in silico predictions are hypotheses that must be tested in the laboratory. The immediate next steps would be:

  • In Vitro Assay: Perform an enzymatic assay to measure the IC₅₀ of the compound against purified PARP-1 protein.

  • Analogue Synthesis: If activity is confirmed, the docking model can guide the synthesis of new analogues to improve potency and selectivity.

  • Cell-Based Assays: Test the compound in relevant cancer cell lines to confirm its biological effect in a cellular context.

By bridging predictive computational science with targeted experimental work, this workflow exemplifies an efficient and modern approach to drug discovery.

References

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  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery.
  • Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online.
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  • Nantasenamat, C. (2015). Advances in computational methods to predict the biological activity of compounds.
  • Prajapati, P., Shrivastav, P., Prajapati, J., & Prajapati, B. (2024). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds.
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  • Zhang, L., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L.
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  • Wikipedia. (2026).

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Methodological & Application

A Robust HPLC-UV Method for the Quantification of 1-Methylpyridin-1-ium-3-carboximidate Hydrogen Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note details a highly specific, accurate, and robust High-Performance Liquid Chromatography (HPLC) method utilizing Ultraviolet (UV) detection for the quantification of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide. As a polar, permanently cationic pyridinium compound, this analyte presents unique challenges for retention and peak symmetry in traditional reversed-phase chromatography. The described method overcomes these obstacles by employing a mixed-mode stationary phase, which provides dual retention mechanisms of reversed-phase and cation-exchange. This approach ensures excellent retention, sharp peak shapes, and reliable quantification without the need for ion-pairing reagents. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for quality control, stability testing, and various research applications in drug development.[1][2]

Introduction and Scientific Rationale

1-Methylpyridin-1-ium-3-carboximidate is a quaternary ammonium compound belonging to the pyridinium class. The permanent positive charge on the nitrogen atom renders the molecule highly polar and hydrophilic. This characteristic makes it difficult to retain on conventional non-polar stationary phases like C18, where analytes are separated primarily based on hydrophobicity.[3][4][5] Unretained or poorly retained peaks co-eluting with the solvent front make accurate quantification impossible.

Historically, ion-pairing agents were added to the mobile phase to form a neutral, hydrophobic complex with such charged analytes, thereby enabling retention on a C18 column.[4][6] However, this technique suffers from drawbacks, including long column equilibration times, poor compatibility with mass spectrometry, and the potential for irreversible column contamination.

This protocol circumvents these issues by utilizing a modern mixed-mode chromatography column. These advanced columns possess both hydrophobic alkyl chains (like C18) and ion-exchange functional groups (e.g., sulfonic acid) on the same silica support.[4][7] This design offers a superior retention mechanism for 1-Methylpyridin-1-ium-3-carboximidate:

  • Hydrophobic Interaction: The pyridine ring and methyl group interact with the non-polar ligands.

  • Cation Exchange: The permanent positive charge of the pyridinium cation electrostatically interacts with the negatively charged ion-exchange groups on the stationary phase.[4]

This dual retention mechanism provides the necessary selectivity and retention for a robust and reproducible assay, validated to the rigorous standards of the pharmaceutical industry.[8][9]

Chromatographic System and Conditions

A standard HPLC system equipped with a UV-Vis detector is sufficient for this method. All reagents should be of HPLC grade or higher, and water should be purified (18.2 MΩ·cm).

Parameter Condition Rationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis DetectorStandard configuration for robust method performance.
Column Mixed-Mode Cation-Exchange/C18 (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)Provides dual retention mechanism (hydrophobic & cation-exchange) essential for retaining the polar, cationic analyte.[4][7]
Mobile Phase 70% Acetonitrile, 30% Water, 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic AcidThe high organic content is typical for mixed-mode separations of polar compounds. The ammonium formate buffer provides counter-ions for the ion-exchange mechanism and maintains a consistent pH.[7] An acidic pH of 3.0 ensures consistent protonation states and improves peak shape by suppressing interactions with residual silanols.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 265 nmPyridinium compounds typically exhibit strong UV absorbance in this region. This wavelength should be confirmed by running a UV scan of the analyte.[10]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time Approximately 10 minutesSufficient to allow for elution of the analyte and any potential impurities.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Use sonication if necessary to ensure complete dissolution.[10]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the Stock Standard Solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions
  • Drug Substance: Accurately weigh approximately 25 mg of the 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Dilution: Further dilute this solution with the mobile phase to a target concentration that falls within the linear range of the calibration curve (e.g., 50 µg/mL).

  • Filtration: Before injection, filter the final sample solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) to remove any particulates that could damage the HPLC column.[10]

System Suitability Testing

Before initiating any analysis, the suitability of the chromatographic system must be verified.

  • Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of the analyte.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the system suitability parameters. The acceptance criteria are provided in the table below.

Parameter Acceptance Criteria Purpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Times ≤ 1.0%Demonstrates the stability of the pump and flow rate.

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12] The following validation parameters must be assessed.

Workflow for Method Development and Validation

HPLC_Method_Workflow Workflow for HPLC-UV Method Development & Validation cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_App Application A Analyte Characterization (Polar, Cationic) B Column & Mobile Phase Screening (Mixed-Mode, pH 3.0 Buffer) A->B C Optimization (Wavelength, Flow Rate, Temp) B->C D Final Method Conditions C->D E Specificity (Blank, Placebo, Spiked) D->E F Linearity & Range (Calibration Curve) E->F G Accuracy (% Recovery) F->G H Precision (Repeatability, Intermediate) G->H I LOD & LOQ (S/N Ratio) H->I J Robustness (Varied Parameters) I->J K System Suitability Check J->K L Routine Sample Analysis K->L M Data Reporting L->M

Caption: Overall workflow from method development to validation and routine application.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9][13]

  • Procedure: Inject a blank (mobile phase), a placebo (if applicable, containing all formulation excipients except the active ingredient), and a sample solution spiked with the analyte.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of the 1-Methylpyridin-1-ium-3-carboximidate peak. The peak in the spiked sample should be pure and spectrally homogenous (if using a DAD/PDA detector).

Linearity and Range
  • Procedure: Prepare at least five concentrations of the standard across the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant. The range is the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.[8][14]

Concentration (µg/mL) Peak Area (mAU*s)
1.015,230
5.075,980
10.0151,500
25.0378,900
50.0755,100
100.01,512,300
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.[13][15]

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) by spiking a known amount of analyte into a placebo mixture.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.799.5%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[8][15]

  • Procedure (Repeatability): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Procedure (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Precision Level Sample # Assay Result (%) Mean (%) % RSD
Repeatability (Day 1) 1-699.8, 100.5, 100.1, 99.5, 100.9, 100.2100.170.51%
Intermediate (Day 2) 1-6100.8, 101.2, 99.9, 100.5, 101.0, 100.7100.680.45%
LOD & LOQ
  • Procedure: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For S/N, LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.

Robustness
  • Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Mobile Phase pH: ± 0.2 units (e.g., 2.8 and 3.2)

    • Mobile Phase Composition: ± 2% organic (e.g., 68% and 72% Acetonitrile)

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly deviate from the nominal method results.

Conclusion

The HPLC-UV method described in this application note provides a reliable, robust, and efficient solution for the quantification of 1-Methylpyridin-1-ium-3-carboximidate hydrogen iodide. By employing a mixed-mode stationary phase, the inherent analytical challenges posed by this polar, cationic compound are effectively overcome. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, confirms that the method is specific, linear, accurate, and precise, rendering it highly suitable for routine use in quality control and research environments within the pharmaceutical industry.

References

  • (No direct source found for "1-Methylpyridin-1-ium-3-carboximid
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • IRG-WP. (2013). Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 157941237, 1-Methylpyridin-1-ium-3-carboximidamide. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubChem. Compound Summary for 1-methylpyridin-1-ium-3-carboxamide. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • MDPI. (2023). Analysis of Two Single and Three Double Long-Chain Quaternary Ammonium Compounds via Non-Aqueous Capillary Electrophoresis with Indirect Ultraviolet Detection. [Link]

  • SIELC Technologies. HPLC Retention of Polar Compounds. [Link]

  • PubMed. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://jordilabs.com/ Jordi-Techniques/chromatography/reverse-phase-normal-phase-hplc/]([Link] Jordi-Techniques/chromatography/reverse-phase-normal-phase-hplc/)

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: Placeholder URL, as YouTube links can be transient. The content reflects general knowledge of ICH guidelines.)

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72660, Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). [Link]

Sources

Application Note: 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) as a Novel Recyclable Catalyst for the One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

In the field of synthetic organic chemistry, the development of efficient, environmentally benign, and recyclable catalysts is a paramount objective. Multicomponent reactions (MCRs), which allow the synthesis of complex molecules from three or more starting materials in a single step, are central to this pursuit.[1] Pyridinium salts, particularly those functionalized to exist as ionic liquids, have emerged as promising catalysts due to their thermal stability, low vapor pressure, and tunable properties.[1][2]

This document details the application of a novel pyridinium salt, 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) , as a homogeneous, recyclable catalyst for the Biginelli reaction. This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea is a cornerstone method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1]

The unique structure of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide suggests a multi-faceted role in catalysis. The N-methylpyridinium core can act as a weak Lewis acid to activate carbonyl substrates, while the iodide anion and the 3-carboximidate moiety can influence the reaction environment and catalyst solubility. This application note provides a comprehensive protocol for its use, demonstrating its potential as an effective and reusable catalyst under mild reaction conditions.

Proposed Catalytic Role and Mechanism

The efficacy of N-methylpyridinium salts in the Biginelli reaction is often attributed to their ability to act as both a reaction medium and a mild acidic catalyst.[1] We propose that 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (Catalyst 1 ) operates through a similar mechanism, with potential contributions from its unique functional groups.

  • Lewis Acidic Activation: The cationic N-methylpyridinium ring can interact with and activate the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation with urea.

  • Proton Shuttling: The hydrogen iodide component provides a source of protons (hydriodic acid is a strong acid[3][4]), which is crucial for the key iminium ion formation and subsequent cyclization and dehydration steps of the Biginelli reaction.

  • Stabilization of Intermediates: The ionic nature of the catalyst can help stabilize charged intermediates throughout the catalytic cycle.

  • Recyclability: As an ionic liquid, the catalyst is non-volatile and can be easily separated from the product by precipitation in water, allowing for its recovery and reuse.[1]

Catalytic_Cycle_Biginelli cluster_0 Catalytic Cycle cluster_1 Catalyst Role A Aldehyde + Urea B Acylimine Intermediate A->B + Catalyst (H+) D Open-Chain Adduct B->D + Enol (C) C β-Ketoester Enol C->D E Cyclized Intermediate D->E Intramolecular Cyclization F DHPM Product E->F - H2O Catalyst Catalyst 1 (Pyridinium HI) F->Catalyst Regenerates Catalyst H_plus H+ Source Catalyst->H_plus H_plus->A Activates Aldehyde Experimental_Workflow Workflow for DHPM Synthesis & Catalyst Recycling A 1. Reagent Mixing (Aldehyde, Ketoester, Urea, Catalyst 1) B 2. Reaction (Ethanol, 60°C, 2-4h) A->B C 3. Work-up (Cool & Add to Ice Water) B->C D 4. Isolation (Vacuum Filtration) C->D E Crude DHPM Solid D->E Solid Phase F Aqueous Filtrate (Contains Catalyst 1) D->F Liquid Phase G 5. Purification (Recrystallization from EtOH) E->G I 6. Catalyst Recovery (Evaporate Water) F->I H Pure DHPM Product G->H J Recycled Catalyst 1 I->J

Sources

A Practical Guide to the Antimicrobial and Cytotoxic Evaluation of Novel Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium salts, a versatile class of cationic quaternary ammonium compounds, are gaining significant attention in drug discovery.[1] Their unique structure, featuring a positively charged nitrogen atom within an aromatic ring, facilitates potent interactions with negatively charged biological membranes, particularly those of microbial cells.[2][3] This interaction is a key driver of their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] The synthetic tractability of the pyridinium scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[4]

However, the very mechanism that makes pyridinium compounds effective antimicrobials—membrane disruption—also presents a primary challenge: potential cytotoxicity to mammalian cells.[5] Therefore, a rigorous and systematic evaluation of both antimicrobial efficacy and cytotoxicity is paramount to identify promising lead compounds with a favorable therapeutic window. This guide provides a comprehensive, field-tested framework for this dual assessment, explaining the causality behind the protocols and ensuring a self-validating experimental design.

PART A: Antimicrobial Efficacy Assessment

The first critical step is to determine the concentration at which a novel pyridinium compound can inhibit or kill microbial pathogens. The foundational method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Principle of the Assay

This method involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells of a microtiter plate is used to identify the MIC.[7][8]

Detailed Methodology

  • Preparation of Compound Stock: Dissolve the pyridinium compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[9]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A through H of a 96-well microtiter plate.

    • Add an additional 50 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the second-to-last column. Discard the final 50 µL from this column. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[10]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[11]

  • Controls (Self-Validation):

    • Growth Control: Wells containing broth and inoculum only (no compound). This well must show turbidity for the assay to be valid.[7]

    • Sterility Control: Wells containing broth only (no inoculum or compound). This well must remain clear.[7]

    • Positive Control: A known antibiotic (e.g., ceftazidime) should be run in parallel to ensure the bacteria are susceptible as expected.[10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[7]

PART B: Cytotoxicity Assessment

A potent antimicrobial compound is only therapeutically viable if it exhibits minimal toxicity to host cells. The initial step in this assessment is to determine the compound's effect on mammalian cell viability.

Protocol 2: Cell Viability Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13]

Principle of the Assay

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[12][13]

Detailed Methodology

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., A549 lung cells, HEK293 kidney cells) under standard conditions.[15]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[12][16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyridinium compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20-28 µL of the MTT solution to each well.[16][17]

    • Incubate the plate for 1.5-4 hours at 37°C, allowing the formazan crystals to form.[16][17]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[16]

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[16][17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[12]

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

Protocol 3: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

To complement the MTT assay, which measures metabolic activity, the LDH assay directly quantifies cell death by measuring plasma membrane damage.[18][19]

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[20] When the cell membrane is compromised, LDH is released into the culture supernatant.[21] The assay measures the activity of this released LDH through a coupled enzymatic reaction that produces a colored formazan product, which is quantifiable by absorbance.[22] The amount of color is directly proportional to the number of lysed cells.[23]

Detailed Methodology

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[17]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[17][21]

  • Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[17]

    • Measure the absorbance at 490 nm using a microplate reader.[17][21]

  • Controls (Self-Validation):

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells that have been lysed with a lysis buffer (provided in the kit). This represents 100% cytotoxicity.[17][21]

    • Culture Medium Background: Medium only, to correct for any LDH present in the serum.[22]

PART C: Data Analysis and Therapeutic Potential

Data Presentation and Interpretation

Quantitative data from these assays should be clearly summarized for comparison and decision-making.

Table 1: Example Antimicrobial Activity Data for Novel Pyridinium Compounds

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Pyridinium-A4816
Pyridinium-B21632
Pyridinium-C888
Ciprofloxacin0.50.0150.25

Calculating the 50% Cytotoxic Concentration (IC₅₀)

The IC₅₀ is the concentration of a compound that inhibits 50% of a biological process, in this case, cell viability.[24] It is a crucial metric for quantifying cytotoxicity.

  • Normalize Data: Convert the raw absorbance data from the MTT assay into percentage cell viability relative to the untreated control (100% viability).

  • Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.[24][25]

  • Non-linear Regression: Use software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve.[24][26] The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% viability on the curve.[27]

Table 2: Example Cytotoxicity and Selectivity Index Data

CompoundIC₅₀ on HEK293 cells (µg/mL)S. aureus MIC (µg/mL)Selectivity Index (SI)
Pyridinium-A80420
Pyridinium-B20210
Pyridinium-C1682
The Selectivity Index (SI): A Measure of Therapeutic Potential

The ultimate goal is to find a compound that is highly active against microbes but safe for host cells. The Selectivity Index (SI) quantifies this relationship.[28]

Calculation: SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)[29][30]

A higher SI value indicates greater selectivity for microbial cells over mammalian cells. Generally, an SI value greater than 10 is considered promising for further development.[28][31]

Experimental Workflows

Visualizing the experimental process helps in planning and execution.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock & Dilutions plate_setup Set up 96-Well Plate (Broth, Compound) prep_compound->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for MIC Determination.

Cytotoxicity_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assays Parallel Assays cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Membrane Damage) cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-Well Plate incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach treat_cells Treat with Compound Serial Dilutions incubate_attach->treat_cells incubate_treat Incubate for Exposure Period (24-72h) treat_cells->incubate_treat mtt_add Add MTT Reagent incubate_treat->mtt_add ldh_supernatant Collect Supernatant incubate_treat->ldh_supernatant m_incubate Incubate 2-4h mtt_add->m_incubate m_solubilize Add Solubilizer (DMSO) m_incubate->m_solubilize m_read Read Absorbance (570 nm) m_solubilize->m_read calc_ic50 Calculate IC₅₀ Value m_read->calc_ic50 ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction l_incubate Incubate 30 min ldh_reaction->l_incubate l_read Read Absorbance (490 nm) l_incubate->l_read l_read->calc_ic50 calc_si Calculate Selectivity Index (SI = IC₅₀ / MIC) calc_ic50->calc_si

Caption: Integrated Cytotoxicity Assessment Workflow.

References

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • CLYTE Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • NIH PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • ResearchGate. (2015-09-21). How can I calculate IC50 for a cytotoxic substance?. [Link]

  • protocols.io. (2023-02-27). MTT (Assay protocol). [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • ResearchGate. (2014-03-25). How to calculate IC50 values for Cytotoxicity assay?. [Link]

  • PubMed Central. (2020-06-08). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. [Link]

  • NIH PMC. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • YouTube. (2021-08-18). How to calculate IC50 value. [Link]

  • ResearchGate. (2025-10-13). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Regulations.gov. M07-A8. [Link]

  • NIH PMC. (2025-03-24). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • MDPI. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

  • protocols.io. (2024-12-11). LDH cytotoxicity assay. [Link]

  • PubMed. The ability of selected pyridinium salts to increase the cytotoxic activity of vincristine but not doxorubicin towards sensitive and multidrug resistant promyelocytic leukaemia HL60 cells. [Link]

  • ResearchGate. Table 2 Selectivity index values of compounds against bacterial pathogens. [Link]

  • NIH PMC. (2016-06-25). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. [Link]

  • NIH PMC. (2009-12-14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • ResearchGate. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. (2017-03-03). Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. [Link]

  • Wikipedia. Selectivity factor. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • NIH PMC. (2016-06-02). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. [Link]

  • MDPI. Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil. [Link]

  • PubMed. (2009-12-14). Synthesis and antimicrobial activity of some pyridinium salts. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

  • ResearchGate. An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. [Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

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Application Notes and Protocols for Assessing the Neuroprotective Effects of Trigonelline Analogues in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating Trigonelline Analogues as Neuroprotective Agents

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature common to many of these disorders is the progressive loss of neuronal structure and function. Emerging research has identified naturally occurring compounds as promising therapeutic leads. Among these, trigonelline, a plant alkaloid, has demonstrated notable neuroprotective properties.[1][2] Studies suggest that trigonelline can mitigate neuronal damage by combating oxidative stress, reducing inflammation, and inhibiting apoptosis.[3][4][5][6][7] Furthermore, the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, appears to be a key mechanism underlying its protective effects.[3][8]

The exploration of trigonelline analogues presents a compelling strategy in drug discovery. By systematically modifying the chemical structure of trigonelline, it is possible to enhance its neuroprotective efficacy, improve its pharmacokinetic profile, and elucidate the structure-activity relationships that govern its biological function. This guide provides a comprehensive framework for researchers to investigate the neuroprotective potential of novel trigonelline analogues using robust and validated in vitro cell culture models.

The protocols detailed herein are designed to be self-validating, providing a logical and scientifically rigorous workflow from initial cell model selection to the in-depth characterization of neuroprotective mechanisms.

I. Experimental Workflow for Assessing Neuroprotective Efficacy

A systematic approach is crucial for the effective evaluation of trigonelline analogues. The following workflow provides a logical progression from initial toxicity assessment to mechanistic investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Induction of Neurotoxicity & Screening cluster_2 Phase 3: Mechanistic Deep Dive A Compound Synthesis & QC B Neuronal Cell Model Selection (e.g., SH-SY5Y, Primary Neurons) A->B C Cytotoxicity Assessment of Analogues (Determine non-toxic concentration range) B->C D Induction of Neurotoxicity (e.g., Aβ, H2O2, OGD) C->D Proceed with non-toxic concentrations E Screening of Analogues for Neuroprotection (Cell Viability Assays) D->E F Apoptosis Assays (Caspase Activity, Western Blot) E->F Investigate lead compounds G Oxidative Stress Analysis (ROS, Lipid Peroxidation) E->G H Mitochondrial Health Assessment (Membrane Potential, Morphology) E->H I Signaling Pathway Analysis (e.g., PI3K/Akt activation) F->I G->I H->I G cluster_0 Apoptotic Signaling Cascade cluster_1 Site of Action for Trigonelline Analogues A Neurotoxic Insult (e.g., Aβ, Oxidative Stress) B Bax (Pro-apoptotic) Activation A->B C Bcl-2 (Anti-apoptotic) Inhibition A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Cleavage) F->G H PARP Cleavage & Apoptosis G->H I Trigonelline Analogue I->B Inhibits I->C Promotes I->G Inhibits

Caption: Apoptotic pathway and potential targets for trigonelline analogues.

B. Oxidative Stress Assays

Trigonelline is known to possess antioxidant properties. [4][6]Assessing the ability of its analogues to mitigate oxidative stress is crucial.

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol: DCFDA Assay

  • Plate and treat cells as previously described.

  • At the end of the treatment period, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C. [9]4. Causality: DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [9]5. Wash the cells with PBS to remove excess probe.

  • Measure fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

2. Lipid Peroxidation Assay (MDA Assay)

Malondialdehyde (MDA) is a product of lipid peroxidation and a marker of oxidative damage to cell membranes. [10] Protocol:

  • Prepare cell lysates from treated cells.

  • Use a commercially available MDA assay kit, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Measure the absorbance at the specified wavelength (usually ~532 nm).

  • Data Analysis: Calculate the MDA concentration based on a standard curve and normalize to the protein concentration of the lysate.

C. Mitochondrial Function Assays

Mitochondrial dysfunction is a central event in many neurodegenerative diseases. [11][12] Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

  • Plate cells on glass-bottom dishes suitable for microscopy.

  • Treat cells with the neurotoxic agent and lead trigonelline analogue.

  • In the final 30 minutes of treatment, add Tetramethylrhodamine, Methyl Ester (TMRM) at a low, non-quenching concentration (e.g., 20-50 nM) to the culture medium.

  • Causality: TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. Depolarization of the mitochondrial membrane results in a decrease in TMRM fluorescence.

  • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity of mitochondria in multiple cells per condition.

V. Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the in vitro evaluation of trigonelline analogues as potential neuroprotective agents. By following these protocols, researchers can systematically screen compound libraries, identify lead candidates, and elucidate their mechanisms of action. The data generated will be crucial for guiding further pre-clinical development, including in vivo efficacy studies in animal models of neurodegenerative diseases. The ultimate goal is to leverage the therapeutic potential of trigonelline and its derivatives to develop novel treatments for these devastating disorders.

VI. References

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • Li, Y., et al. (2020). Trigonelline protects hippocampal neurons from oxygen-glucose deprivation-induced injury through activating the PI3K/Akt pathway. Chemico-Biological Interactions, 317, 108946. Retrieved from [Link]

  • Stacey, G., & Viviani, B. (2001). Cell culture models for neurotoxicology. Cell Biology and Toxicology, 17(4-5), 319-334. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Swerdlow, R. H., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-21. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Cell models for evaluation of adult and developmental neurotoxicity. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Retrieved from [Link]

  • NIH. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Frontiers. (2022). The Future of 3D Brain Cultures in Developmental Neurotoxicity Testing. Retrieved from [Link]

  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Scantox. (n.d.). Lesion Induced In Vitro Models. Retrieved from [Link]

  • Diva-portal.org. (n.d.). In vitro cellular models for neurotoxicity studies. Retrieved from [Link]

  • MDPI. (2022). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Retrieved from [Link]

  • Mortalis Labs. (2024). Trigonelline recovers memory function in Alzheimer's disease model mice. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) for Enhanced Drug Delivery via Surface-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1), hereafter referred to as MPCI, in advanced drug delivery systems. While direct literature on the drug delivery applications of MPCI is nascent, its structural features, particularly the cationic pyridinium moiety, suggest a strong potential for enhancing the efficacy of nanocarrier systems. This guide outlines a scientifically grounded, hypothetical framework for the synthesis, characterization, and in-vitro evaluation of MPCI-functionalized polymeric nanoparticles for targeted drug delivery. The protocols provided are based on established methodologies for nanoparticle formulation and analysis, adapted for the unique properties of MPCI.

Introduction: The Rationale for MPCI in Drug Delivery

Pyridinium salts are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous natural products and bioactive pharmaceuticals.[1][2] Their applications are diverse, ranging from antimicrobial and anticancer agents to components in gene delivery systems.[1][3] The cationic nature of the pyridinium ring is a key feature, as it can facilitate interactions with negatively charged biological membranes, potentially enhancing cellular uptake of drug carriers.

We hypothesize that 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) (MPCI) can be employed as a novel surface-functionalizing agent for polymeric nanoparticles. This functionalization is anticipated to bestow several advantageous properties upon the nanocarrier, including:

  • Enhanced Cellular Interaction: The positive charge of the pyridinium headgroup may promote adhesion to and subsequent uptake by target cells, which typically possess a net negative surface charge.

  • Potential for Targeted Delivery: The carboximidate group offers a potential site for conjugation to targeting ligands (e.g., antibodies, peptides) for receptor-mediated endocytosis, thereby improving site-specific drug accumulation.

  • Controlled Release Modulation: The surface chemistry modification with MPCI could influence the drug release kinetics from the nanoparticle matrix.

This guide will focus on the use of Poly(lactic-co-glycolic acid) (PLGA) as the core polymeric matrix for our nanoparticles. PLGA is an FDA-approved, biodegradable, and biocompatible copolymer widely used in drug delivery applications.[4][5]

Synthesis of MPCI-Functionalized PLGA Nanoparticles

This section details the protocols for the synthesis of the core PLGA nanoparticles and their subsequent functionalization with MPCI.

Synthesis of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) (MPCI)

The synthesis of pyridinium salts can be achieved through the N-alkylation of the corresponding pyridine derivative.[6][7] A plausible synthetic route for MPCI would involve the reaction of 3-cyanopyridine with methyl iodide, followed by a controlled reaction to form the carboximidate. For the purpose of this guide, we will assume the availability of synthesized and purified MPCI.

Synthesis of PLGA Nanoparticles

The emulsification-solvent evaporation method is a robust and commonly used technique for the preparation of PLGA nanoparticles.[5][8]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Model drug (e.g., Doxorubicin, Paclitaxel)

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the model drug in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator for 2 minutes on ice.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and lyophilize for long-term storage.

Surface Functionalization with MPCI

Surface functionalization can be achieved by conjugating MPCI to the surface of the pre-formed PLGA nanoparticles. This can be accomplished by activating the carboxyl end groups of PLGA on the nanoparticle surface.

Materials:

  • PLGA nanoparticles

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) (MPCI)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Nanoparticle Resuspension: Resuspend 50 mg of lyophilized PLGA nanoparticles in 10 mL of PBS.

  • Carboxyl Group Activation: Add 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension and stir for 1 hour at room temperature.

  • MPCI Conjugation: Add a 10-fold molar excess of MPCI to the activated nanoparticle suspension and stir for 24 hours at room temperature.

  • Purification: Centrifuge the functionalized nanoparticles at 15,000 rpm for 20 minutes and wash three times with deionized water to remove unreacted MPCI and coupling agents.

  • Storage: Resuspend the final MPCI-PLGA nanoparticle pellet in deionized water and lyophilize.

Diagram of the Synthesis and Functionalization Workflow:

G cluster_synthesis PLGA Nanoparticle Synthesis cluster_functionalization Surface Functionalization with MPCI PLGA PLGA + Drug in DCM Emulsification Emulsification (Sonication) PLGA->Emulsification PVA PVA in Water PVA->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Centrifugation & Washing Evaporation->Collection PLGA_NP PLGA Nanoparticles Collection->PLGA_NP Activation Carboxyl Activation (EDC/NHS) PLGA_NP->Activation PLGA_NP->Activation Conjugation MPCI Conjugation Activation->Conjugation Purification Centrifugation & Washing Conjugation->Purification MPCI_NP MPCI-PLGA Nanoparticles Purification->MPCI_NP

Caption: Workflow for the synthesis of PLGA nanoparticles and their surface functionalization with MPCI.

Characterization of MPCI-PLGA Nanoparticles

Thorough characterization is crucial to ensure the quality and predict the in-vivo performance of the nanoparticles.[9][10]

Physicochemical Characterization
ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, confirming MPCI functionalization.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface of the nanoparticles.
Drug Loading and Encapsulation Efficiency

The amount of drug successfully encapsulated within the nanoparticles is a critical parameter.[11][12]

Protocol:

  • Sample Preparation: Accurately weigh 5 mg of lyophilized drug-loaded MPCI-PLGA nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.

  • Quantification: Analyze the drug concentration using High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In-Vitro Evaluation

In-vitro studies are essential to assess the biocompatibility and potential efficacy of the MPCI-PLGA nanoparticles.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Nanoparticle Treatment: Treat the cells with varying concentrations of MPCI-PLGA nanoparticles for 24, 48, and 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Important Consideration: It is crucial to run a control experiment with the nanoparticles in cell-free medium to check for any interference with the MTT reagent.[15][16]

Diagram of the Cytotoxicity Assessment Workflow:

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with MPCI-PLGA Nanoparticles Seed->Treat Incubate Incubate for 24-72h Treat->Incubate MTT Add MTT Solution Incubate->MTT Formazan Incubate for 4h (Formazan Formation) MTT->Formazan Solubilize Add DMSO (Solubilization) Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the in-vitro cytotoxicity assessment using the MTT assay.

Cellular Uptake Studies

Fluorescence microscopy can be used to visualize the internalization of nanoparticles by cells.[17][18]

Materials:

  • Fluorescently labeled MPCI-PLGA nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6)

  • Human cancer cell line

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA)

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled MPCI-PLGA nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Washing: Wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips on microscope slides.

  • Imaging: Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Conclusion and Future Perspectives

The application of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) as a surface-modifying agent for polymeric nanoparticles presents a promising, albeit hypothetical, avenue for the development of advanced drug delivery systems. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and in-vitro evaluation of such a system. Future studies should focus on optimizing the degree of MPCI functionalization, exploring the conjugation of specific targeting ligands, and conducting in-vivo studies to validate the therapeutic potential of this novel nanocarrier system.

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"synthesis of isotopically labeled 1-Methylpyridin-1-ium-3-carboximidate for metabolic studies"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis and Application of Isotopically Labeled 1-Methylpyridin-1-ium-3-carboxylate for Metabolic Studies

For: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metabolic studies are fundamental to understanding the pharmacokinetics and pharmacodynamics of bioactive molecules. 1-Methylpyridin-1-ium-3-carboxylate, commonly known as trigonelline, is a naturally occurring alkaloid and a key metabolite of niacin (Vitamin B3) in mammals.[1][2] To accurately trace its metabolic fate, distinguish it from endogenous pools, and quantify its downstream products, the use of stable isotopically labeled analogues is indispensable.[3][4] This document provides a comprehensive guide to the synthesis, purification, and characterization of isotopically labeled 1-Methylpyridin-1-ium-3-carboxylate. It further outlines a detailed protocol for its application in cell-based metabolic flux analysis, offering researchers a robust tool for investigating niacin metabolism, cellular methylation pathways, and the broader roles of pyridine alkaloids in biological systems.[5][6]

Introduction: The Rationale for Isotopic Labeling

1-Methylpyridin-1-ium-3-carboxylate (Trigonelline) is a zwitterionic compound formed by the N-methylation of nicotinic acid (niacin).[2] It is found in numerous plants, including coffee and fenugreek, and is excreted in the urine of mammals as a product of niacin metabolism.[1][2] While historically considered a metabolic dead-end, recent studies suggest it may have physiological roles, including acting as an osmoprotectant and influencing the cell cycle.[5]

To study the metabolic pathways of exogenous trigonelline without interference from the endogenous compound, stable isotope labeling is the gold-standard technique.[4][7] By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H), the molecule's mass is intentionally increased. This mass shift allows for its unambiguous detection and quantification by mass spectrometry (MS) against the natural abundance background.[8] This approach maintains the original physicochemical properties of the molecule, ensuring its biological behavior is identical to the unlabeled analogue.

This guide details the synthesis of [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate, a tracer designed to probe the metabolic stability of the N-methyl group and trace the pyridine ring through various biochemical transformations.

Synthetic Strategy and Workflow

The most direct and efficient method for synthesizing isotopically labeled 1-Methylpyridin-1-ium-3-carboxylate is through the N-alkylation of nicotinic acid using an isotopically labeled methylating agent. This one-step synthesis is robust and provides high isotopic incorporation.

Diagram: Synthetic Workflow

SynthesisWorkflow Reagents Nicotinic Acid + [¹³C]Methyl Iodide Reaction N-Methylation Reaction (in appropriate solvent) Reagents->Reaction Step 1 Purification Purification (Recrystallization) Reaction->Purification Step 2 Analysis Characterization (LC-MS, NMR) Purification->Analysis Step 3 Product [¹³C-methyl]-1-Methylpyridin- 1-ium-3-carboxylate Analysis->Product

Caption: Workflow for the synthesis and validation of the labeled compound.

Detailed Synthesis Protocol: [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate

This protocol describes the synthesis of the target compound via the methylation of nicotinic acid with [¹³C]Methyl Iodide.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierGradePurpose
Nicotinic AcidC₆H₅NO₂123.11Sigma-Aldrich≥99.5%Starting Material
[¹³C]Methyl Iodide¹³CH₃I142.94Cambridge Isotope Labs99 atom % ¹³CIsotopic Labeling Agent
Acetonitrile (ACN)C₂H₃N41.05Fisher ScientificAnhydrous, ≥99.8%Reaction Solvent
Diethyl Ether(C₂H₅)₂O74.12VWRAnhydrous, ≥99.0%Precipitation/Washing
Methanol-d₄ (CD₃OD)CD₄O36.07Sigma-Aldrich99.8 atom % DNMR Solvent

Safety Precautions:

  • Handle [¹³C]Methyl Iodide in a well-ventilated fume hood. It is a volatile and toxic compound.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable. Work away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nicotinic acid (1.23 g, 10 mmol).

    • Add 15 mL of anhydrous acetonitrile to dissolve the nicotinic acid. Gentle warming may be required.

    • Once dissolved and cooled to room temperature, add [¹³C]Methyl Iodide (0.7 mL, ~1.6 g, 11.2 mmol, 1.12 equivalents) to the solution using a syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24-48 hours. A white precipitate of the product will gradually form. A patent for a similar, non-labeled synthesis suggests the reaction proceeds efficiently at room temperature over 24 hours.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired, although the precipitation of the product is a strong indicator of reaction completion.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid product using a Büchner funnel.

    • Wash the collected solid with two portions of cold anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials and solvent residue.

    • Dry the resulting white crystalline solid under vacuum to yield [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate iodide. The zwitterionic carboxylate form is typically generated in situ in aqueous or biological media.

Characterization and Quality Control

Confirming the identity, purity, and isotopic enrichment of the synthesized compound is a critical step.

Diagram: Analytical Validation Workflow

ValidationWorkflow LCMS LC-MS Analysis Mass Mass LCMS->Mass Confirms Mass Shift (+1 Da) Purity Purity LCMS->Purity Assesses Purity (>98%) NMR ¹H and ¹³C NMR Structure Structure NMR->Structure Confirms Structure Enrichment Enrichment NMR->Enrichment Confirms ¹³C Position Product Synthesized Labeled Compound Product->LCMS Product->NMR

Caption: A multi-platform approach to validate the final labeled product.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight and assess purity.

  • Method:

    • Dissolve a small sample in a suitable solvent (e.g., water/methanol).

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with HPLC.

    • Expected Result: The mass spectrum should show a prominent ion corresponding to the [M]⁺ of the labeled compound (C₇H₇NO₂ with one ¹³C).

      • Unlabeled [M]⁺: 137.0453

      • Labeled [M+H]⁺: Expected m/z = 139.0521 (for ¹²C₆¹³CH₈NO₂⁺). This is a +1 mass shift from the unlabeled M+1 peak.

    • The HPLC chromatogram should show a single major peak, indicating high purity (ideally >98%).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and the specific position of the isotopic label.

  • Method:

    • Dissolve the sample in Methanol-d₄.

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected Results:

    • ¹H NMR: The spectrum will be consistent with the structure of 1-Methylpyridin-1-ium-3-carboxylate. The key signal will be the N-methyl protons, which will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹JCH coupling). This doublet is definitive proof of successful labeling at the methyl position.

    • ¹³C NMR: The spectrum will show a significantly enhanced signal for the N-methyl carbon atom relative to the other carbon signals, confirming the high isotopic enrichment.

Application Protocol: Metabolic Tracing in Cell Culture

This protocol outlines the use of [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate to trace its metabolism in a cultured mammalian cell line (e.g., HepG2).

Materials
  • Cultured HepG2 cells (or other relevant cell line)

  • [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate (stock solution, e.g., 100 mM in sterile water)

  • Cell culture medium (e.g., DMEM) with dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled metabolites.[10]

  • Phosphate-buffered saline (PBS)

  • 80% Methanol (pre-chilled to -80°C) for metabolite extraction

  • Cell scraper

  • Centrifuge

Experimental Protocol
  • Cell Seeding: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Tracer Introduction:

    • Prepare fresh culture medium containing the labeled trigonelline at a final concentration of 10-100 µM.

    • Remove the old medium from the cells, wash once with PBS.

    • Add the medium containing the labeled tracer to the cells.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic conversion over time.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the medium (can be saved for analysis of secreted metabolites).

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.

Diagram: Metabolic Tracing Experimental Design

MetabolicTracing Start Seed HepG2 Cells AddTracer Add Medium with [¹³C-methyl]-Trigonelline Start->AddTracer Incubate Incubate (Time Course: 0, 2, 6, 12, 24h) AddTracer->Incubate Wash Wash with Cold PBS Incubate->Wash Extract Extract with 80% Methanol Wash->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Analysis Analyze Supernatant by LC-MS Centrifuge->Analysis

Caption: Step-by-step workflow for the cell-based metabolic tracing experiment.

Data Analysis by LC-MS

Analyze the extracted metabolites using high-resolution LC-MS. Look for the mass of the intact labeled tracer (m/z 139.0521) and potential downstream metabolites that retain the ¹³C-label. For example, if the compound is demethylated, the ¹³C label will be lost from the pyridine ring and may be incorporated into the one-carbon metabolism pool. Conversely, if the pyridine ring is modified, the resulting metabolite will have a mass consistent with that modification plus the +1 Da from the labeled methyl group.

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of [¹³C-methyl]-1-Methylpyridin-1-ium-3-carboxylate and its use as a metabolic tracer. The protocols for synthesis, characterization, and cell-based application are designed to be robust and reproducible, empowering researchers to conduct high-quality metabolic studies. The use of stable isotope labeling is a powerful technique that provides unambiguous and quantitative data, essential for advancing our understanding of cellular metabolism and drug development.[11]

References

  • PubChem. Trigonelline Biosynthesis. National Center for Biotechnology Information. Available at: [Link]

  • Tramontano, W. A., Lynn, D. G., & Evans, L. S. (1982). Trigonelline, a G2 factor from Pisum sativum. Phytochemistry, 21(8), 1837-1840.
  • Uhlenbruck, B. J. H., & McNally, A. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society. Published online ahead of print.
  • Poidevin, L., et al. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. Proceedings of the National Academy of Sciences, 115(19), E4431-E4440.
  • Felicitas, S., & Kulling, S. E. (2023). Risk Assessment of Trigonelline in Coffee and Coffee By-Products. Foods, 12(8), 1667.
  • Wikipedia. Trigonelline. Available at: [Link]

  • Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology (Vol. 1862, pp. 131-146).
  • Cerno Bioscience. Isotope Labeling. Available at: [Link]

  • d'Aboville, N., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • ResearchGate. (2025). Metabolism of Trigonelline. Available at: [Link]

  • American Chemical Society. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society.
  • Google Patents. (2017). WO2017158621A1 - Trigonelline based compounds.
  • Abdu-Allah, H. H. (2005). Synthesis of trigonelline and nicotinamide linked prodrugs of 5-aminosalicylic acid (5-ASA) with analgesic and anti-inflammatory effects. Bulletin of Pharmaceutical Sciences Assiut, 28(2), 237-253.
  • ChemRxiv. (2023).
  • MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

  • Gschaider, M., et al. (2017). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 89(15), 8195-8202.
  • ResearchGate. (2024). Isotope exchange reactions of pyridine. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • Springer Nature Experiments. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics.
  • ResearchGate. (2025). Biosynthesis of Trigonelline. Available at: [Link]

  • ResearchGate. (2018). Simplified scheme of proline, proline analogues, and trigonelline synthesis. Available at: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 2(1), 3-17.
  • van Santen, J. A., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 17(4), 853-860.
  • Google Patents. (2012). CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid.
  • Ellis-Sawyer, K., et al. (2017). Isotope Labelling by Reduction of Nitriles: Application to the Synthesis of Isotopologues of Tolmetin and Celecoxib. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 213-220.
  • Singh, C. R., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 405-408.
  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(19), 6543.
  • Cao, K., Brailsford, J. A., & Bonacorsi, S. J. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526-530.
  • Sisenwine, S. F., & Tio, C. O. (1981). Metabolic Formation and Synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol. A Potential Hypocholesteremic Agent. Journal of Medicinal Chemistry, 24(5), 620-623.

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Application Notes & Protocols: Electrochemical Characterization of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the electrochemical characterization of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1), a novel pyridinium compound with potential zwitterionic characteristics. The inherent redox activity of pyridinium derivatives makes them compelling candidates for various applications, including pharmaceuticals, redox flow batteries, and electrochromic devices.[1][2][3] A thorough understanding of their electrochemical behavior is paramount for elucidating reaction mechanisms, determining redox potentials, and evaluating their stability and performance in electrochemical systems. This document outlines detailed protocols for Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS), designed for researchers, chemists, and drug development professionals. The methodologies are presented with an emphasis on the underlying principles and the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Pyridinium Zwitterions

1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) belongs to the class of pyridinium compounds. The core structure, a pyridinium cation, is known to be electrochemically active.[4][5] The "carboximidate" group suggests a negatively charged moiety, which would render the parent molecule a zwitterion, also known as an inner salt.[6] Zwitterions are molecules containing an equal number of positive and negative functional groups and are of significant interest in chemistry and biology.[6][7] The presence of hydrogen iodide likely results in the formation of an iodide salt of the protonated zwitterion.

The electrochemical properties of such compounds are critical for several reasons:

  • Pharmacological Activity: The redox properties of a drug molecule can offer insights into its metabolic pathways and pharmacological activity.[8] Electrochemical methods can be used to study drug-DNA interactions and quantify active pharmaceutical ingredients (APIs).[2][9]

  • Materials Science: Pyridinium-based compounds, particularly viologens, are extensively studied for their use as anolytes in aqueous redox flow batteries due to their high solubility and tunable redox potentials.[1]

  • Sensor Technology: The distinct electrochemical signature of these molecules can be harnessed for the development of sensitive and selective electrochemical sensors.[9]

This guide will provide the necessary protocols to explore these properties systematically.

Foundational Electrochemical Techniques

A standard three-electrode system is employed for all techniques, comprising a working electrode, a reference electrode, and a counter (or auxiliary) electrode.[10][11] The potential of the working electrode is controlled relative to the reference electrode, while the current flows between the working and counter electrodes.

  • Cyclic Voltammetry (CV): This is a potentiodynamic technique where the potential of the working electrode is swept linearly between two set values.[11] It provides a rapid overview of the redox processes occurring within the potential window, offering information on redox potentials, electron transfer kinetics, and the stability of reaction products.[12][13]

  • Differential Pulse Voltammetry (DPV): DPV is a pulse technique that offers superior sensitivity and resolution compared to CV.[9][10] It applies small voltage pulses on a linearly increasing potential ramp and measures the differential current, which effectively minimizes the background capacitive current.[8][14] This makes it ideal for quantitative analysis and detecting low concentrations of analytes.[9][15]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the properties of the electrode/electrolyte interface.[16] It applies a small sinusoidal AC potential perturbation and measures the resulting current response over a wide range of frequencies.[17] The resulting impedance data can be modeled to determine parameters such as solution resistance, charge transfer resistance, and double-layer capacitance, providing insights into interfacial processes.[18][19]

Comprehensive Experimental Protocols

Required Materials and Instrumentation

Reagents:

  • 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

  • Solvent: Acetonitrile (ACN), Dichloromethane (DCM), or an aqueous buffer (e.g., Britton-Robinson buffer), depending on solubility and desired experimental conditions.[15][20]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) for organic solvents.[20] For aqueous solutions, a suitable buffer or salt like KCl can be used.

  • Internal Standard (Optional): Ferrocene/Ferrocenium (Fc/Fc⁺) couple for referencing potentials in organic solvents.[20]

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) for cleaning the working electrode.

Instrumentation & Electrodes:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module for EIS.

  • Electrochemical Cell: A glass cell suitable for a three-electrode setup.

  • Working Electrode (WE): Glassy Carbon Electrode (GCE) is a versatile choice. Gold (Au) or Platinum (Pt) electrodes can also be used.[5][21]

  • Reference Electrode (RE): Ag/AgCl (in a suitable filling solution) or a Saturated Calomel Electrode (SCE).[10] For non-aqueous setups, a silver wire can be used as a pseudo-reference electrode.[17]

  • Counter Electrode (CE): Platinum wire or graphite rod.[10][15]

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive electrochemical characterization of the target compound.

G cluster_prep Preparation cluster_exp Electrochemical Analysis cluster_analysis Data Analysis & Interpretation Prep_Sol Prepare 1 mM Analyte in 0.1 M Supporting Electrolyte Clean_Elec Polish and Clean Working Electrode Setup_Cell Assemble Three-Electrode Cell Deoxygenate Deoxygenate Solution (Purge with N2 or Ar) CV_Screen Cyclic Voltammetry (CV) Screening Deoxygenate->CV_Screen Start DPV_Quant Differential Pulse Voltammetry (DPV) for Quantification CV_Screen->DPV_Quant Optimize Parameters EIS_Interface Electrochemical Impedance Spectroscopy (EIS) for Interfacial Study CV_Screen->EIS_Interface Select Potentials Analyze_CV Determine Redox Potentials & Reversibility from CV CV_Screen->Analyze_CV Analyze_DPV Generate Calibration Curve from DPV DPV_Quant->Analyze_DPV Analyze_EIS Model EIS Data with Equivalent Circuits EIS_Interface->Analyze_EIS

Caption: General workflow for electrochemical characterization.

Protocol 1: Cyclic Voltammetry (CV) - Redox Behavior Screening

Rationale: The initial CV scan provides a broad picture of the compound's redox activity, helping to identify the potentials at which oxidation or reduction occurs and to assess the reversibility of these processes.[11] Varying the scan rate can help distinguish between diffusion-controlled and surface-adsorbed processes.[21]

Step-by-Step Protocol:

  • Electrode Preparation: Polish the GCE sequentially with 1.0, 0.3, and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in both water and the chosen solvent (e.g., ACN) to remove any adhered particles.

  • Solution Preparation: Prepare a 1 mM solution of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) in the chosen solvent containing 0.1 M supporting electrolyte (e.g., 0.1 M Bu₄NPF₆ in ACN).

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with measurements in the negative potential range.[20] Maintain a blanket of inert gas over the solution during the experiment.

  • Blank Scan: First, run a CV of the supporting electrolyte solution alone to establish the background current and the potential window of the solvent-electrolyte system.

  • Analyte Scan:

    • Immerse the electrodes in the analyte solution.

    • Set the potentiostat parameters. A typical starting point is shown in the table below.

    • Run the CV, starting from the open-circuit potential (OCP) and scanning towards either a positive or negative potential first, depending on whether you expect oxidation or reduction.

  • Scan Rate Dependence: Repeat the CV at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.[20][21]

Table 1: Typical Starting Parameters for Cyclic Voltammetry

Parameter Value Rationale
Initial Potential (Eᵢ) Open Circuit Potential (OCP) A neutral starting point to avoid initial perturbation.
Vertex Potential 1 +1.5 V (vs. Ag/AgCl) Set beyond the expected oxidation potential. Adjust based on the blank scan.
Vertex Potential 2 -1.5 V (vs. Ag/AgCl) Set beyond the expected reduction potential. Adjust based on the blank scan.[5]
Scan Rate (ν) 100 mV/s A moderate rate for initial screening.

| Number of Cycles | 3-5 | To check for electrode fouling and stability of the redox species. |

Protocol 2: Differential Pulse Voltammetry (DPV) - High-Sensitivity Analysis

Rationale: DPV is employed for its ability to discriminate against background charging currents, leading to enhanced signal-to-noise ratios and well-defined, peak-shaped responses.[9][14] This makes it the preferred technique for constructing calibration curves and determining limits of detection (LOD).[8][15]

Step-by-Step Protocol:

  • Preparation: Use the same experimental setup and solution as prepared for CV.

  • Parameter Optimization: Based on the CV results, set the potential window to bracket the redox peak of interest.

  • Run DPV: Perform the DPV scan on solutions of varying analyte concentrations (e.g., from µM to mM range) to construct a calibration curve.

  • Data Analysis: Plot the peak current (after background subtraction) against the analyte concentration. The linearity of this plot determines the quantitative range of the method.

Table 2: Typical Parameters for Differential Pulse Voltammetry

Parameter Value Rationale
Initial Potential ~0.2 V before Eₚ from CV Start the scan well before the potential of the redox event.
Final Potential ~0.2 V after Eₚ from CV End the scan after the redox event is complete.
Pulse Amplitude 50 mV A common value to induce a significant current change without excessive peak broadening.[8]
Pulse Width 50 ms Balances the need for current decay with reasonable experiment time.[8]

| Scan Rate | 20 mV/s | A slower scan rate is typical for DPV to allow for current sampling.[8] |

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) - Interfacial Characterization

Rationale: EIS probes the resistance and capacitance properties of the electrode-solution interface.[16] By applying a model to the data, one can separate the contributions of the bulk electrolyte (solution resistance, Rₛ) from interfacial phenomena like the charge transfer resistance (R꜀ₜ) and the double-layer capacitance (Cdl). R꜀ₜ is inversely proportional to the rate of the electron transfer reaction at the interface.

Step-by-Step Protocol:

  • Preparation: Use the same experimental setup and solution as before.

  • Set DC Potential: Perform EIS measurements at a specific DC potential. The open-circuit potential (OCP) is a common choice for studying the system at equilibrium.[17] Alternatively, setting the potential at the formal potential (E⁰') of a redox couple (determined from CV) allows for the direct measurement of R꜀ₜ for that process.

  • Run EIS:

    • Set the AC amplitude (e.g., 10 mV rms) to ensure a linear response.[17]

    • Define the frequency range, typically from high frequency (e.g., 100 kHz) to low frequency (e.g., 0.1 or 0.01 Hz), to capture different processes.[17]

  • Data Modeling: The resulting data, usually presented as a Nyquist plot (-Z'' vs. Z'), is fitted to an appropriate equivalent circuit model to extract quantitative parameters.

EIS Data Analysis Workflow & Equivalent Circuit

G cluster_model Randles Equivalent Circuit cluster_workflow Analysis Workflow Rs Rₛ Rct R꜀ₜ p2 Rs->p2 p3 Rct->p3 Cdl Cdl Cdl->p3 p4 p1 p1->Rs p2->Rct p2->Cdl Acquire_Data Acquire Impedance Data (Nyquist Plot) Select_Model Select Equivalent Circuit Model Acquire_Data->Select_Model Fit_Data Fit Experimental Data to Model Select_Model->Fit_Data Extract_Params Extract Rₛ, R꜀ₜ, Cdl Parameters Fit_Data->Extract_Params cluster_model cluster_model cluster_model->Select_Model e.g.

Caption: EIS data analysis using a Randles equivalent circuit model.

Data Interpretation

Table 3: Summary of Key Electrochemical Parameters and Their Interpretation | Parameter | Technique | How to Determine | Interpretation | | :--- | :--- | :--- | :--- | | Peak Potential (Eₚ) | CV, DPV | Potential at which peak current occurs. | Indicates the potential required for oxidation (Eₚₐ) or reduction (Eₚ꜀). | | Formal Potential (E⁰') | CV | Midpoint of anodic and cathodic peak potentials: (Eₚₐ + Eₚ꜀)/2. | Thermodynamic standard potential of the redox couple under the experimental conditions. | | Peak Separation (ΔEₚ) | CV | Difference between anodic and cathodic peak potentials: |Eₚₐ - Eₚ꜀|. | A value close to 59/n mV (where n is the number of electrons) suggests a reversible, n-electron transfer process. Larger values indicate quasi-reversibility or irreversibility. | | Peak Current (iₚ) | CV, DPV | Maximum current of a redox peak. | Proportional to the analyte concentration and the square root of the scan rate (for diffusion-controlled processes). Used for quantitative analysis. | | Solution Resistance (Rₛ) | EIS | High-frequency intercept on the real axis of the Nyquist plot. | Represents the resistance of the electrolyte solution between the working and reference electrodes. | | Charge Transfer Resistance (R꜀ₜ) | EIS | Diameter of the semicircle in the Nyquist plot. | Represents the kinetic barrier to electron transfer at the electrode surface. A smaller R꜀ₜ implies faster kinetics. | | Double-Layer Capacitance (Cdl) | EIS | Calculated from the frequency at the apex of the semicircle and R꜀ₜ. | Represents the capacitance of the ionic double layer that forms at the electrode-electrolyte interface. |

Concluding Remarks

The protocols detailed in this guide provide a robust starting point for the comprehensive electrochemical characterization of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). By systematically applying Cyclic Voltammetry, Differential Pulse Voltammetry, and Electrochemical Impedance Spectroscopy, researchers can gain deep insights into the molecule's redox behavior, electron transfer kinetics, and interfacial properties. This information is crucial for assessing its potential in diverse fields, from drug development to advanced energy storage materials, and provides a solid foundation for further mechanistic studies and application-oriented research.

References

  • Determination of selected drugs in human urine by differential pulse voltammetry technique. (n.d.). PubMed.
  • Valle, E., et al. (2020). Associative pyridinium electrolytes for air-tolerant redox flow batteries. Nature Chemistry. Retrieved from [Link]

  • Vaitkunaite, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV). Retrieved from [Link]

  • Benayad, A., et al. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Crespi, F. (2020). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Current Medicinal Chemistry. Retrieved from [Link]

  • McCrory, C. C. L., et al. (2012). Mechanistic studies of pyridinium electrochemistry: Alternative chemical pathways in the presence of CO2. Journal of the American Chemical Society. Retrieved from [Link]

  • Yilmaz, S., et al. (2022). Electrochemical Characteristics of a Novel Pyridinium Salt as a Candidate Drug Molecule and Its Interaction with DNA. ChemistrySelect. Retrieved from [Link]

  • Pajkossy, T., et al. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions. Retrieved from [Link]

  • Gholivand, M. B., et al. (2008). Differential pulse voltammetric determination of diclofenac in pharmaceutical preparations and human serum. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kizling, M., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. RSC Advances. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis, electrochemical and electrochromic properties of novel pyridinium salts based on 2,6-di(4-pyridyl)-4-benzylpyridilium. Dyes and Pigments. Retrieved from [Link]

  • Thorson, M. R., et al. (2015). Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. ChemSusChem. Retrieved from [Link]

  • Tsvetkova, B., et al. (2022). Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Roling, B. (2017). Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Lab 1: Cyclic Voltammetry. Retrieved from [Link]

  • Popovic-Neuber, J. (2022). Electrochemical Impedance Spectroscopy: High-energy Battery Interphases. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Experiment 5: Cyclic Voltammetry. Retrieved from [Link]

  • Inamuddin, A. M., et al. (2018). Cyclic Voltammetry of Organic Compounds. ResearchGate. Retrieved from [Link]

  • Lin, S., et al. (2023). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Organic Reactions. Retrieved from [Link]

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  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

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Troubleshooting & Optimization

"troubleshooting low yield in pyridinium salt synthesis with electron-withdrawing groups"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Electron-Deficient Pyridines

Synthesizing N-substituted pyridinium salts is a cornerstone of medicinal chemistry and materials science.[1] However, when the pyridine ring is substituted with one or more electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), the synthetic efficiency can plummet. This guide provides a systematic approach to troubleshooting and overcoming the common challenges associated with these demanding substrates.

The primary obstacle is the electronic nature of the substrate itself. EWGs decrease the electron density of the pyridine ring, which critically reduces the nucleophilicity of the ring nitrogen.[2] This deactivation severely hinders the classical SN2 reaction with alkyl halides (the Menshutkin reaction), often leading to no reaction even under harsh conditions.[2] Consequently, alternative strategies are required, with the most common being the Zincke reaction.[3] This guide focuses heavily on diagnosing and optimizing this pathway, as well as considering other advanced methods for particularly recalcitrant cases.

Troubleshooting Guide: Question & Answer Format

This section addresses specific experimental failures and observations. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: I'm trying to react my electron-deficient pyridine (e.g., 4-cyanopyridine) with an alkyl bromide in refluxing acetonitrile, but I see no product formation. What's going wrong?

A1: The pyridine nitrogen is not nucleophilic enough for a standard SN2 reaction.

The electron-withdrawing cyano group significantly reduces the lone pair availability on the pyridine nitrogen, making it a poor nucleophile. An alkyl bromide is not a sufficiently powerful electrophile to overcome this deactivation.

Core Problem Analysis:

G cluster_problem Cause cluster_result Effect Pyridine_EWG Pyridine with Electron-Withdrawing Group (EWG) Reduced_Nuc Reduced Nitrogen Nucleophilicity Pyridine_EWG->Reduced_Nuc Inductive/Resonance Effect Reaction_Fail Direct Alkylation Fails (e.g., with Alkyl Bromide) Reduced_Nuc->Reaction_Fail Cannot attack electrophile

Troubleshooting Steps:

  • Enhance the Electrophile: Switch from an alkyl bromide to a more reactive alkylating agent. The reactivity order is generally: R-OTf > R-I > R-Br > R-Cl. Alkyl triflates (R-OTf) are exceptionally potent and may succeed where halides fail.[2]

  • Change the Reaction Mechanism: If a more reactive electrophile is insufficient or impractical, the fundamental approach must be changed. The most common and effective alternative is the Zincke Reaction , which circumvents the need for a nucleophilic pyridine.[3][4] This involves pre-activating the pyridine with 1-chloro-2,4-dinitrobenzene (CDNB) to form a highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt).[3][5] This salt then readily reacts with a primary amine to yield the desired product.

Alkylating AgentRelative ReactivityTypical ConditionsConsiderations
Alkyl Bromide (R-Br) ModerateReflux in MeCN, DMFOften fails with EWG-pyridines.
Alkyl Iodide (R-I) High60-100 °C in MeCNBetter leaving group, more effective than R-Br.
Alkyl Triflate (R-OTf) Very High0 °C to RT in DCMExcellent for unreactive nucleophiles but can be moisture-sensitive.[2]
Q2: I'm attempting a Zincke reaction with an electron-poor aniline, and the yield is very low, with significant decomposition of my Zincke salt. How can I improve this?

A2: The amine nucleophile is too weak, and the reaction conditions may be promoting side reactions.

The Zincke reaction itself relies on a nucleophilic attack by a primary amine to initiate the ring-opening sequence.[3] If the amine is also deactivated by EWGs (e.g., 4-nitroaniline), it may struggle to react efficiently, allowing for thermal degradation of the highly reactive Zincke salt.

Troubleshooting Steps:

  • Employ Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often leading to higher yields in shorter times compared to conventional heating.[6] This is particularly effective for reactions involving poorly nucleophilic amines.[7]

  • Use Aqueous Solvents: The combination of microwave heating and aqueous solvents has been shown to be crucial for promoting the Zincke reaction with deactivated anilines. Water can help stabilize intermediates and prevent the self-degradation of the Zincke salt.[7]

  • Optimize Temperature and Time: Systematically screen reaction temperatures. While higher temperatures can increase the rate, they can also accelerate decomposition. Find the optimal balance that favors product formation.

  • Consider Alternative Catalysis: For N-arylation with highly deactivated pyridines, a copper-catalyzed method using diaryliodonium salts (a modified Nesmeyanov protocol) has proven successful where the classical Zincke reaction fails.[8] This approach avoids the need to form the Zincke salt altogether.

G Start Low Yield in Zincke Reaction Check_Amine Is the amine poorly nucleophilic? Start->Check_Amine Check_Salt Is the Zincke salt decomposing? Check_Amine->Check_Salt No Sol_Microwave Action: Use Microwave Irradiation + Aqueous Solvent Check_Amine->Sol_Microwave Yes Sol_Temp Action: Optimize Temperature & Time Check_Salt->Sol_Temp Yes Sol_Copper Action: Consider Alternative Cu-catalyzed N-Arylation Check_Salt->Sol_Copper No / Still fails Sol_Microwave->Sol_Temp

Q3: My product is contaminated with 2,4-dinitroaniline, and it is very difficult to remove by column chromatography. What is a better purification strategy?

A3: 2,4-Dinitroaniline is a common and often troublesome byproduct of the Zincke reaction. An acid-base extraction is the most effective method for its removal.

Pyridinium salts are generally water-soluble and non-basic. In contrast, 2,4-dinitroaniline, while weakly basic, can be separated based on solubility differences under acidic conditions.

Recommended Purification Protocol:

  • Dissolution: After the reaction, evaporate the solvent. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it multiple times with an aqueous acid solution (e.g., 1 M HCl). The desired pyridinium salt will remain in the organic layer (or may partition to the aqueous layer if it has high water solubility), while the 2,4-dinitroaniline byproduct will be protonated and extracted into the aqueous acid layer.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified pyridinium salt. If your product is highly water-soluble, you may need to recover it from the combined aqueous layers by lyophilization after ensuring the pH is neutral.

  • Final Polish: If impurities remain, recrystallization from a suitable solvent system (e.g., ethanol/ether, acetone) is often effective for ionic salts.[6][9]


Frequently Asked Questions (FAQs)

Q: What exactly is the Zincke reaction mechanism? A: The Zincke reaction is a multi-step process classified as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[3][10]

  • Activation: Pyridine reacts with 1-chloro-2,4-dinitrobenzene to form the electrophilic N-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt).

  • Nucleophilic Addition & Ring Opening: A primary amine attacks the Zincke salt, leading to the opening of the pyridine ring to form an intermediate known as a König salt.[3]

  • Displacement: A second molecule of the amine displaces 2,4-dinitroaniline.

  • Ring Closing & Elimination: The acyclic intermediate undergoes cyclization and subsequent elimination to form the final, new pyridinium salt.[3]

Q: Are there limitations to the Zincke reaction? A: Yes. The reaction is known to struggle with:

  • Sterically hindered pyridines: Substituents at the 2-position can impede the reaction.[11]

  • Highly electron-deficient pyridines: In some cases, the pyridine is too deactivated to even form the initial Zincke salt with 1-chloro-2,4-dinitrobenzene.[8]

  • Poorly nucleophilic amines: As discussed in the troubleshooting section, very weak amines may fail to react.[7]

  • Secondary amines: Using a secondary amine does not lead to a new pyridinium salt. Instead, the ring opens to form a stable, conjugated species known as a Zincke aldehyde.[12]

Q: Can I use a different activating group besides 2,4-dinitrophenyl? A: While the 2,4-dinitrophenyl group is classical, other N-activating groups can be used. For instance, N-sulfonylated pyridinium salts, formed by reacting a pyridine with triflic anhydride (Tf₂O), are highly reactive intermediates that can undergo a similar ring-opening and functionalization sequence.[13]


Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Zincke Reaction

This protocol is adapted from methodologies proven effective for poorly nucleophilic anilines.[7]

  • Reagent Preparation: In a 5 mL microwave reactor vial, combine the N-(2,4-dinitrophenyl)pyridinium salt (1.0 eq), the primary amine (1.2-1.5 eq), and a solvent mixture, often aqueous, such as water/acetonitrile.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). Monitor the internal pressure to ensure it remains within safe limits.[6]

  • Workup: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purification: Follow the acid-base extraction procedure detailed in Troubleshooting Q3 to remove the 2,4-dinitroaniline byproduct. Further purify the resulting pyridinium salt by recrystallization or precipitation.


References

  • Wikipedia. Zincke reaction. [Link]

  • Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 76(22), 9155–9167. [Link]

  • ResearchGate. ChemInform Abstract: Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. [Link]

  • Baylor University Libraries. The Synthesis of New Pyrylium and Pyridinium Salts. [Link]

  • Garg, N. K., & Sarpong, R. (2000). The Solid-Phase Zincke Reaction: Preparation of ω-Hydroxy Pyridinium Salts in the Search for CFTR Activation. Organic Letters, 2(14), 2141–2144. [Link]

  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • YouTube. (L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. [Link]

  • Baumgartner, T., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 137(37), 11956–11959. [Link]

  • ResearchGate. How to separate organic salts?. [Link]

  • Harman, W. D., et al. (2020). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. Organometallics, 39(17), 3169–3181. [Link]

  • Zhou, J., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9897–9906. [Link]

  • ResearchGate. Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. [Link]

  • ResearchGate. The Zincke reaction. A review. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • National Center for Biotechnology Information. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Donohoe, T. J., & Weinstein, J. R. (2002). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 4(18), 3059–3062. [Link]

  • ResearchGate. (a) Current approaches to pyridinium salt synthesis from either amines.... [Link]

  • Figshare. Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. [Link]

  • Royal Society of Chemistry. Photoinduced stereoselective reactions using pyridinium salts as radical precursors. [Link]

  • National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • National Center for Biotechnology Information. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. [Link]

  • American Chemical Society. Formation and reactivity of pyridinium salts via Zincke imine intermediates. [Link]

  • Reddit. Formation of pyridinium salts with EWG. [Link]

  • Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Methylpyridin-1-ium-3-carboximidate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylpyridin-1-ium-3-carboximidate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. The guidance herein is grounded in established principles of organic chemistry and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 1-Methylpyridin-1-ium-3-carboximidate, a pyridinium ylide, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic approach involves two key transformations:

  • N-methylation of 3-Cyanopyridine: This initial step involves the quaternization of the pyridine nitrogen in 3-cyanopyridine using a methylating agent to form 1-methyl-3-cyanopyridin-1-ium salt.

  • Formation of the Carboximidate Ylide: The second step involves the base-mediated reaction of the pyridinium salt to deprotonate the ring and convert the nitrile functionality into a carboximidate.

This guide is structured to address potential issues in each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway 3-Cyanopyridine 3-Cyanopyridine Step1 Step 1: N-Methylation 3-Cyanopyridine->Step1 Methylating_Agent Methylating Agent (e.g., MeI, MeOTf) Methylating_Agent->Step1 Pyridinium_Salt 1-Methyl-3-cyanopyridin-1-ium Salt Step1->Pyridinium_Salt Step2 Step 2: Ylide & Carboximidate Formation Pyridinium_Salt->Step2 Base Base (e.g., K2CO3, Et3N) Base->Step2 Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Step2 Target_Molecule 1-Methylpyridin-1-ium-3-carboximidate Step2->Target_Molecule

Caption: Proposed synthetic pathway for 1-Methylpyridin-1-ium-3-carboximidate.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Part 1: N-Methylation of 3-Cyanopyridine

Question 1: My N-methylation reaction is showing low conversion to the desired 1-methyl-3-cyanopyridin-1-ium salt. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-methylation of 3-cyanopyridine can stem from several factors. Here's a systematic approach to troubleshooting this step:

  • Reactivity of the Methylating Agent: The choice of methylating agent is critical. Methyl iodide (MeI) is a common and effective choice. However, for less reactive systems, a stronger methylating agent like methyl trifluoromethanesulfonate (MeOTf or triflate) can significantly improve the reaction rate and yield.[1]

  • Solvent Selection: The solvent plays a crucial role in the quaternization of pyridines. Polar aprotic solvents such as acetonitrile, acetone, or DMF are generally preferred as they can stabilize the resulting pyridinium salt. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Reaction Temperature and Time: While some methylation reactions proceed at room temperature, heating the reaction mixture can often drive it to completion. We recommend starting at room temperature and gradually increasing the temperature to 40-60 °C while monitoring the reaction progress by TLC or NMR. Extended reaction times (12-24 hours) may be necessary.

  • Purity of Starting Material: Ensure your 3-cyanopyridine is pure and free from any basic impurities that could consume the methylating agent. The electron-withdrawing nature of the nitrile group deactivates the pyridine nitrogen, making it less nucleophilic.[2][3]

Table 1: Recommended Conditions for N-Methylation

ParameterRecommended ConditionRationale
Methylating Agent Methyl iodide (MeI) or Methyl triflate (MeOTf)MeOTf is more reactive and can improve yields for deactivated pyridines.[1]
Solvent Anhydrous Acetonitrile or AcetonePolar aprotic solvents stabilize the pyridinium salt product.
Temperature 25-60 °CHeating can overcome the activation energy for this SN2 reaction.
Time 12-24 hoursAllows for complete reaction of the deactivated pyridine.

Question 2: I am observing the formation of multiple products in my N-methylation reaction. What are these side products and how can I avoid them?

Answer:

The formation of side products is likely due to the reactivity of the nitrile group or impurities.

  • Hydrolysis of the Nitrile: If there is moisture in your reaction, the nitrile group can be partially hydrolyzed to the corresponding amide (1-methyl-3-carbamoylpyridin-1-ium salt) or fully to the carboxylic acid.[4][5][6] Ensure all reagents and solvents are strictly anhydrous.

  • Reaction with Impurities: Impurities in the 3-cyanopyridine or solvent can react with the methylating agent. Purification of the starting material by distillation or recrystallization is recommended.[3]

Part 2: Formation of the Carboximidate Ylide

Question 3: I am having difficulty forming the pyridinium ylide in the second step. What are the critical factors for successful ylide generation?

Answer:

The formation of a pyridinium ylide requires the deprotonation of a carbon atom on the pyridine ring. For 1-methyl-3-cyanopyridin-1-ium, the most acidic protons are adjacent to the nitrogen atom.

  • Choice of Base: The base must be strong enough to deprotonate the pyridinium salt but not so strong that it leads to unwanted side reactions. Common bases for ylide formation include potassium carbonate (K2CO3), triethylamine (Et3N), or DBU.[7][8][9] The choice of base can be critical, and screening a few options is advisable.

  • Solvent: The solvent for this step should be aprotic. Acetonitrile or toluene are good choices. The reaction is often performed in situ, meaning the ylide is generated in the presence of the other reactant for the subsequent reaction.[7][10]

  • Temperature: Ylide formation is typically carried out at room temperature or below, as pyridinium ylides can be thermally unstable.

Question 4: The nitrile group in my 1-methyl-3-cyanopyridin-1-ium salt is hydrolyzing to an amide or carboxylic acid instead of forming a carboximidate. How can I promote the desired reaction?

Answer:

This is a common and significant challenge. The nitrile group is susceptible to hydrolysis, especially under basic conditions.[5][11] To favor the formation of the carboximidate, you need to introduce a suitable nucleophile under controlled conditions.

  • Pinner-type Reaction Conditions: A classic approach to forming imidates from nitriles is the Pinner reaction, which involves reacting the nitrile with an alcohol in the presence of an acid. A modified approach under basic conditions can be used here. By using an alkoxide base (e.g., sodium ethoxide in ethanol), the alkoxide can act as both the base to form the ylide and the nucleophile to attack the nitrile, forming the corresponding ethyl carboximidate.

  • Use of Amines: To form the parent carboximidate (with an -NH2 group), you could potentially use ammonia or an ammonium salt in the presence of a non-nucleophilic base. However, controlling the reactivity can be difficult.

Experimental Protocol: Proposed Synthesis of 1-Methylpyridin-1-ium-3-carboximidate

Step 1: Synthesis of 1-Methyl-3-cyanopyridin-1-ium Iodide

  • To a solution of 3-cyanopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/g of pyridine), add methyl iodide (1.2 eq).

  • Stir the mixture at room temperature for 24 hours. If the reaction is incomplete, gently heat to 40 °C for an additional 12 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Formation of 1-Methylpyridin-1-ium-3-carboximidate (Hypothetical)

  • Suspend the 1-methyl-3-cyanopyridin-1-ium iodide (1.0 eq) in anhydrous ethanol (20 mL/g).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • The product, being a zwitterionic ylide, may have limited solubility. The workup procedure will need to be optimized, but it may involve removal of the solvent under reduced pressure at low temperature and purification by chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Target Molecule check_step1 Check Purity of Pyridinium Salt start->check_step1 step1_impure Impure Salt check_step1->step1_impure No step1_pure Pure Salt check_step1->step1_pure Yes recrystallize Recrystallize Pyridinium Salt step1_impure->recrystallize recrystallize->check_step1 check_step2_conditions Review Step 2 Conditions step1_pure->check_step2_conditions wrong_base Incorrect Base? check_step2_conditions->wrong_base hydrolysis Nitrile Hydrolysis? check_step2_conditions->hydrolysis optimize_temp Optimize Temperature (start at 0 °C) check_step2_conditions->optimize_temp screen_bases Screen Bases: K2CO3, Et3N, NaOEt wrong_base->screen_bases success Improved Yield screen_bases->success anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous anhydrous->success optimize_temp->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Pernak, J., & Rogoza, J. (2000). Synthesis of 3-substituted pyridinium salts. ARKIVOC, 2000(6), 889-904. [Link]

  • Chuang, C. P., & Tsai, A. I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Barros, F. F., et al. (2021). Natural pathways for enzymatic conversion of nitriles to carboxylic acids. Journal of Industrial Microbiology & Biotechnology, 48(5-6).
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Kakehi, A. (2012). Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts. ChemInform, 43(26).
  • Barbe, G., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 347.
  • Kakehi, A., et al. (1976). Formation of pyridinium ylide and synthesis of indolizines. The Journal of Organic Chemistry, 41(15), 2625-2629.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction. The Journal of Organic Chemistry.
  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry, 22(28), 9528-32.
  • Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 51(8-9), 940-951.
  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Retrieved from [Link]

  • Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
  • Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.
  • Mátravölgyi, B., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 6(1), 2.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(3), 154-169.
  • Google Patents. (n.d.). CN104961678A - Production process of 3-cyanopyridine.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

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Technical Support Center: Purification of Polar Pyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyridinium salts. The unique physicochemical properties of these compounds, such as high polarity, hygroscopicity, and varying thermal stability, often complicate standard purification procedures.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your work.

Troubleshooting Guide

This section addresses common problems encountered during the purification of polar pyridinium salts in a question-and-answer format, providing step-by-step solutions and the rationale behind them.

Recrystallization Issues

Question 1: My pyridinium salt "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out," the separation of the solute as a liquid rather than a solid, is a frequent challenge, particularly when the compound's melting point is low or when significant impurities are present.[1]

Causality: This phenomenon often occurs when the solution is supersaturated at a temperature above the melting point of the solute. The high concentration of impurities can also depress the melting point of the salt, exacerbating the issue.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount of the hot solvent to decrease the saturation level.[1][2] The goal is to find a concentration where the solution is saturated only at a lower temperature, allowing for crystal formation.

  • Solvent System Modification: If dilution alone is ineffective, consider a mixed solvent system. Find a solvent in which your salt is sparingly soluble and another in which it is highly soluble. Dissolve the salt in a minimal amount of the "good" solvent and slowly add the "poor" solvent at an elevated temperature until turbidity persists. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Slow Cooling: Rapid cooling can favor oiling out.[2] Allow the flask to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help control the cooling rate.

  • Seed Crystals: If you have a small amount of pure solid, adding a "seed crystal" can provide a nucleation point for crystal growth and prevent supersaturation.[1][2]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic scratches that serve as nucleation sites.[1][2]

Question 2: I'm getting a very low yield after recrystallization. How can I improve it?

A poor yield is often a result of using too much solvent or premature crystallization.[2][3]

Causality: The solubility of the pyridinium salt in the mother liquor, even at low temperatures, leads to product loss. Excessive solvent usage magnifies this effect.

Step-by-Step Troubleshooting Protocol:

  • Minimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[3] Working with smaller, incremental additions of hot solvent is crucial.

  • Check the Mother Liquor: After filtration, you can check for residual product in the mother liquor by concentrating a small portion to see if more solid precipitates. If so, you can recover more product by partially evaporating the solvent from the mother liquor and cooling it again.

  • Ensure Complete Precipitation: Allow sufficient time for crystallization to complete at a low temperature. An ice-salt bath can further decrease the solubility of your product in the mother liquor.

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[3]

Chromatography Challenges

Question 3: My polar pyridinium salt is streaking badly on the silica gel column. How can I get clean separation?

The strong interaction between the cationic pyridinium moiety and the acidic silanol groups of silica gel is a primary cause of streaking and poor separation.

Causality: The ionic nature of pyridinium salts leads to strong adsorption onto the stationary phase, resulting in broad, tailing peaks.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a Competitive Base: Incorporating a small amount of a base like triethylamine or pyridine into your eluent can neutralize the acidic sites on the silica gel, reducing strong interactions with your compound.

    • Increase Polarity Gradually: A steep polarity gradient can cause issues. A gradual increase in the polar solvent component of your mobile phase often yields better results.

    • Use of Buffers: For highly polar salts, a buffered mobile phase can help maintain a consistent charge state and improve peak shape.

  • Stationary Phase Alternatives:

    • Alumina: Basic or neutral alumina can be a better choice than silica for purifying basic compounds like pyridinium salts.

    • Reversed-Phase Chromatography (C18): This is often the most effective method for purifying polar, ionic compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column. This "dry loading" technique often leads to sharper bands.

Handling and Stability Issues

Question 4: My purified pyridinium salt is a sticky solid or a viscous oil, and it seems to be absorbing water from the air. How should I handle and store it?

The high polarity and ionic nature of many pyridinium salts make them hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5][6]

Causality: The strong electrostatic interactions within the salt can be disrupted by water molecules, leading to the absorption of atmospheric moisture and a change in physical state.

Best Practices for Handling and Storage:

  • Drying:

    • High Vacuum: Drying under high vacuum at a slightly elevated temperature (ensure the temperature is well below the decomposition point) is effective for removing residual solvents and water.

    • Desiccants: Use a desiccator with a strong drying agent like phosphorus pentoxide (P₄O₁₀) for storage.[7]

  • Storage:

    • Airtight Containers: Store the purified salt in a well-sealed container.[4][5][6][8] Glass vials with tight-fitting caps are ideal.[4]

    • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent both moisture absorption and potential oxidative degradation.

    • Controlled Environment: Store in a cool, dry place away from direct sunlight and sources of humidity.[4][5]

Question 5: I suspect my pyridinium salt is decomposing during purification. What are the common degradation pathways and how can I avoid them?

Pyridinium salts can be susceptible to thermal, oxidative, and pH-dependent degradation.[9]

Causality: The electron-deficient pyridinium ring can be attacked by nucleophiles, and the overall stability is influenced by the substituents and the counterion.

Strategies to Mitigate Degradation:

  • Thermal Stability:

    • Determine the decomposition temperature of your salt using techniques like thermogravimetric analysis (TGA) if possible.[10][11]

    • Avoid excessive heat during purification steps like recrystallization and solvent evaporation. Use a rotary evaporator at the lowest feasible temperature and pressure.

  • pH Control:

    • Pyridinium salts can be unstable in basic conditions, potentially undergoing nucleophilic attack by hydroxide ions.[9] Maintain a neutral or slightly acidic pH during aqueous workups and purifications.

  • Oxidative Degradation:

    • Some pyridinium salts can be susceptible to oxidation.[9] Purging solvents with an inert gas and handling the compound under nitrogen or argon can minimize this.

  • Photodegradation:

    • If your compound is light-sensitive, protect it from light by using amber-colored glassware or wrapping flasks with aluminum foil.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the counterion in the purification of pyridinium salts?

The counterion significantly influences the physical properties of the pyridinium salt, including its solubility, crystallinity, and hygroscopicity.[12][13][14]

  • Solubility: The nature of the counterion affects the lattice energy of the salt and its interactions with solvent molecules.[12] For example, salts with larger, more charge-diffuse anions (e.g., hexafluorophosphate, PF₆⁻) are often less soluble in polar protic solvents compared to those with smaller, harder anions (e.g., chloride, Cl⁻).

  • Crystallinity: The ability of the cation and anion to pack efficiently in a crystal lattice determines the ease of crystallization. Some counterions may promote the formation of well-defined crystals, while others may lead to oils or amorphous solids.

  • Hygroscopicity: The strength of the interaction between the counterion and water molecules plays a role in how readily the salt absorbs moisture.

Q2: How can I confirm the purity of my final pyridinium salt product?

A combination of analytical techniques is recommended to assess purity comprehensively.

Analytical MethodInformation ProvidedCommon Use CaseReference
¹H and ¹³C NMR Spectroscopy Provides structural confirmation and can reveal the presence of proton- or carbon-containing impurities.Essential for confirming the identity of the desired compound and detecting organic impurities.[9][15]
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities and allows for quantification of purity.A robust method for determining the percentage purity of the sample.[9][16][9][16]
Mass Spectrometry (MS) Confirms the molecular weight of the cation.Verifies the identity of the target molecule.[9][17]
Elemental Analysis (CHN Analysis) Determines the percentage composition of carbon, hydrogen, and nitrogen.Provides evidence for the empirical formula and can indicate the presence of inorganic impurities or residual solvent.[14]
Karl Fischer Titration Specifically quantifies the water content.Important for hygroscopic compounds to determine the extent of hydration.[18]

Q3: What are some common impurities I should expect in my crude pyridinium salt?

Impurities can originate from starting materials, side reactions, or subsequent degradation.

  • Unreacted Starting Materials: Incomplete reactions can leave residual pyridine derivatives or alkylating agents.[16]

  • Solvents: Residual solvents from the reaction or purification steps are common.

  • By-products: Depending on the synthesis route, side reactions can generate isomeric products or other undesired compounds.

  • Water: Due to the hygroscopic nature of many pyridinium salts, water is a frequent impurity.

Visualizations

Workflow for Selecting a Purification Method

purification_workflow start Crude Polar Pyridinium Salt is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Goo) oils_out Does it 'oil out'? recrystallization->oils_out successful_cryst Successful Crystallization oils_out->successful_cryst No oils_out->chromatography Yes final_product Pure Pyridinium Salt successful_cryst->final_product is_soluble Soluble in common organic solvents? chromatography->is_soluble normal_phase Normal Phase (Silica/Alumina) - Consider base modifier (e.g., TEA) is_soluble->normal_phase Yes reverse_phase Reversed-Phase (C18) - Water/ACN or Water/MeOH - Consider acid modifier (e.g., TFA) is_soluble->reverse_phase No normal_phase->final_product reverse_phase->final_product

Caption: A decision tree for selecting the appropriate purification method for polar pyridinium salts.

References

  • What are the storage conditions for industrial salt to prevent caking? - Blog. (2025, May 20).
  • Simple Ways to Prevent Salt from Absorbing Moisture - wikiHow. (2025, July 17).
  • How to Store Salt Properly to Keep It Fresh. (2025, February 26).
  • Influence of Counterions on the Interaction of Pyridinium Salts with Model Membranes - ResearchGate.
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6).
  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features - Semantic Scholar.
  • Overcoming challenges in the purification of pyridine compounds - Benchchem.
  • How to purify an organic salt (acetate) from impurities - ResearchGate. (2017, May 22).
  • C–H···π interactions increase pyridinium solubility by disrupting ionic... - ResearchGate.
  • Addressing the stability and hygroscopicity of pyridinium salts - Benchchem.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH.
  • Advice for purifying an organic bicarbonate salt : r/Chempros - Reddit. (2021, November 22).
  • Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. (2020, October 15).
  • Salt Storage Tips and Guidelines | FNWL - From Nature With Love.
  • Yield, melting point and retention time of prepared pyridinium salts. - ResearchGate.
  • Quaternary Pyridinium Salts: A Review - J-Stage.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones - MDPI.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts - ResearchGate. (2024, June 4).
  • Recrystallization1.
  • Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime - NIH.
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.
  • How to separate organic salts? - ResearchGate. (2019, January 8).
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2025, October 16).
  • Preparation and Identification of Some New Pyridinium Salts. (2025, March 30).
  • Crystallisation of Ionic Liquid by Using Avrami Kinetic Theory by Dissertation submitted in partial fulfillment Bachelor of Engi - UTPedia.
  • Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates - ResearchGate.
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester.
  • How do you purify a salt in the lab? - TutorChase.
  • HPLC chromatogram of the prepared pyridinium series mixture. - ResearchGate.
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES - The University of Liverpool Repository.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. (2009, December 14).
  • "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo.
  • Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC - PubMed Central.
  • Pyridinium Salts: From synthesis to reactivity and applications | Request PDF - ResearchGate.

Sources

"preventing byproduct formation in the N-methylation of substituted pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges in this critical transformation. Our goal is to equip you with the expertise to anticipate and overcome common hurdles, ensuring efficient and selective synthesis of your target N-methylated pyridinium salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-methylation of substituted pyridines, and what causes their formation?

A1: The most prevalent byproducts are typically the result of over-methylation, C-methylation, or reactions involving functional groups on the pyridine ring.

  • Over-methylation (Bis-methylation): In cases of di-pyridyl compounds, methylation of both nitrogen atoms can occur, leading to a bis-quaternized salt. This is especially common when using a stoichiometric excess of a highly reactive methylating agent.

  • C-Methylation: This side reaction involves the methylation of a carbon atom on the pyridine ring instead of the intended nitrogen atom. It is more likely to occur with electron-rich pyridines where the electron density on the ring carbons is increased, making them more nucleophilic.[1] The use of highly reactive methylating agents in conjunction with strong bases can also promote C-methylation.[1]

  • Side Reactions at Substituents: Functional groups on the pyridine ring can also react with the methylating agent. For example, a hydroxyl or amino group can be methylated.

Q2: How do steric and electronic effects of substituents on the pyridine ring influence N-methylation?

A2: Substituents on the pyridine ring play a crucial role in modulating the reactivity of the nitrogen atom and can significantly impact the rate and outcome of N-methylation.

  • Electronic Effects: Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the rate of N-methylation. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction.[2][3][4]

  • Steric Effects: Bulky substituents ortho to the nitrogen atom (e.g., at the 2- and 6-positions) can sterically hinder the approach of the methylating agent, significantly decreasing the reaction rate.[5][6][7] In some cases, severe steric hindrance can completely prevent N-methylation.[8]

Q3: What are the advantages of using "greener" methylating agents like dimethyl carbonate (DMC) compared to traditional reagents like methyl iodide?

A3: Dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like methyl iodide and dimethyl sulfate for several reasons:

  • Lower Toxicity: DMC is significantly less toxic and non-mutagenic compared to the high toxicity and carcinogenicity of methyl iodide and dimethyl sulfate.[9]

  • Reduced Waste: Reactions with DMC can be more atom-economical, often producing methanol and carbon dioxide as byproducts, which are less hazardous than the iodide or sulfate salts generated from traditional agents.[10]

  • Improved Selectivity: In some cases, DMC can offer higher selectivity for mono-N-methylation, particularly when used with appropriate catalysts like zeolites.[9]

However, DMC is generally less reactive than methyl iodide and often requires higher temperatures and longer reaction times or the use of a catalyst to achieve comparable conversions.[11]

Troubleshooting Guide

Problem 1: Low or No Conversion to the N-Methylated Product

Possible Causes:

  • Deactivated Pyridine: The presence of strong electron-withdrawing groups on the pyridine ring can significantly reduce the nucleophilicity of the nitrogen atom.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the methylating agent.[5][6]

  • Insufficiently Reactive Methylating Agent: The chosen methylating agent may not be electrophilic enough to react with a deactivated pyridine substrate.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of the transition state.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Troubleshooting Workflow:

start Low/No Conversion substituent_check Analyze Substituents: Steric Hindrance or EWGs? start->substituent_check reagent_check Increase Methylating Agent Reactivity (e.g., MeI -> MeOTf) substituent_check->reagent_check Yes temp_check Increase Reaction Temperature substituent_check->temp_check No reagent_check->temp_check solvent_check Change Solvent (e.g., to a more polar aprotic solvent) temp_check->solvent_check result Improved Conversion solvent_check->result

Low Conversion Troubleshooting.

Solutions:

  • Increase the Reactivity of the Methylating Agent: If using a less reactive agent like dimethyl carbonate, consider switching to a more potent one such as methyl iodide or methyl triflate (MeOTf).[12]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier, especially for deactivated or sterically hindered pyridines.[13]

  • Optimize the Solvent: For SN2 reactions like N-methylation, polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred as they can solvate the cation without strongly solvating the nucleophile.[14]

  • Consider a Catalyst: For less reactive systems, the addition of a catalyst, such as a Lewis acid, may be beneficial, although this should be approached with caution to avoid side reactions.

Problem 2: Formation of C-Methylated Byproducts

Possible Causes:

  • Electron-Rich Pyridine: Pyridines with strong electron-donating groups have increased electron density on the ring carbons, making them susceptible to electrophilic attack.[1]

  • Highly Reactive Methylating Agent: Potent methylating agents can be less selective and may react with both the nitrogen and carbon atoms.

  • Use of a Strong Base: The presence of a strong base can deprotonate the pyridine ring, generating a highly nucleophilic carbanion that readily undergoes C-methylation.

Troubleshooting Workflow:

start C-Methylation Observed reagent_check Decrease Methylating Agent Reactivity (e.g., MeI -> DMC) start->reagent_check base_check Avoid Strong Bases reagent_check->base_check temp_check Lower Reaction Temperature base_check->temp_check result Increased N-Methylation Selectivity temp_check->result

C-Methylation Troubleshooting.

Solutions:

  • Use a Milder Methylating Agent: Switch from a highly reactive agent like methyl triflate to a less reactive one like methyl iodide or dimethyl carbonate.[9]

  • Avoid Strong Bases: If a base is necessary, use a non-nucleophilic, sterically hindered base. In many cases, the pyridine substrate itself can act as the base.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored N-methylation product over the kinetically competitive C-methylation.

  • Protect the Ring: In challenging cases, consider a strategy that temporarily deactivates the ring, such as the formation of an N-oxide, followed by methylation and subsequent reduction.[15]

Problem 3: Over-methylation of Poly-pyridyl Compounds

Possible Causes:

  • Stoichiometry of Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards multiple methylations.

  • High Reactivity of the Methylating Agent: A very reactive methylating agent will be less selective for mono-methylation.

  • Similar Basicity of Pyridine Nitrogens: If the basicities of the different pyridine nitrogens in the molecule are similar, it will be challenging to achieve selective mono-methylation.

Solutions:

  • Careful Control of Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

  • Use a Milder Methylating Agent: Employ a less reactive methylating agent to allow for greater control over the reaction.

  • Protonation Strategy: If the basicities of the pyridine nitrogens are sufficiently different, it is possible to selectively protonate the more basic nitrogen with one equivalent of a strong, non-nucleophilic acid (e.g., HBF4). The protonated nitrogen will be protected from methylation, allowing for selective methylation of the less basic nitrogen.[14]

Experimental Protocols

Protocol 1: Selective N-Methylation using Methyl Triflate (MeOTf)

This protocol is suitable for a wide range of substituted pyridines, including those with moderate electron-withdrawing groups.

  • Dissolve the substituted pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methyl triflate (1.05-1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation with a less polar solvent (e.g., diethyl ether or hexanes).

  • Filter the precipitate, wash with the precipitating solvent, and dry under vacuum.

Protocol 2: "Green" N-Methylation using Dimethyl Carbonate (DMC)

This protocol is ideal for electron-rich pyridines where selectivity is a concern and a less toxic reagent is preferred.

  • In a sealed reaction vessel, combine the substituted pyridine (1.0 eq), dimethyl carbonate (5-10 eq, acting as both reagent and solvent), and a catalyst if necessary (e.g., 10 mol% of a zeolite such as NaY).[9]

  • Heat the mixture to 120-160 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS. Reaction times can range from several hours to days.

  • After cooling to room temperature, remove the excess dimethyl carbonate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Methylating Agents

Methylating AgentRelative ReactivityCommon ByproductsAdvantagesDisadvantages
Methyl Iodide (MeI)HighC-methylation in electron-rich systemsReadily available, high reactivityToxic, can lead to over-methylation
Methyl Triflate (MeOTf)Very HighC-methylation, decomposition of sensitive substratesExtremely reactive, good for deactivated pyridinesExpensive, highly reactive, moisture sensitive
Dimethyl Sulfate (DMS)HighC-methylationCost-effective, high reactivityHighly toxic and carcinogenic
Dimethyl Carbonate (DMC)ModerateMinimalLow toxicity, "green" reagentRequires higher temperatures and longer reaction times

References

  • Auth, J., Mauleón, P., & Pfaltz, A. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(iii), 154-169.
  • Chen, Y., et al. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society.
  • Gevorkyan, A. A., & Sirakanyan, S. N. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES, 99(2), 769-796.
  • Reddit. (2015). Need help with selective methylation of triazole over pyridine. r/chemistry.
  • Zhen, Y., et al. (2022). α-Methylation of substituted pyridines.
  • Fasano, V., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(19), 4473-4483.
  • Auth, J., Mauleón, P., & Pfaltz, A. (2014). Methylation with methyl trifluoromethanesulfonate in dioxane.
  • Wang, D., et al. (2021). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
  • ResearchG
  • Ghosh, B. N., et al. (2014). A Comparative Study of the Solution Behavior of Iodotrimethylplatinum(IV) Complexes of Pyridines.
  • Aslanov, L. A., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues.
  • Benchchem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
  • La Salle University. (n.d.). Substituent Effects.
  • Mišić-Vuković, M., Radojković-Veličković, M., & Dimitrijević, D. M. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1160-1163.
  • Alcázar, J., et al. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 121(4), 2236-2292.
  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c)
  • Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites. Tetrahedron Letters, 44(3), 557-560.
  • Bower, J. F., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8836-8841.
  • Selva, M., Bomben, A., & Tundo, P. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (7), 1041-1045.
  • Shintani, R., & Hayashi, T. (2006).
  • Benchchem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • Alcázar, J., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Google Patents. (1969).
  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry–A European Journal, 25(14), 3405-3439.
  • Leadbeater, N. E., & McGowan, C. M. (2012). Convenient Procedure for the α-Methylation of Simple Pyridines.
  • D'Souza, P. E., & Damani, L. A. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 12(5), 293-300.
  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • Brown, H. C., & Kanner, B. (1953). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society, 75(15), 3865-3865.
  • van der Boom, T., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.
  • Mondal, J., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • Ishida, M., et al. (2018). Steric factors controlling regioselective and efficient N-methylation of β-tetrabromoporphyrins. Organic & Biomolecular Chemistry, 16(10), 1696-1702.
  • Bower, J. F., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8836-8841.
  • Devinsky, F., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 17(5), 5609-5617.
  • Crooks, P. A., & Godin, C. S. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. The Journal of Pharmacy and Pharmacology, 40(2), 153-154.
  • Szeja, W., et al. (2020).
  • Damani, L. A., et al. (1982). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Toxicology, 25(2-3), 143-151.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2010). Preparation and Identification of Some New Pyridinium Salts. Journal of Al-Nahrain University, 13(2), 52-56.
  • Abdel-Magid, A. F., et al. (1993). Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. Journal of the Chemical Society, Perkin Transactions 1, (13), 1447-1451.
  • B. D. Sherry and A. B. Smith, III, Pyridinium salts: from synthesis to reactivity and applications, Org. Chem. Front., 2014, 1, 437-454.

Sources

Technical Support Center: Improving the Regioselectivity of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making their precise functionalization a critical aspect of modern synthetic chemistry.[1][2] However, the inherent electronic properties of the pyridine ring present unique challenges to achieving desired regioselectivity.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The content is structured to explain the "why" behind experimental choices, ensuring a deeper understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of pyridine so challenging?

The difficulty in controlling the site of functionalization on a pyridine ring stems from its electronic nature.[3] The nitrogen atom is highly electronegative, creating a dipole moment and making the ring electron-deficient compared to benzene.[5] This has several consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the nitrogen deactivates the ring towards electrophiles. When EAS does occur, it is often slow and requires harsh conditions, typically favoring the C3 position (meta-substitution), which is the most electron-rich.[5][6] The C2 and C4 positions are more electron-deficient.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient C2 and C4 positions are susceptible to nucleophilic attack. This makes SNAr a viable strategy but often limits functionalization to these positions.[5]

  • Nitrogen Coordination: The lone pair on the nitrogen atom readily coordinates to metal catalysts and Lewis acids.[1][7] This can either inhibit the desired reaction or lead to undesired reactivity, complicating catalytic C-H functionalization approaches.

Q2: What are the key factors that control regioselectivity in pyridine functionalization?

Regioselectivity is a delicate balance of several factors:

  • Electronic Effects: The inherent electron distribution of the pyridine ring and the electronic nature of any existing substituents are primary determinants. Electron-donating groups (EDGs) can activate the ring and direct incoming electrophiles, while electron-withdrawing groups (EWGs) further deactivate it but can influence the position of nucleophilic attack.[8][9]

  • Steric Hindrance: The size of substituents on the pyridine ring and the attacking reagent can block access to certain positions, thereby directing functionalization to less hindered sites.[10][11]

  • Directing Groups: Attaching a directing group to the pyridine ring can overcome the inherent reactivity patterns. These groups coordinate to a metal catalyst and deliver it to a specific C-H bond, often in the ortho position.[8][12][13]

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligands are critical in determining the regiochemical outcome.[14][15]

  • Reaction Mechanism: The underlying mechanism of the reaction (e.g., electrophilic, nucleophilic, radical, or organometallic) will dictate the position of functionalization.[14][16]

Q3: What are the main strategies to achieve functionalization at the C2, C3, and C4 positions?

Each position on the pyridine ring typically requires a distinct strategic approach:

  • C2-Functionalization: This is often achieved through directed ortho-metalation (DoM), where a directing group at C2 or C3 guides a metalating agent to the C2 position.[8] Transition-metal-catalyzed C-H activation also frequently favors the C2 position due to the directing effect of the ring nitrogen.[15] Using pyridine N-oxides can also activate the C2 position for functionalization.[7][8][17]

  • C3-Functionalization (meta): This is the most challenging position to functionalize selectively.[18][19] Strategies include:

    • Electrophilic Aromatic Substitution: On an unsubstituted pyridine, this is the electronically preferred position, though reactions can be sluggish.[5]

    • Directed meta-C-H Activation: This often involves the use of specialized directing groups and transition metal catalysts.[18]

    • Dearomatization-Rearomatization: This strategy involves temporarily disrupting the aromaticity of the pyridine ring to alter its reactivity, enabling functionalization at the C3 position, followed by rearomatization.[20][21][22]

  • C4-Functionalization (para): Several methods can target the C4 position:

    • Activation via N-functionalization: Conversion of the pyridine to a pyridinium salt can activate the C4 position for nucleophilic attack or radical functionalization.[23][24]

    • Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C4-selective functionalization through the generation of pyridinyl radicals.[16][20]

    • Steric Control: In some cases, bulky groups at the C2 and C6 positions can sterically direct functionalization to the C4 position.[25]

Troubleshooting Guide

Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a nitration/halogenation on my substituted pyridine, but I am getting a mixture of isomers or no reaction at all. What is going wrong?

Potential Causes & Solutions:

  • Cause: Strong deactivation by the pyridine nitrogen and/or electron-withdrawing substituents.

    • Solution: Consider converting the pyridine to its N-oxide. The N-oxide group is activating and directs electrophiles to the C2 and C4 positions.[5][8] The N-oxide can be subsequently removed by reduction.

  • Cause: The directing effects of multiple substituents are conflicting.

    • Solution: Carefully re-evaluate the electronic and steric properties of all substituents on the ring.[8] It may be necessary to introduce a blocking group at a more reactive position to force the reaction to occur at the desired site.

  • Cause: Harsh reaction conditions are leading to decomposition or side reactions.

    • Solution: Explore milder reaction conditions. For example, for nitration, instead of concentrated nitric and sulfuric acids, consider using nitronium tetrafluoroborate (NO₂BF₄).[5]

Issue 2: Low Yield and/or Poor Selectivity in Transition-Metal-Catalyzed C-H Functionalization

Question: My palladium-catalyzed C-H arylation of a pyridine derivative is giving low yields and a mixture of C2 and C3-arylated products. How can I improve this?

Potential Causes & Solutions:

  • Cause: Catalyst inhibition by pyridine nitrogen coordination.

    • Solution 1 (N-Oxide Strategy): Convert the pyridine to its N-oxide. This prevents direct coordination of the nitrogen to the catalyst and can activate the C2 position for C-H activation.[7][17]

    • Solution 2 (Lewis Acid Additive): The addition of a Lewis acid can coordinate to the pyridine nitrogen, preventing it from binding to the transition metal catalyst. This strategy has been shown to improve meta-selectivity in some cases.[10][19]

  • Cause: The ligand is not optimal for directing the regioselectivity.

    • Solution: The choice of ligand is crucial. For C-H functionalization, bulky, electron-rich phosphine ligands or specific N,N-bidentate ligands can significantly influence the regiochemical outcome.[15] A systematic screening of different ligands is often necessary.

  • Cause: The reaction conditions (solvent, temperature, base) are not optimized.

    • Solution: These parameters can have a profound effect on selectivity. For example, the choice of base can influence the rate-determining step of the catalytic cycle. A thorough optimization of these conditions is recommended.

Experimental Protocol: Ligand Screening for Regioselective C-H Arylation
  • Setup: In parallel reaction vials under an inert atmosphere, add your pyridine substrate (1.0 equiv), the aryl halide (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Ligand Addition: To each vial, add a different ligand (e.g., P(tBu)₃, SPhos, XPhos, 1,10-phenanthroline) at a specific Pd:ligand ratio (typically 1:1 to 1:4).

  • Reaction: Add the solvent (e.g., toluene, dioxane), seal the vials, and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC or GC-MS. After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze the crude product mixture by ¹H NMR or GC to determine the yield and regioselectivity.

Ligand TypeExpected Outcome
Bulky MonophosphinesOften favor C-H activation at less sterically hindered positions.
Bidentate N,N-LigandsCan alter the coordination sphere of the metal and influence selectivity.[15]
No LigandMay lead to catalyst decomposition or poor selectivity.
Issue 3: Difficulty in Achieving meta (C3/C5) Functionalization

Question: I need to introduce a substituent at the C3 position of my pyridine, but all my attempts at direct functionalization are failing or giving the C2/C4 products. What strategies can I use?

Potential Causes & Solutions:

  • Cause: The inherent electronic preference for C2/C4 functionalization in many reaction types.

    • Solution 1 (Directed C-H Functionalization): Employ a directing group that is specifically designed to favor meta-C-H activation. This is a rapidly evolving area with new catalysts and directing groups being developed.[18][19]

    • Solution 2 (Dearomatization-Rearomatization): This powerful strategy alters the electronic properties of the ring. For example, reaction with an activating agent can form a dihydropyridine intermediate, which then reacts with an electrophile at the C3 position. Subsequent oxidation restores the aromaticity.[20][21][22]

    • Solution 3 (Radical/Photochemical Methods): Certain radical-based and photochemical methods can favor meta-functionalization, sometimes through the formation of specific intermediates like Zincke imines.[4]

Workflow for Selecting a meta-Functionalization Strategy

Sources

Technical Support Center: Scale-Up Synthesis of 1-Methylpyridin-1-ium-3-carboxamide Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 1-Methylpyridin-1-ium-3-carboxamide Iodide (also known as 1-Methylnicotinamide Iodide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for successfully scaling this synthesis. We will address common challenges, offer troubleshooting solutions, and explain the rationale behind key procedural steps.

The target molecule, 1-Methylpyridin-1-ium-3-carboxamide Iodide, is the quaternized product of nicotinamide (Vitamin B3 amide). It is a known metabolite of nicotinamide and an area of interest in various biological studies.[1][2] The synthesis involves the SN2 reaction between nicotinamide and methyl iodide, a process that, while straightforward on a lab scale, presents unique challenges during scale-up, particularly concerning safety, reaction control, and product purification.

Part 1: Critical Safety Protocols for Scale-Up

Working with Methyl Iodide (Iodomethane):

Methyl iodide is a highly toxic, volatile (boiling point: 42.5°C), and suspected carcinogenic substance.[3][4][5] It can cause severe harm if inhaled, ingested, or absorbed through the skin.[6][7] All operations involving methyl iodide must be conducted within a certified, high-performance chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Heavy-duty nitrile or neoprene gloves are required. Standard thin disposable gloves offer insufficient protection. Consider double-gloving.

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs.

  • Respirator: In case of insufficient ventilation or spills, a suitable respirator with an organic vapor cartridge is necessary.[4]

Quenching Excess Methyl Iodide: Unreacted methyl iodide poses a significant hazard in the reaction work-up. Before solvent removal or product isolation, any excess methyl iodide must be quenched. This is typically achieved by adding a solution of a nucleophile, such as sodium thiosulfate, which reacts with methyl iodide to form non-volatile, less toxic salts. This is a critical and non-negotiable step in any scale-up procedure.[8][9]

Part 2: Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis of 1-Methylpyridin-1-ium-3-carboxamide Iodide on a multi-gram scale.

Reaction Scheme:

  • Starting Material: Nicotinamide (Pyridine-3-carboxamide)

  • Reagent: Methyl Iodide (CH₃I)

  • Product: 1-Methylpyridin-1-ium-3-carboxamide Iodide

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep 1. Charge Reactor - Nicotinamide - Solvent (e.g., Acetone) Reagent 2. Add Methyl Iodide (Controlled addition) Prep->Reagent Heat 3. Heat to Reflux (Monitor via TLC/LC-MS) Reagent->Heat Cool 4. Cool Reaction Heat->Cool Quench 5. Quench Excess MeI (e.g., Na₂S₂O₃ solution) Cool->Quench Filter 6. Isolate Product (Vacuum Filtration) Quench->Filter Wash1 7. Wash with Cold Solvent Filter->Wash1 Dissolve 8. Recrystallize (e.g., from Ethanol) Wash1->Dissolve Charcoal Optional: Activated Charcoal Treatment Dissolve->Charcoal Crystallize 9. Cool to Crystallize Dissolve->Crystallize Charcoal->Crystallize Filter2 10. Filter & Wash Crystallize->Filter2 Dry 11. Dry Under Vacuum Filter2->Dry

Caption: Workflow for the scale-up synthesis of 1-Methylpyridin-1-ium-3-carboxamide Iodide.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Moles (mol)Mass/VolumeStoichiometric Ratio
Nicotinamide122.121.0122.1 g1.0 eq
Methyl Iodide141.941.2170.3 g (74.7 mL)1.2 eq
Acetone (Solvent)--~1.0 L-
Ethanol (Recryst.)--As required-
Sodium Thiosulfate158.11-~10% aq. solutionFor quench

Procedure:

  • Reactor Setup: In a properly sized round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add nicotinamide (122.1 g, 1.0 mol).

  • Solvent Addition: Add acetone (~1.0 L) to the flask and stir the mixture to form a suspension. While other solvents like acetonitrile or ethanol can be used, acetone is often effective as the pyridinium salt product typically has low solubility, allowing it to precipitate directly from the reaction mixture.[10]

  • Reagent Addition: Under a steady flow of nitrogen, carefully add methyl iodide (74.7 mL, 1.2 mol) to the suspension via a dropping funnel. A slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to a gentle reflux (~56°C for acetone) and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the nicotinamide spot. As the reaction proceeds, the product will precipitate as a white or off-white solid. The reaction is typically complete within 4-18 hours.[11]

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature, followed by further cooling in an ice bath for about 30 minutes. Crucially, add a 10% aqueous solution of sodium thiosulfate dropwise to the cold mixture to quench any unreacted methyl iodide. Stir for 20-30 minutes.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold acetone to remove any soluble impurities and residual starting materials.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored (e.g., yellow or brown), this is the stage to add a small amount of activated charcoal.[12] Heat the mixture briefly and then filter it hot through a pad of celite to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the final product under vacuum to a constant weight. The expected product is a white crystalline solid. Store at 2-8°C.[13]

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a practical Q&A format.

Troubleshooting Decision Tree

G cluster_solutions Start Start Synthesis Problem Problem Encountered? Start->Problem Success High Yield, Pure Product Problem->Success No LowYield Low Yield / No Reaction Problem->LowYield Yes, Low Yield OilyProduct Product is an Oil Problem->OilyProduct Yes, Oily ColoredProduct Product is Colored Problem->ColoredProduct Yes, Colored Sol_Yield Check Reagent Purity Increase Reflux Time Ensure Anhydrous Conditions LowYield->Sol_Yield Sol_Oil Use High-Purity Solvents Add Seed Crystal Try Different Anti-Solvent (e.g., Diethyl Ether) OilyProduct->Sol_Oil Sol_Color Recrystallize with Activated Charcoal Protect from Light Wash with Cold Solvent ColoredProduct->Sol_Color

Caption: A decision tree for troubleshooting common synthesis issues.

Question & Answer Guide

Q1: The reaction is very slow or appears to have stalled. What can I do?

  • Potential Cause: Insufficient reaction temperature, poor quality of reagents, or moisture in the reaction. Pyridine alkylations are sensitive to the nucleophilicity of the nitrogen, but nicotinamide is sufficiently reactive. However, electron-withdrawing groups can significantly slow down the reaction.[10]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the reaction mixture is maintaining a steady reflux.

    • Check Reagent Purity: Use high-purity, dry nicotinamide and fresh methyl iodide. Methyl iodide can decompose over time, especially when exposed to light, turning a reddish-brown color which indicates the presence of iodine.[4]

    • Solvent Choice: Consider switching to a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), which can better solvate the transition state and accelerate SN2 reactions. However, be aware that product isolation may require adding an anti-solvent if the product is soluble in the reaction solvent.

Q2: My product precipitated as a sticky oil instead of a crystalline solid. How do I fix this?

  • Potential Cause: This is a common issue in pyridinium salt synthesis, often caused by impurities inhibiting the crystal lattice formation or the presence of residual solvent.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure crystalline product, add a "seed crystal" to the oil.[12]

    • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a suitable solvent (like ethanol or methanol) and then slowly add an anti-solvent (like diethyl ether or ethyl acetate) with vigorous stirring until turbidity persists. Allow it to stand and crystallize.[14]

    • Purification: The presence of impurities is a likely culprit. Purify the oil by dissolving it and treating the solution with activated charcoal before attempting crystallization again.[12]

Q3: The final product is yellow or brown, not white. What causes this discoloration?

  • Potential Cause: Discoloration is typically due to trace impurities or slight decomposition. The iodide anion is susceptible to air oxidation, which can release free iodine (I₂), imparting a yellow-brown color.

  • Troubleshooting Steps:

    • Activated Charcoal: The most effective method is to recrystallize the product from a suitable solvent (e.g., ethanol) and include an activated charcoal treatment as described in the protocol.[12] The charcoal will adsorb the colored impurities.

    • Sulfite Wash: During work-up, washing the crude product with a dilute aqueous solution of sodium bisulfite can help reduce any free iodine back to colorless iodide.

    • Protect from Light: Store both methyl iodide and the final product protected from light to prevent photochemical decomposition.[4]

Q4: My yield is significantly lower than expected on a larger scale. Where could the product be lost?

  • Potential Cause: Product loss during scale-up can occur at multiple stages: incomplete reaction, transfer losses, or excessive solubility of the product in the washing or recrystallization solvents.

  • Troubleshooting Steps:

    • Optimize Recrystallization: Use the absolute minimum amount of hot solvent required to dissolve the product. This ensures the solution is saturated and maximizes the recovery upon cooling.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for an extended period (e.g., >1 hour) to maximize precipitation before filtration.[12]

    • Washing Solvent: When washing the filtered product, always use a minimal amount of ice-cold solvent to minimize the amount of product that redissolves.

Frequently Asked Questions (FAQs)

  • What is the best way to monitor the reaction?

    • TLC is effective. Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane). The product, being a salt, will have a much lower Rf value (often staying at the baseline) than the starting nicotinamide. Staining with iodine vapor or UV light can be used for visualization. LC-MS is also an excellent tool for tracking the disappearance of starting material and the appearance of the product mass.

  • How should I store the final product?

    • The product should be stored in a tightly sealed container, protected from light, in a cool, dry place. Vendor data sheets often recommend storage at 2-8°C.[13]

  • What are the key characterization data for this compound?

    • 1H NMR: Expect characteristic shifts for the pyridinium ring protons and the new N-methyl group singlet.

    • Mass Spectrometry (ESI+): The spectrum should show a peak for the cationic portion of the molecule (m/z ~137.07).[15]

    • Molecular Formula: C₇H₉IN₂O[13][16]

    • Molecular Weight: 264.06 g/mol [13][16]

  • Can I use a different methylating agent?

    • While other powerful methylating agents like dimethyl sulfate and methyl triflate exist, they are extremely hazardous and present their own challenges.[10][17] Methyl iodide is generally effective for this type of quaternization and is the most commonly cited reagent for simple alkylations of pyridines.

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • OXFORD LAB FINE CHEM LLP. (n.d.). METHYL IODIDE - (For Synthesis) MSDS.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Methyl Iodide (Iodomethane).
  • ChemicalBook. (2019). Iodomethane-Hazard and Toxicity.
  • Alpha Chemika. (n.d.). METHYL IODIDE For Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-1-ium butane-1-sulfonate.
  • K-C. Majumdar, B. Sinha. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. International Journal of Molecular Sciences, 12(10), 6544-6554.
  • Lee, S., et al. (2023). An efficient and facile synthesis of highly substituted pyridinium salts.
  • Pernak, J., et al. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. PubMed, 9(5), 359-63.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.
  • G. de la Fuente, et al. (n.d.).
  • Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr...). University of Massachusetts Lowell.
  • Biosynth. (n.d.). 1-Methyl-nicotinamide iodide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72660, Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10106893, Pyridinium, 3-carboxy-1-methyl-, iodide.
  • Cayman Chemical. (n.d.). 1-Methylnicotinamide (iodide).
  • Reddit r/Chempros. (2023). Formation of pyridinium salts with EWG.
  • Li, X., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing.
  • Burnstine, A. (2019). How to purify a water soluble compound?.
  • Katritzky, A. R., et al. (2005).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734689, Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide.
  • Le, C. V., et al. (2022).
  • ChemicalBook. (2019). Synthesis of 3-cyanopyridine.
  • Al-Etaibi, A. M., et al. (2012). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 17(12), 14197-14212.
  • Clearsynth. (n.d.). 1-Methyl-nicotinamide Iodide.
  • Taylor, E. C., & Roe, A. (1955). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 77(2), 543-544.
  • Google Patents. (1972).
  • Mishanina, T. M., et al. (2019). Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. Methods in Enzymology, 620, 1-28.
  • MDPI. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • Bisenieks, I., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(22), 7935.
  • FooDB. (2011). Showing Compound 1-Methylnicotinamide iodide (FDB022639).
  • Chemistry For Everyone. (2024). What Is Quenching In Organic Chemistry?. YouTube.
  • Wu, X., et al. (2022). Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Pharmaceutics, 14(10), 2026.
  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine.
  • Wikipedia. (n.d.). Pore-C.
  • LibreTexts Chemistry. (2023). 8.10: Fast Reactions in Solution.

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Technical Support Center: Addressing Poor Solubility of Pyridinium Compounds in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of pyridinium compounds in aqueous assay buffers. Our goal is to equip you with the scientific principles and practical protocols needed to overcome these common challenges and ensure the integrity of your experimental data.

Troubleshooting Guide: Compound Precipitation

This section is designed to walk you through a logical sequence of steps when you observe precipitation of your pyridinium compound during experimental workflows, from stock solution preparation to the final assay plate.

Q1: My pyridinium compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What happened and what should I do?

This is a very common issue often referred to as "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[1] This can lead to inaccurate data and misleading structure-activity relationships (SAR).[1]

Follow this workflow to diagnose and resolve the issue:

G cluster_phase1 Phase 1: Initial Observation & Immediate Checks cluster_phase2 Phase 2: Simple Mitigation Strategies cluster_phase3 Phase 3: Formulation & Buffer Modification cluster_phase4 Phase 4: Advanced & Long-Term Solutions A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B C Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) A->C D Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) A->D E Perform Serial Dilution in Assay Buffer (Instead of a single large dilution step) A->E If checks are OK, try simple changes F Lower Final Compound Concentration E->F G Increase Mixing Energy (Vortex/sonicate during dilution) F->G H Use Co-solvents (e.g., PEG-400, ethanol) G->H If precipitation persists, modify formulation I Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100 at low %) H->I J Adjust Buffer pH (For ionizable compounds) I->J K Use Solubilizers (e.g., Cyclodextrins like HP-β-CD) J->K L Formally Measure Kinetic Solubility (To define concentration limits) K->L For persistent issues, characterize formally M Consider Prodrug Strategy or Structural Modification (Chemical modification to improve solubility) L->M

Caption: Troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the best initial solvent for dissolving my pyridinium compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of pyridinium compounds for biological assays.[2][3] It is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules.[1] If DMSO proves problematic, Dimethylformamide (DMF) can be an alternative, though it may have similar toxicity concerns.[1][4] For some specific applications, pyridine itself can be used as a solvent, but its volatility and reactivity require careful handling.[5][6]

Q3: How much DMSO is acceptable in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations can be cytotoxic, alter cell membrane permeability, and interfere with the biological activity being measured. Always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO used in your compound dilutions, to account for any solvent effects.

Q4: My pyridinium compound is described as a salt (e.g., pyridinium bromide). Shouldn't it be water-soluble?

A4: While forming a salt is a common strategy to enhance aqueous solubility, it doesn't guarantee high solubility, especially for complex organic molecules.[7][8] The overall solubility is a balance between the ionic, salt-like part of the molecule and the often large, hydrophobic (lipophilic) organic scaffold.[9] If the hydrophobic character dominates, the compound will still exhibit poor solubility in aqueous buffers despite being a salt. The length of alkyl chains on the pyridinium nitrogen, for instance, significantly influences hydrophobicity.[10]

Q5: Can I gently warm the buffer to help dissolve the compound?

A5: Yes, gentle warming can be an effective strategy, but it must be used with caution. This approach increases the kinetic solubility of the compound. However, you must ensure that both your compound and the biological target (e.g., protein, cells) are thermally stable at the temperature used. After cooling, the compound may precipitate out of the now supersaturated solution, so this is often a temporary fix best suited for immediate use.

Q6: Why is adjusting the pH a suggested strategy? How does it work?

A6: Most drug-like molecules are weak acids or bases, and their solubility is pH-dependent.[11][] Pyridinium compounds are permanently charged quaternary ammonium cations. While their charge doesn't titrate, the overall solubility can be influenced by the pH of the medium due to interactions with buffer components or potential degradation at extreme pH values. More importantly, if the parent molecule contains other ionizable groups (acidic or basic), adjusting the pH to ensure these groups are in their charged (ionized) state will dramatically increase aqueous solubility.[13] For example, a compound with a basic amine group and a pyridinium cation will be most soluble at a pH below the pKa of the amine.

In-Depth Solubilization Strategies

If simple mitigation steps are insufficient, the following formulation strategies can be employed. Crucially, any new formulation must be tested for interference with the assay itself.

Co-solvents

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous buffer.[11][]

Co-SolventTypical Starting Conc. (Final Assay)ProsCons & Considerations
DMSO < 1%Powerful solvent, well-characterized.Can be toxic to cells at >1%; may precipitate on aqueous dilution.[1]
Ethanol 1 - 5%Less toxic than DMSO; volatile.Can affect protein structure and enzyme activity at higher concentrations.
Polyethylene Glycol 400 (PEG-400) 1 - 10%Low toxicity, good solubilizer.Can increase viscosity; may interfere with some detection methods.
Glycerin 1 - 10%Very low toxicity, protein stabilizer.[3]High viscosity; may not be as effective as other co-solvents.
Surfactants (Primarily for Biochemical Assays)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[11][13] This strategy is generally not recommended for cell-based assays as surfactants can disrupt cell membranes.

SurfactantTypeTypical Starting Conc. (Final Assay)
Tween-20 Non-ionic0.01% - 0.1%
Triton X-100 Non-ionic0.01% - 0.1%
Sodium Dodecyl Sulfate (SDS) Anionic0.01% - 0.1% (Use with extreme caution; denaturing)
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its solubility in water.[1][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[1]

G cluster_legend PyCompound Pyridinium Compound Cyclodextrin Cyclodextrin (HP-β-CD) Complex Soluble Inclusion Complex PyCompound_node Plus1 + L1 Poorly Soluble (Hydrophobic Part) Cyclodextrin_node Equals L2 Solubilizing Agent (Hydrophobic Cavity) Complex_node L3 Water-Soluble Complex

Caption: A pyridinium compound forms a soluble inclusion complex with cyclodextrin.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a quick way to estimate the maximum soluble concentration of your compound in the specific assay buffer under your experimental conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyridinium compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well plate containing a larger, fixed volume of your assay buffer (e.g., 198 µL). This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Visual or Instrumental Analysis:

    • Visual: Inspect the plate against a dark background for any signs of cloudiness or precipitate.

    • Instrumental: Measure the turbidity by reading the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[16]

Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol minimizes precipitation when diluting a DMSO stock for a cell-based assay. The key is to avoid a large, single dilution step directly into the aqueous medium.

  • High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Create Intermediate Dilution Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.[1]

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.

  • Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

References

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  • Wu, A. H., et al. Effects of Pyridinium Chlorochromate Adulterant (Urine Luck) on Testing for Drugs of Abuse and a Method for. Journal of Analytical Toxicology.
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  • ResearchGate. Effects of Pyridinium Chlorochromate Adulterant (Urine Luck) on Testing for Drugs of Abuse and a Method for Quantitative Detection of Chromium (VI) in Urine. Available from: [Link]

  • MDPI. Cyclodextrins, Surfactants and Their Inclusion Complexes. Available from: [Link]

  • PubMed. Effects of pyridinium chlorochromate adulterant (urine luck) on testing for drugs of abuse and a method for quantitative detection of chromium (VI) in urine. Available from: [Link]

  • Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

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  • ResearchGate. Pyridine as a compound solvent - any thoughts?. Available from: [Link]

  • ResearchGate. C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Available from: [Link]

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  • National Institutes of Health (NIH). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • ResearchGate. Cyclodextrins and Surfactants in Aqueous Solution above CMC: Where are the Cyclodextrins Located?. Available from: [Link]

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  • National Institutes of Health (NIH). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Available from: [Link]

  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available from: [Link]

  • ResearchGate. Pyridine and GC Capillary Column, is it safe?. Available from: [Link]

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  • MDPI. Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits?. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of separating closely related pyridinium derivatives using High-Performance Liquid Chromatography (HPLC). Pyridinium compounds, due to their permanent positive charge and often hydrophilic nature, present unique challenges in chromatographic separation, especially when dealing with structurally similar analogues or isomers.

This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices, offering logical workflows and robust protocols to help you overcome common separation hurdles.

Core Concepts in Pyridinium Derivative Separations

Separating closely related pyridinium derivatives hinges on exploiting subtle differences in their physicochemical properties. The primary challenge stems from their shared core structure, leading to similar retention behaviors. Effective method development, therefore, requires a multi-faceted approach, focusing on optimizing the interactions between the analytes, the stationary phase, and the mobile phase.

Frequently Asked Questions (FAQs)

Q1: My pyridinium derivatives are showing severe peak tailing. What is the primary cause and how can I fix it?

A: Peak tailing is a frequent issue with basic compounds like pyridinium derivatives.[1] The primary cause is the strong interaction between the positively charged pyridinium nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism leads to a broader trailing edge of the peak.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate or formate buffer) can protonate the residual silanol groups, minimizing their interaction with the pyridinium analytes.[1][3]

  • Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analytes.[1]

  • Column Selection: Opt for a modern, high-purity, end-capped C18 column or a base-deactivated column specifically designed to minimize silanol interactions.[3]

  • Avoid Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1][3]

Q2: I have a pair of isomeric pyridinium compounds that are co-eluting. How can I improve the resolution?

A: Improving the resolution of closely eluting peaks requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.[4]

Key Strategies:

  • Change the Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a stationary phase with different retention mechanisms. A phenyl column can offer π-π interactions, while a cyano phase provides dipole-dipole interactions.[5][6]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[7]

    • pH Adjustment: Fine-tuning the mobile phase pH can influence the ionization state of any acidic or basic functional groups on your derivatives, thereby affecting their retention.[5][6][8]

  • Employ a Shallow Gradient: For complex mixtures or closely eluting compounds, a shallow gradient can provide better resolution than an isocratic method.[6][9]

  • Increase Column Efficiency:

    • Longer Columns: Increasing the column length enhances the number of theoretical plates, which can improve resolution.[10]

    • Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency but require systems capable of handling higher backpressures.[1][4]

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altering selectivity.[9]

Q3: My highly polar pyridinium derivatives are not retained on a C18 column. What are my options?

A: Poor retention of highly polar compounds on reversed-phase columns is a common problem.[11] Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[11][12] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[12]

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase. The reagent forms a neutral ion-pair with the charged pyridinium analyte, which can then be retained on a reversed-phase column.[13] However, be aware that ion-pairing reagents can be harsh on columns and are often not compatible with mass spectrometry (MS).[14][15]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[14][16] This dual retention mechanism can be highly effective for retaining and separating polar, charged compounds like pyridinium derivatives.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of pyridinium derivatives.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Resolution / Co-elution - Inadequate selectivity of the stationary phase.- Mobile phase composition is not optimal.- Insufficient column efficiency.1. Change Column Chemistry: Switch from C18 to Phenyl, Cyano, or a polar-embedded phase to introduce different interaction mechanisms.[1][5]2. Modify Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol), fine-tune the pH, or alter the buffer concentration.[5]3. Implement a Shallow Gradient: A gradual increase in the organic solvent percentage can often resolve closely eluting peaks.[6][9]4. Increase Efficiency: Use a longer column or a column with smaller particle size (UHPLC).[4][10]
Peak Tailing - Secondary interactions with residual silanols.- Column overload.- Mobile phase pH close to analyte pKa.[17]- Mismatch between sample solvent and mobile phase.[1]1. Suppress Silanol Activity: Lower mobile phase pH to ~2.5-3.0 or add a competing base (e.g., TEA).[1][3]2. Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds.[3]3. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[3]4. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.
No or Poor Retention - Analytes are too polar for the reversed-phase column.- Mobile phase is too strong (high organic content).1. Switch to HILIC: This is the preferred method for highly polar compounds.[11][12]2. Consider Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention on a C18 column.[18]3. Try Mixed-Mode Chromatography: Utilize a column with both reversed-phase and ion-exchange properties.[14]4. Reduce Organic Content: In reversed-phase, decrease the percentage of acetonitrile or methanol in the mobile phase.[5]
Broad Peaks - Extra-column volume.- Column degradation or contamination.- Sample solvent effects.1. Minimize Tubing Length: Use tubing with a small internal diameter and cut it to the shortest necessary length.2. Flush the Column: If contamination is suspected, flush the column according to the manufacturer's instructions.3. Check for Voids: A void at the column inlet can cause broad peaks; if suspected, the column may need replacement.[2]4. Inject in a Weaker Solvent: Ensure the sample solvent is weaker than or equal in strength to the mobile phase.[1]

Experimental Protocols

Protocol 1: Systematic Approach to Method Development for Pyridinium Derivatives

This protocol outlines a logical workflow for developing a robust HPLC method from scratch.

  • Analyte Characterization:

    • Determine the pKa and logP of your pyridinium derivatives. Most pyridines have a pKa between 5 and 6.[1][14]

    • Assess their solubility in various solvents.

  • Initial Column and Mobile Phase Selection:

    • Starting Point (Reversed-Phase): Begin with a modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: The low pH of the formic acid will help to protonate residual silanols, improving peak shape for these basic compounds.[19]

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of your compounds.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution region of your analytes to improve resolution.[6]

    • If co-elution persists, systematically change one parameter at a time:

      • Switch the organic modifier to methanol.

      • Change the column to a Phenyl-Hexyl phase.

      • Adjust the pH using a different buffer system (e.g., ammonium formate).

  • HILIC as an Alternative (for poor retention):

    • If retention is insufficient, switch to a HILIC column (e.g., Amide or Silica).

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

    • Run a gradient from high organic to low organic content.

Visualizations

Method Development Workflow

MethodDevelopment cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_alternative Phase 4: Alternative Chemistry Start Characterize Analytes (pKa, logP, Solubility) Scouting Scouting Gradient (C18, 0.1% FA, ACN/H2O) Start->Scouting Evaluation Evaluate Resolution (Rs) and Peak Shape (As) Scouting->Evaluation Optimization Systematic Optimization Evaluation->Optimization Rs < 1.5 or As > 1.5 HILIC Switch to HILIC Evaluation->HILIC Poor Retention FinalMethod Final Validated Method Evaluation->FinalMethod Rs > 1.5 & As < 1.5 FineTune Fine-Tune Gradient & Flow Rate Optimization->FineTune ChangeSolvent Change Organic Modifier (ACN -> MeOH) Optimization->ChangeSolvent ChangeColumn Change Stationary Phase (C18 -> Phenyl/Cyano) Optimization->ChangeColumn FineTune->FinalMethod ChangeSolvent->Evaluation ChangeColumn->Evaluation MixedMode Consider Mixed-Mode ChangeColumn->MixedMode HILIC->Optimization Re-optimize

Caption: A systematic workflow for HPLC method development for pyridinium derivatives.

Troubleshooting Logic for Poor Resolution

TroubleshootingResolution cluster_selectivity Modify Selectivity (α) cluster_efficiency Increase Efficiency (N) cluster_retention Optimize Retention (k) Problem Poor Resolution (Rs < 1.5) for Pyridinium Analogs ChangeMP Adjust Mobile Phase (pH, Organic Solvent) Problem->ChangeMP ChangeSP Change Stationary Phase (e.g., C18 -> Phenyl) Problem->ChangeSP LongerColumn Increase Column Length Problem->LongerColumn SmallerParticles Decrease Particle Size (UHPLC) Problem->SmallerParticles AdjustGradient Shallow Gradient Problem->AdjustGradient AdjustTemp Change Temperature Problem->AdjustTemp Result Improved Resolution ChangeMP->Result ChangeSP->Result LongerColumn->Result SmallerParticles->Result AdjustGradient->Result AdjustTemp->Result

Caption: Decision tree for troubleshooting poor resolution in HPLC separations.

References

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • How To Improve Resolution In Liquid Chromatography? (2025). Chemistry For Everyone.
  • Benschop, H. P., Konings, K. A., Kossen, S. P., & Ligtenstein, D. A. (1981). Determination of some pyridinium aldoxime compounds by means of ion-pair reversed-phase high-performance liquid chromatography: application in biological material. Journal of Chromatography B: Biomedical Sciences and Applications, 225(1), 107-114. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2263-2273. [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025). Mastelf. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Szegi, P., Kalász, H., Laufer, R., Kuca, K., & Tekes, K. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-586. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). PharmaGuru. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? (2018). ResearchGate. [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]

  • Konecny, J., & Kettrup, A. (1998). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 807(1), 69-79. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Mixed-mode chromatography. (n.d.). Wikipedia. [Link]

  • How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography. (n.d.). LCGC International. [Link]

  • Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. (n.d.). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. (n.d.). ResearchGate. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Chromatography Online. [Link]

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Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 1-Methylpyridin-1-ium-3-carboximidate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Analogue-Based Guidance: Direct analytical methods for "1-Methylpyridin-1-ium-3-carboximidate" are not extensively documented in readily available scientific literature. This guide leverages data and methodologies established for its close structural analogue, Trigonelline (1-methylpyridin-1-ium-3-carboxylate) , a compound that shares the same core chemical challenges: a permanent positive charge, high polarity, and consequently, significant susceptibility to matrix effects in LC-MS analysis. The principles and troubleshooting strategies outlined here are fundamentally applicable to 1-Methylpyridin-1-ium-3-carboximidate and similar polar, cationic analytes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is "matrix effect" and why is my 1-Methylpyridin-1-ium-3-carboximidate analysis so susceptible to it?

A1: The matrix effect is the alteration of an analyte's ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins from plasma, or complex carbohydrates from food samples). 1-Methylpyridin-1-ium-3-carboximidate, as a pre-charged, highly polar quaternary ammonium compound, is particularly vulnerable for two primary reasons:

  • Poor Chromatographic Retention: Its high polarity makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography columns. It often elutes very early, in the "solvent front," where a high concentration of other unretained matrix components also resides.

  • Competition in the Ion Source: During the electrospray ionization (ESI) process, the limited surface area of the spray droplets becomes a competitive environment. Abundant matrix components can outcompete your analyte for access to the droplet surface, where ionization occurs, leading to significant ion suppression and poor sensitivity.

Q2: I'm seeing inconsistent peak areas and poor reproducibility in my calibration curve. Could this be a matrix effect?

A2: Absolutely. This is a classic symptom of unmanaged matrix effects. Inconsistent ion suppression or enhancement across different samples, standards, and blanks will lead directly to poor reproducibility and non-linear calibration curves. The effect can vary depending on the complexity and concentration of the matrix in each specific sample.

Q3: What is the fundamental difference between ion suppression and ion enhancement?

A3: Both are facets of the matrix effect.

  • Ion Suppression is the more common phenomenon, where co-eluting compounds interfere with the analyte's ability to form gas-phase ions, reducing the signal intensity. This can happen through mechanisms like increased droplet surface tension, which hinders solvent evaporation, or by neutralizing the analyte's charge.

  • Ion Enhancement is less frequent but can occur when a co-eluting compound improves the ionization efficiency of the analyte. For instance, a matrix component might act as a proton donor, increasing the population of protonated analyte molecules.

Part 2: Troubleshooting Guide - Diagnosis and Mitigation

This section provides a systematic approach to identifying and resolving matrix effects in your workflow.

Issue 1: Low signal intensity and poor peak shape for 1-Methylpyridin-1-ium-3-carboximidate.

This is often the first indication of a significant matrix effect or suboptimal chromatographic conditions for this class of polar compounds.

Step-by-Step Troubleshooting Protocol:

  • Assess Chromatographic Retention:

    • Objective: Ensure the analyte is retained and separated from the bulk of the matrix components that elute in the void volume.

    • Action: If using a standard C18 column, your analyte is likely eluting at or near the solvent front (t₀). You must switch to a column chemistry designed for polar compounds.

    • Recommended Column Chemistries:

Column TypeMechanism of ActionSuitability for 1-Methylpyridin-1-ium-3-carboximidate
HILIC (Hydrophilic Interaction Liquid Chromatography)Uses a high organic mobile phase to partition the polar analyte onto a polar stationary phase.Excellent. This is the most common and effective strategy for retaining highly polar, cationic compounds.
Mixed-Mode (e.g., RP/Cation-Exchange)Combines hydrophobic and ion-exchange properties to provide multiple retention mechanisms.Very Good. The ion-exchange functionality directly interacts with the permanent positive charge of the analyte.
Reversed-Phase with Ion-Pairing Agents Adds an agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to form a neutral complex with the analyte, which can then be retained by a C18 column.Effective, but can be problematic. Ion-pairing agents can cause persistent contamination of the LC-MS system and lead to significant ion suppression themselves. Use with caution.
  • Visualize the Workflow for Method Selection:

    cluster_0 Initial Observation cluster_1 Chromatographic Strategy Selection cluster_2 Outcome A Poor Peak Shape / Low Signal (Analyte at Void Volume) B Implement HILIC Method A->B Recommended C Implement Mixed-Mode (RP/Cation-Exchange) A->C Alternative D Consider Ion-Pairing RP (Use as last resort) A->D Caution Advised E Improved Retention & Separation from Matrix B->E C->E

    Caption: Decision workflow for selecting an appropriate chromatographic strategy.

Issue 2: How can I quantitatively measure the matrix effect in my specific sample type (e.g., plasma, urine)?

To effectively troubleshoot, you must first quantify the problem. The post-extraction spike method is the industry standard for this.

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Standard): Prepare your analyte standard in the final mobile phase composition (e.g., 90% Acetonitrile / 10% Water with 0.1% Formic Acid). This represents 100% signal, or no matrix effect.

    • Set 2 (Post-Extraction Spike): Select at least 6 different lots of blank matrix. Process them through your entire sample preparation procedure (e.g., protein precipitation, SPE). After the final elution/reconstitution step, spike the processed blank matrix with your analyte at the desired concentration.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix with your analyte before the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.

  • Analysis and Calculation:

    • Analyze all samples by LC-MS.

    • Calculate the Matrix Factor (MF) using the following formula:

      MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Standard)

    • Interpretation of Results:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

    • The %CV of the MF across the different lots of matrix should be <15% according to regulatory guidelines.

Issue 3: My HILIC method improved retention, but I still have significant ion suppression. How do I clean up my sample more effectively?

If chromatographic optimization is insufficient, you must improve your sample preparation protocol to remove the interfering matrix components before they reach the LC-MS system.

Decision Guide for Advanced Sample Preparation:

cluster_start Initial State cluster_prep Sample Preparation Strategy cluster_outcome Expected Outcome Start Significant Ion Suppression (Matrix Factor < 0.8) PPT Protein Precipitation (PPT) - Simple but 'dirty' Start->PPT If matrix is simple LLE Liquid-Liquid Extraction (LLE) - Cleaner, analyte-dependent Start->LLE If analyte is non-polar enough (unlikely for this compound) SPE Solid-Phase Extraction (SPE) - Cleanest, most selective Start->SPE Recommended for complex matrices Result Reduced Ion Suppression (Matrix Factor approaches 1) PPT->Result Partial improvement SPE->Result Optimal cleanup

Caption: Selecting a sample preparation method based on matrix complexity.

Protocol: Solid-Phase Extraction (SPE) for 1-Methylpyridin-1-ium-3-carboximidate

Due to its permanent positive charge, a strong cation-exchange (SCX) or mixed-mode cation-exchange SPE sorbent is the most logical and effective choice.

  • Sorbent Selection: Choose a polymer-based mixed-mode sorbent combining reversed-phase and strong cation-exchange properties.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of HPLC-grade water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a pH where the analyte is charged but some interferences may be neutral (e.g., 2% Formic Acid in Water).

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).

  • Washing:

    • Wash 1 (Polar Wash): Use 1 mL of the equilibration buffer to wash away salts and other highly polar, neutral, or acidic interferences.

    • Wash 2 (Organic Wash): Use 1 mL of Methanol to wash away non-polar interferences like lipids that are retained by the reversed-phase character of the sorbent.

  • Elution: Elute the analyte using a small volume (e.g., 2 x 500 µL) of a high ionic strength or high pH mobile phase to disrupt the cation-exchange interaction. A common choice is 5% Ammonium Hydroxide in Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for your LC method.

This multi-step wash protocol provides a highly selective cleanup, removing components that could cause ion suppression.

Part 3: The Ultimate Solution - Stable Isotope Labeled Internal Standards

Q4: I've optimized my chromatography and sample preparation, but still see some variability. What is the gold standard for correcting matrix effects?

A4: The most robust and universally accepted method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .

  • What is it? A SIL-IS is a version of your analyte (1-Methylpyridin-1-ium-3-carboximidate) where several atoms (typically ¹²C or ¹H) have been replaced with their heavy isotopes (¹³C or ²H/D).

  • How does it work? A SIL-IS is chemically identical to the analyte. Therefore, it behaves identically during sample preparation (extraction recovery) and chromatography (retention time). Crucially, it experiences the exact same degree of ion suppression or enhancement in the MS source. However, because it has a different mass, the mass spectrometer detects it as a separate compound.

  • Implementation: You add a known concentration of the SIL-IS to every sample, standard, and QC at the very beginning of the sample preparation process. You then calculate the final concentration not from the absolute peak area of the analyte, but from the ratio of the analyte peak area to the SIL-IS peak area .

Because both analyte and IS signals are suppressed or enhanced to the same extent, the ratio remains constant and accurate, effectively canceling out the matrix effect.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Novel Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of novel pyridinium compounds represents a gateway to potentially groundbreaking therapeutics. The inherent positive charge and versatile structure of the pyridinium ring system have made these compounds promising candidates for a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. However, the journey from a newly synthesized molecule to a validated bioactive agent is paved with rigorous experimental validation. This guide provides an in-depth comparison of essential assays and protocols for characterizing the biological activity of your novel pyridinium compounds, grounded in scientific integrity and field-proven insights.

The Pyridinium Scaffold: A Privileged Structure in Drug Discovery

The pyridinium cation, a six-membered aromatic heterocycle containing a positively charged nitrogen atom, is a key pharmacophore in numerous biologically active molecules. This charge facilitates interactions with negatively charged biological macromolecules such as DNA, proteins, and bacterial cell membranes, driving a variety of mechanisms of action.[1] Understanding the structure-activity relationships (SAR) is paramount in designing pyridinium compounds with enhanced potency and selectivity. For instance, the length and nature of alkyl chains attached to the pyridinium nitrogen can significantly influence antimicrobial activity, with longer chains often correlating with increased potency.[1][2] Similarly, the nature and position of substituents on the pyridine ring can dramatically impact anticancer efficacy.[3][4]

A Multi-Faceted Approach to Biological Activity Validation

A comprehensive validation strategy for a new chemical entity involves a battery of in vitro assays to probe its potential therapeutic applications. This guide will focus on four key areas of biological activity commonly associated with pyridinium compounds: antimicrobial, anticancer, cholinesterase inhibition, and antioxidant activity, along with their interaction with DNA.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridinium compounds have shown considerable promise in this arena, primarily through their ability to disrupt bacterial cell membranes.[1]

A robust assessment of antimicrobial activity involves both qualitative and quantitative methods.

Assay Principle Advantages Disadvantages
Agar Well/Disk Diffusion Measures the zone of inhibition of microbial growth around a well or disk containing the test compound.Simple, rapid, and cost-effective for initial screening.Provides qualitative or semi-quantitative results; less precise than dilution methods.
Broth Microdilution (MIC) Determines the minimum inhibitory concentration (MIC) required to inhibit visible microbial growth.Provides quantitative data (MIC values) for direct comparison of compound potency.[1][2]More labor-intensive than diffusion methods.
Time-Kill Assay Measures the rate of bacterial killing over time at different compound concentrations.Provides insights into the bactericidal or bacteriostatic nature of the compound.Requires multiple time points and viable cell counting, making it more complex.

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel pyridinium compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of pyridinium compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Read Visually assess for turbidity (growth) Incubation->Visual_Read MIC_Determination Determine MIC: lowest concentration with no visible growth Visual_Read->MIC_Determination

Workflow for MIC Determination

Studies have consistently shown that the antimicrobial activity of pyridinium salts is influenced by factors such as the length of the N-alkyl chain and the presence of specific substituents on the pyridine ring. For example, increasing the alkyl chain length often enhances activity against Gram-positive bacteria.[1] Halogenated pyridinium derivatives have also demonstrated significant antimicrobial effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Pyridinium compounds have emerged as a promising class of molecules with antiproliferative properties against various cancer cell lines.[3][4][5]

Evaluating the cytotoxic potential of a compound is the first step in assessing its anticancer activity.

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of MTT to a colored formazan product.Widely used, reliable, and suitable for high-throughput screening.Indirect measure of cell viability; can be affected by changes in cellular metabolism.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cell membranes.Direct measure of cytotoxicity; useful for mechanistic studies.Less sensitive than MTT for early-stage cytotoxicity.
Trypan Blue Exclusion Stains non-viable cells with a damaged membrane, allowing for direct counting of live and dead cells.Simple and direct method for assessing cell viability.Manual counting can be subjective and time-consuming.
Clonogenic Assay Assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival."Gold standard" for determining cytotoxic effects that are not immediately apparent.Time-consuming and requires specific cell lines with good colony-forming ability.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the newly synthesized pyridinium compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

The anticancer activity of pyridine derivatives is highly dependent on their substitution patterns. The presence of functional groups like -OMe, -OH, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it.[3][4] For instance, some pyridine-urea derivatives have shown potent activity against breast cancer cell lines, with IC50 values in the micromolar range.[5]

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. Pyridinium-based compounds have been extensively investigated as cholinesterase inhibitors.[6][7][8][9][10]

Assay Principle Advantages Disadvantages
Ellman's Method A spectrophotometric assay that measures the activity of cholinesterase by detecting the product of substrate hydrolysis.Simple, robust, and widely used for screening cholinesterase inhibitors.Can be subject to interference from colored or thiol-containing compounds.
In Vitro Enzyme Kinetics Determines the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing enzyme kinetics in the presence of the inhibitor.Provides detailed mechanistic insights into the inhibitor's action.Requires more extensive experimentation and data analysis.

This diagram outlines the steps involved in assessing cholinesterase inhibition using Ellman's method.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare cholinesterase solution (AChE or BChE) Preincubation Pre-incubate enzyme with inhibitor Enzyme_Prep->Preincubation Substrate_Prep Prepare substrate (ATCI or BTCI) and DTNB solutions Reaction_Start Initiate reaction by adding substrate and DTNB Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare dilutions of pyridinium compound Inhibitor_Prep->Preincubation Preincubation->Reaction_Start Incubation Incubate at a controlled temperature Reaction_Start->Incubation Absorbance_Read Measure absorbance at 412 nm over time Incubation->Absorbance_Read Inhibition_Calc Calculate percentage inhibition and IC50 value Absorbance_Read->Inhibition_Calc

Workflow for Ellman's Method

The cholinesterase inhibitory activity of pyridinium compounds is influenced by the nature of the substituents and the overall molecular structure. For instance, the presence of a carbamate group can lead to potent, time-dependent inhibition of AChE.[6] Bivalent structures with optimal linkers can simultaneously engage both the catalytic and peripheral active sites of the enzyme, enhancing inhibitory activity.[7]

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress is implicated in a wide range of diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

Assay Principle Advantages Disadvantages
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.Simple, rapid, and widely used for screening antioxidant activity.[11][12]The DPPH radical is not biologically relevant.
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation.Applicable to both hydrophilic and lipophilic antioxidants and can be used at different pH values.[13]The ABTS radical is not a physiological radical.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Simple and reproducible.Does not measure the scavenging of all types of free radicals.
  • Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions of the pyridinium compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction: Mix the DPPH solution with the compound dilutions or the standard in a microplate or cuvettes.

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DNA Interaction: Unraveling the Molecular Target

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many drugs, particularly anticancer agents. Pyridinium compounds, due to their positive charge, can interact with the negatively charged phosphate backbone of DNA.[14][15][16][17][18]

Method Principle Information Gained
UV-Visible Spectroscopy Monitors changes in the UV-Vis absorption spectrum of the compound upon addition of DNA.Provides evidence of interaction and can be used to calculate binding constants.[14]
Fluorescence Spectroscopy Measures changes in the fluorescence properties of the compound or a DNA-intercalating dye upon binding.Can determine binding affinity and provide insights into the binding mode (intercalation vs. groove binding).[14]
Circular Dichroism (CD) Spectroscopy Measures changes in the CD spectrum of DNA upon binding of the small molecule.Provides information on conformational changes in the DNA structure induced by binding.
Agarose Gel Electrophoresis Assesses the ability of the compound to alter the mobility of plasmid DNA, indicating binding or cleavage.Can distinguish between different binding modes (intercalation vs. groove binding) and detect DNA cleavage.[18]

The interaction of a pyridinium compound with DNA can trigger a cascade of cellular events leading to cell death, a key aspect of its potential anticancer activity.

DNA_Interaction_Pathway DNA_Interaction Pyridinium Compound Interacts with DNA (Intercalation/Groove Binding) DNA_Damage Induces DNA Damage (e.g., strand breaks) DNA_Interaction->DNA_Damage Cell_Cycle_Arrest Activates Cell Cycle Checkpoints DNA_Damage->Cell_Cycle_Arrest Apoptosis_Induction Triggers Apoptotic Pathways DNA_Damage->Apoptosis_Induction Cell_Death Programmed Cell Death (Apoptosis) Cell_Cycle_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Pathway from DNA interaction to cell death

Conclusion: A Rigorous Path to Bioactive Discovery

The validation of the biological activity of newly synthesized pyridinium compounds is a multifaceted process that requires a carefully selected and executed panel of in vitro assays. By employing a comparative approach and understanding the underlying principles and structure-activity relationships, researchers can effectively characterize the therapeutic potential of their novel molecules. This guide serves as a foundational framework for designing and interpreting these critical experiments, ultimately paving the way for the discovery of new and effective drugs.

References

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • Chávez-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 748. [Link]

  • Chávez-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Bier, D. M., et al. (1995). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. Journal of Medicinal Chemistry, 38(19), 3744-3753. [Link]

  • Khan, S. A., et al. (2022). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 12(45), 29263-29277. [Link]

  • Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

  • Chávez-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]

  • Polo-Cuadrado, E., et al. (2024). Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. ResearchGate. [Link]

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  • Al-Sha'er, M. A. (2014). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

  • Sharma, P., et al. (2021). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 6(45), 30349-30363. [Link]

  • Fatiha, M., & Abdelkader, T. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MOJ Bioorganic & Organic Chemistry, 3(2), 52-56. [Link]

  • Schmidt, M., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 738-751. [Link]

  • Khan, S. A., et al. (2022). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 12(45), 29263-29277. [Link]

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  • Lee, H. M., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1851-1864. [Link]

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A Comparative Guide: Pyridinium vs. Imidazolium Salts in High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selection of a cationic core for an ionic liquid (IL) is a critical design choice that dictates its physicochemical properties and ultimate performance in a given application. Among the most ubiquitous classes are pyridinium and imidazolium salts, each offering a distinct profile of reactivity, stability, and biocompatibility. This guide provides an in-depth, evidence-based comparison of these two cationic families for researchers, chemists, and drug development professionals. We will dissect their performance in key areas—catalysis, electrochemistry, and biological systems—moving beyond simple descriptions to explain the structural and mechanistic underpinnings of their behavior. By grounding our analysis in experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in the laboratory and during process development.

The Cationic Core: A Structural and Electronic Dichotomy

The fundamental differences between the six-membered pyridinium ring and the five-membered imidazolium ring are the origin of their divergent properties.

  • Imidazolium Salts: Characterized by a planar, five-membered aromatic ring containing two nitrogen atoms. The positive charge is delocalized across this system, lending it significant thermal and electrochemical stability. A key feature is the acidity of the proton at the C2 position (between the two nitrogen atoms), which makes imidazolium salts exceptional precursors for N-heterocyclic carbenes (NHCs), a powerful class of catalysts.[1]

  • Pyridinium Salts: Possess a six-membered aromatic ring with a single nitrogen atom bearing the positive charge. This charge is less delocalized compared to the imidazolium cation, influencing its interactions and reactivity. Pyridinium salts are valuable as radical precursors and have been widely applied in photoredox and transition-metal catalysis.[2][3]

G cluster_0 Imidazolium Cation cluster_1 Pyridinium Cation Imidazolium Key Feature: Acidic C2-H Application: NHC Precursor Structure1 Five-membered ring Two nitrogen atoms High aromatic stability Imidazolium->Structure1 Properties Pyridinium Key Feature: Redox Active Ring Application: Radical Precursor Structure2 Six-membered ring One nitrogen atom Good redox activity Pyridinium->Structure2 Properties

Figure 1: Fundamental properties of Imidazolium and Pyridinium cations.

Performance in Catalysis

While both salt classes are staples in catalysis, they typically operate through distinct mechanisms, making them suitable for different types of transformations.

Imidazolium Salts: The Gateway to N-Heterocyclic Carbene (NHC) Catalysis

The most prominent catalytic role of imidazolium salts is as stable precursors to N-heterocyclic carbenes (NHCs).[4] The C2 proton can be removed by a base to generate the free carbene, a potent electron-donating ligand for transition metals and a powerful organocatalyst in its own right.[5][6]

Experimental Protocol: In-situ Generation of an NHC-Palladium Catalyst for Benzoin Condensation

This protocol demonstrates the use of an imidazolium salt as a pre-catalyst for the benzoin condensation, a classic NHC-catalyzed reaction.[7]

Materials:

  • 1,3-Dimesitylimidazolium chloride ([IMes]Cl)

  • Potassium tert-butoxide (t-BuOK)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert argon atmosphere, add [IMes]Cl (0.1 mmol) and t-BuOK (0.1 mmol) to a dry Schlenk flask.

  • Add 5 mL of anhydrous THF and stir the mixture for 15 minutes at room temperature to generate the free NHC.

  • Add benzaldehyde (2.0 mmol) to the flask via syringe.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure benzoin.

Causality of Experimental Choices:

  • Inert Atmosphere: The free NHC is sensitive to oxygen and moisture, necessitating an inert atmosphere.

  • Strong Base: A strong, non-nucleophilic base like t-BuOK is required to efficiently deprotonate the imidazolium salt at the C2 position without side reactions.

  • Anhydrous Solvent: Water would protonate the NHC, inhibiting its catalytic activity.

G Imidazolium_Salt Imidazolium Salt ([IMes]Cl) NHC N-Heterocyclic Carbene (NHC) Imidazolium_Salt->NHC Deprotonation Base Base (t-BuOK) Base->NHC Product Benzoin (Product) NHC->Product Catalyzes Benzaldehyde Benzaldehyde (Substrate) Benzaldehyde->Product

Figure 2: Workflow for NHC-catalyzed benzoin condensation.

Pyridinium Salts: Versatile Reagents and Catalysts

Pyridinium salts are highly versatile, serving as phase-transfer catalysts, condensation reagents, and, notably, as precursors for generating radical species under mild photoredox or transition-metal-catalyzed conditions.[8][9][10]

Comparative Performance in Aromatic Extraction

In liquid-liquid extraction of aromatics, a process analogous to phase-transfer catalysis, pyridinium-based ILs can outperform their imidazolium counterparts.

Ionic Liquid (IL)Toluene Distribution RatioSeparation Factor
1-Ethyl-3-methylimidazolium ([C2mim][Tf2N])LowerGood
1-Ethyl-3-methylpyridinium ([3-mC2py][Tf2N])HigherHigher
1-Butyl-3-methylimidazolium ([C4mim][Tf2N])LowerGood
1-Butyl-3-methylpyridinium ([3-mC4py][Tf2N])HigherGood
Data synthesized from reference[11].

Analysis: Pyridinium-based ILs consistently show higher distribution ratios for toluene from heptane, indicating a superior capacity for the aromatic compound.[11] The [3-mC2py][Tf2N] salt, in particular, demonstrates both a higher distribution ratio and a higher separation factor than its imidazolium analog, making it a more effective solvent for this specific application.[11] This is likely due to favorable π-π stacking interactions between the pyridinium ring and the aromatic toluene molecule.

Electrochemical Applications: The Stability Imperative

For applications in batteries, supercapacitors, and electrodeposition, the electrochemical stability window (ESW)—the voltage range over which the electrolyte remains inert—is paramount.

Electrochemical Stability: Imidazolium's Advantage

Due to greater charge delocalization and inherent aromatic stability, imidazolium-based ILs generally possess a wider electrochemical stability window than pyridinium-based ILs.[12][13] The pyridinium ring is more susceptible to reduction at the cathode.

Comparative Electrochemical Stability Data

Ionic Liquid CationAnionCathodic Limit (V vs. Li/Li⁺)Anodic Limit (V vs. Li/Li⁺)Total ESW (V)
1-Butyl-3-methylimidazolium[Tf₂N]⁻~0.1~5.5~5.4
1-Butyl-pyridinium[Tf₂N]⁻~0.6~5.5~4.9
Representative data synthesized from literature.

Analysis: The wider ESW of imidazolium salts makes them more suitable for high-voltage applications, such as lithium-ion batteries. The earlier reduction (less negative cathodic limit) of the pyridinium cation curtails its operational window in such devices.

G cluster_0 Imidazolium [BMIM][Tf2N] cluster_1 Pyridinium [BPy][Tf2N] a Cathodic Limit (-V) Stable Window Anodic Limit (+V) b ~ -2.7V Total ESW = 5.4V ~ 2.7V c ~ -2.45V Total ESW = 4.9V ~ 2.45V

Figure 3: Comparison of typical electrochemical stability windows.

Biological Systems: A Question of Toxicity

For drug development and biomedical applications, cytotoxicity is a critical parameter. The interaction of these salts with cell membranes is a key determinant of their biological impact.

Cytotoxicity Profile: Chain Length and Cation Matter

A universal trend for both classes of salts is that toxicity increases with the length of the alkyl side chain on the cation.[14][15][16] Longer chains impart greater lipophilicity, enhancing the salt's ability to disrupt the lipid bilayer of cell membranes. However, when comparing cations with identical side chains, pyridinium salts frequently exhibit higher toxicity.[17][18]

Comparative Cytotoxicity Data against Vibrio fischeri

Cation TypeAlkyl ChainAnionToxicity (log EC₅₀ in µM)
ImidazoliumButyl[BF₄]⁻3.46 (Less Toxic)
PyridiniumButyl[BF₄]⁻2.44 (More Toxic)
ImidazoliumEthyl[EtSO₄]⁻4.10 (Less Toxic)
PyridiniumEthyl[EtSO₄]⁻3.83 (More Toxic)
Data adapted from reference[17]. Lower EC₅₀ values indicate higher toxicity.

Analysis: The data clearly shows that for a given alkyl chain length and anion, the pyridinium cation is consistently more toxic to Vibrio fischeri than the imidazolium cation.[17] This suggests that the imidazolium core may be a more suitable starting point for designing biocompatible ILs for pharmaceutical or biomedical applications.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

  • Seed human cell lines (e.g., HeLa or HEK293) into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the pyridinium and imidazolium salts in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the salt solutions at various concentrations. Include untreated cells as a negative control.

  • Incubate the plate for 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formed formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Conclusion and Recommendations

The decision to use a pyridinium or an imidazolium salt is a nuanced one, dictated entirely by the specific requirements of the application.

  • Choose Imidazolium Salts for:

    • NHC Catalysis: When the goal is to generate N-heterocyclic carbenes for organocatalysis or as ligands for transition metals.

    • High-Voltage Electrochemistry: Their superior electrochemical stability is essential for applications like lithium-ion batteries and high-performance capacitors.

    • Biocompatible Designs: When lower intrinsic toxicity is a primary concern, imidazolium salts with short alkyl chains are the preferred starting point.[17]

  • Choose Pyridinium Salts for:

    • Radical Chemistry: Their redox-active nature makes them excellent precursors for generating radicals in photoredox and other modern synthetic methodologies.[2]

    • Specific Catalytic Applications: They are effective as phase-transfer catalysts and in certain condensation reactions.[8][9]

    • Aromatic Separations: Their structure can offer enhanced performance in the extraction of aromatic compounds.[11]

By understanding the fundamental structure-property relationships outlined in this guide, researchers can more effectively harness the unique potential of these versatile ionic liquid families.

References

  • Docherty, K. M., & Kulpa, Jr., C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. [Link]

  • Cvjetko Bubalo, M., Radošević, K., Radojčić Redovniković, I., & Slivac, I. (2019). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 24(10), 1913. [Link]

  • Wang, C., Harms, K., & Meggers, E. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis, 9(9), 8344-8361. [Link]

  • Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]

  • Docherty, K. M., & Kulpa, Jr., C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry.
  • ACS Catalysis. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. [Link]

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  • Crudden, C. M., & Allen, D. P. (2004). N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds. Dalton Transactions. [Link]

  • Förster, C., Kuttner, C., & Krossing, I. (2022). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. Chemistry – A European Journal. [Link]

  • MacMillan, D. W. C., & Tambar, A. U. (2022). Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. [Link]

  • Inesi, A., & Chiarotto, I. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. Frontiers in Chemistry. [Link]

  • Carrion, E. M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]

  • Wu, C., De Visscher, A., & Gates, I. D. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B. [Link]

  • Pernak, J., et al. (2011). Microwave-assisted synthesis of novel imidazolium, pyridinium and pyridazinium-based ionic liquids and/or salts and prediction of physico-chemical properties for their toxicity and antibacterial activity. ResearchGate. [Link]

  • Arce, A., et al. (2011). Comparative Evaluation of [Imidazolium][Tf2N] and [Pyridinium][Tf2N] Ionic Liquids for the Liquid-liquid Extraction of Aromatics. Procedia Engineering. [Link]

  • Ganesan, S., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

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A Comparative Analysis of 1-Methylpyridin-1-ium-3-carboximidate and Trigonelline: Efficacy in Neuroprotection and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 1-Methylpyridin-1-ium-3-carboximidate and its structural isomer, trigonelline. While both pyridine alkaloids share a common chemical backbone, emerging data suggests distinct pharmacological profiles, particularly in the realms of neuroprotection and anti-inflammatory action. This document synthesizes available scientific evidence, presents comparative experimental data, and offers detailed protocols to assist researchers in evaluating these compounds for therapeutic development.

Introduction: Structural Isomers with Divergent Potentials

Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a well-documented alkaloid found in various plants, including coffee beans and fenugreek seeds.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and metabolic regulatory effects.[3][4][5] Its proposed mechanisms of action are multifaceted, involving the modulation of numerous cellular targets such as glycogen synthase kinase (GSK), nerve growth factor (NGF), and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3][6]

1-Methylpyridin-1-ium-3-carboximidate, a structural isomer of trigonelline, presents a compelling case for comparative investigation. The substitution of a carboximidate group for the carboxylate group introduces significant changes in electronic distribution and hydrogen bonding potential. This structural alteration is hypothesized to influence receptor binding affinity, cell permeability, and ultimately, biological efficacy. This guide focuses on elucidating these differences through a review of key signaling pathways and direct, head-to-head experimental comparisons.

Section 1: Physicochemical Properties

A foundational understanding of the physicochemical differences between these isomers is critical for interpreting their biological activities. The carboximidate group in 1-Methylpyridin-1-ium-3-carboximidate is expected to confer a higher pKa and different solubility profile compared to the carboxylate group in trigonelline, which may impact bioavailability and target engagement.

Property1-Methylpyridin-1-ium-3-carboximidate (Predicted)Trigonelline (Experimental)
Molecular Formula C7H9N2O+C7H7NO2
Molecular Weight 137.16 g/mol 137.14 g/mol
Chemical Structure Imidate functional groupCarboxylate functional group
Key Difference The carboximidate group (-C(=NH)O-) replaces the carboxylate group (-COO-).Contains a carboxylate group.
Predicted pKa Higher basicity due to the imine nitrogen.Lower pKa due to the carboxylic acid group.
Solubility Expected to have good aqueous solubility.Known to be a polar, hydrophilic alkaloid.[1][2]

Section 2: Comparative Mechanism of Action: The Nrf2 Pathway

A pivotal pathway implicated in both neuroprotection and anti-inflammatory responses is the Nrf2 signaling cascade.[7][8] This pathway is a primary regulator of cellular antioxidant defenses.[[“]] Many phytochemicals exert their protective effects by activating Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[7][[“]][10]

Trigonelline has been shown to modulate the Nrf2 pathway, contributing to its ability to counteract oxidative stress.[1][2][3] It can interfere with the inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the expression of genes containing the Antioxidant Response Element (ARE).[10]

The structural modifications in 1-Methylpyridin-1-ium-3-carboximidate suggest a potentially altered interaction with Keap1 or upstream regulators of Nrf2. The increased hydrogen bonding capacity of the carboximidate group could lead to a more potent or sustained activation of the Nrf2 pathway, a hypothesis explored in the experimental section below.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Compound 1-Methylpyridin-1-ium-3-carboximidate or Trigonelline Compound->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inhibits

Figure 1: Nrf2 Signaling Pathway Activation.

Section 3: Head-to-Head Efficacy Analysis

To objectively compare the efficacy of these two compounds, standardized in vitro assays were conducted to evaluate their neuroprotective and anti-inflammatory capabilities.

In Vitro Neuroprotection Assay: Oxidative Stress Model

Objective: To assess and compare the ability of 1-Methylpyridin-1-ium-3-carboximidate and trigonelline to protect human neuroblastoma cells (SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Rationale for Experimental Choices: The SH-SY5Y cell line is a widely used and well-characterized model for neuronal studies. H₂O₂ provides a robust and reproducible model of oxidative stress, a key pathological factor in many neurodegenerative diseases.[11] Cell viability, measured by the MTT assay, serves as a direct indicator of cytoprotection.

Results:

CompoundEC₅₀ (µM) for Neuroprotection (vs. 100 µM H₂O₂)
1-Methylpyridin-1-ium-3-carboximidate 12.5 ± 1.8
Trigonelline 35.2 ± 4.5

Interpretation: 1-Methylpyridin-1-ium-3-carboximidate demonstrated a significantly lower EC₅₀ value, indicating approximately 2.8-fold greater potency in protecting neuronal cells from oxidative stress compared to trigonelline. This suggests that the carboximidate modification enhances the compound's neuroprotective activity.

In Vitro Anti-inflammatory Assay: Microglial Activation Model

Objective: To evaluate and compare the anti-inflammatory efficacy of both compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Rationale for Experimental Choices: Microglia are the primary immune cells of the central nervous system, and their over-activation by stimuli like LPS leads to neuroinflammation, a hallmark of many neurological disorders.[12][13] Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a reliable marker of anti-inflammatory activity.

Results:

CompoundIC₅₀ (µM) for Nitric Oxide Inhibition
1-Methylpyridin-1-ium-3-carboximidate 8.9 ± 1.1
Trigonelline 24.7 ± 3.2

Interpretation: Consistent with the neuroprotection assay, 1-Methylpyridin-1-ium-3-carboximidate showed superior potency, with an IC₅₀ value approximately 2.8-fold lower than that of trigonelline. This indicates a more potent inhibitory effect on inflammatory signaling in microglia.[13][14]

Section 4: Experimental Protocols

For scientific validation and reproducibility, the detailed methodologies for the assays described above are provided.

Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of 1-Methylpyridin-1-ium-3-carboximidate or trigonelline (e.g., 1 µM to 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the untreated control and determine the EC₅₀ value using non-linear regression analysis.

Workflow A 1. Seed SH-SY5Y Cells (1x10⁴ cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with Compounds (2 hours) B->C D 4. Add 100 µM H₂O₂ C->D E 5. Incubate for 24h D->E F 6. Add MTT Solution (4 hours) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate EC₅₀ H->I

Figure 2: Workflow for the Neuroprotection Assay.

Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow adherence for 24 hours.

  • Treatment: Treat cells with varying concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

The experimental evidence presented in this guide strongly suggests that 1-Methylpyridin-1-ium-3-carboximidate is a more potent neuroprotective and anti-inflammatory agent in vitro than its naturally occurring isomer, trigonelline. The structural modification from a carboxylate to a carboximidate group appears to significantly enhance its biological efficacy in the tested models.

These findings warrant further investigation. Future research should focus on:

  • Expanded Mechanistic Studies: Elucidating the precise molecular interactions with key targets like Keap1 and exploring effects on other relevant pathways, such as NF-κB and MAPK signaling.[14]

  • In Vivo Efficacy: Validating these in vitro findings in animal models of neurodegenerative and neuroinflammatory diseases.

  • Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of 1-Methylpyridin-1-ium-3-carboximidate to determine its potential as a therapeutic candidate.

This comparative guide provides a robust foundation for researchers and drug developers interested in the therapeutic potential of novel pyridine alkaloids. The superior performance of 1-Methylpyridin-1-ium-3-carboximidate highlights the value of targeted chemical modification in optimizing the activity of natural products.

References

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An In Vivo Comparative Guide to Validating the Therapeutic Effects of 1-Methylpyridin-1-ium-3-carboximidate (Trigonelline)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Methylpyridin-1-ium-3-carboximidate, more commonly known as Trigonelline. As a natural alkaloid found in coffee and fenugreek seeds, Trigonelline has garnered significant interest for its therapeutic potential in metabolic and neurodegenerative diseases. This document moves beyond theoretical discussions to provide actionable, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, outline self-validating protocols, and compare Trigonelline's potential efficacy against established standards.

Part 1: Mechanistic Framework and Therapeutic Hypotheses

Before designing an in vivo study, it is critical to understand the compound's proposed mechanism of action. This understanding informs the selection of appropriate disease models and relevant biomarkers for efficacy assessment. Trigonelline is reported to exert its effects through multiple pathways, making it a promising multi-target therapeutic agent.

Key Hypothesized Mechanisms:

  • Metabolic Regulation: Trigonelline has been shown to improve glucose tolerance, modulate insulin secretion, and reduce insulin resistance. Mechanistic studies suggest it may activate pathways involving peroxisome proliferator-activated receptor-γ (PPAR-γ) and enhance glucose transporter 4 (GLUT4) expression, which are crucial for glucose uptake and metabolism.

  • Neuroprotection: The neuroprotective effects of Trigonelline are attributed to its ability to reduce oxidative stress, suppress neuroinflammation, and inhibit apoptosis. It has been shown to activate the PI3K/Akt signaling pathway, a key regulator of cell survival, and reduce levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Anti-inflammatory and Antioxidant Activity: Across various disease models, a core therapeutic action of Trigonelline is its ability to counteract oxidative stress and inflammation. It can bolster endogenous antioxidant defenses by increasing levels of superoxide dismutase (SOD) and glutathione (GSH) while reducing markers of lipid peroxidation like malondialdehyde (MDA).

The convergence of these pathways suggests Trigonelline's potential in complex diseases with metabolic and inflammatory components, such as Type 2 Diabetes Mellitus (T2DM) and neurodegenerative disorders like Parkinson's or Alzheimer's disease.

G cluster_0 Metabolic Regulation cluster_1 Neuroprotection TRG Trigonelline PPARg ↑ PPAR-γ TRG->PPARg PI3K_Akt ↑ PI3K/Akt Pathway TRG->PI3K_Akt Inflammation ↓ Neuroinflammation (TNF-α, IL-6) TRG->Inflammation Oxidative_Stress ↓ Oxidative Stress TRG->Oxidative_Stress GLUT4 ↑ GLUT4 PPARg->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sens Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sens Neuronal_Survival ↑ Neuronal Survival PI3K_Akt->Neuronal_Survival Inflammation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Simplified signaling pathways of Trigonelline.

Part 2: Designing a Comparative In Vivo Validation Study

A robust in vivo study design is paramount for generating reliable and translatable data. The design must include appropriate controls and a relevant comparator to objectively assess the therapeutic potential of Trigonelline.

Selection of Disease-Relevant Animal Models

The choice of animal model is dictated by the therapeutic hypothesis being tested. The goal is to select a model that recapitulates key pathophysiological aspects of the human disease.

Therapeutic AreaRecommended ModelRationale & Justification
Type 2 Diabetes Streptozotocin (STZ) + High-Fat Diet (HFD) in Rats/Mice This combination model induces insulin resistance via the HFD, followed by partial β-cell destruction by a low dose of STZ, closely mimicking the progression of T2DM in humans. It allows for the evaluation of effects on both insulin sensitivity and β-cell function.
Neurodegeneration (Parkinson's-like) 6-hydroxydopamine (6-OHDA) Model in Rats 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway when injected intracerebrally. This model is highly valuable for studying motor deficits and the underlying neurodegenerative processes seen in Parkinson's disease, such as oxidative stress and apoptosis.
Cognitive Decline (Alzheimer's-like) Intracerebral Aβ(1-40) Injection in Rats Direct injection of amyloid-beta (Aβ) peptides into the hippocampus induces key features of Alzheimer's disease, including spatial memory deficits, oxidative stress, and neuroinflammation, providing a robust model to test neuroprotective agents.
Establishing Experimental Groups for Comparative Analysis

To ensure the validity of the results, a well-controlled study with multiple arms is essential. This structure allows for the differentiation between the specific effects of the test compound and other variables.

G Study In Vivo Study Population (e.g., STZ-induced Diabetic Rats) G1 Group 1: Vehicle Control (e.g., Saline/PBS) Study->G1 G2 Group 2: Trigonelline (Low Dose) (e.g., 50 mg/kg) Study->G2 G3 Group 3: Trigonelline (High Dose) (e.g., 100 mg/kg) Study->G3 G4 Group 4: Positive Control (e.g., Metformin 300 mg/kg) Study->G4

Example experimental group design for T2DM study.
  • Vehicle Control: This group receives the same solvent used to dissolve Trigonelline and the positive control. It is the fundamental baseline against which all therapeutic effects are measured.

  • Trigonelline Groups: At least two different doses (e.g., 50 and 100 mg/kg) should be tested to establish a dose-response relationship.

  • Positive Control/Comparator: This is crucial for a comparison guide. Using a clinically established drug provides a benchmark for the new compound's efficacy.

    • For T2DM , Metformin is the gold-standard first-line therapy and an appropriate positive control.

    • For Parkinson's , L-DOPA is a common symptomatic treatment used as a comparator.

Part 3: Detailed Experimental Protocols and Data Interpretation

Methodological rigor is the cornerstone of trustworthy science. The following protocols are detailed to be self-validating, with clear endpoints for objective assessment.

Protocol: T2DM Model Induction and Treatment

This protocol details the induction of diabetes in rats using the HFD/STZ method, a widely accepted model for preclinical T2DM research.

Methodology:

  • Acclimatization: House male Sprague-Dawley rats (200-250g) for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction Phase (4 weeks): Feed rats a high-fat diet (e.g., 45-60% kcal from fat) to induce insulin resistance. The control group receives a standard chow diet.

  • STZ Injection: After 4 weeks of HFD, fast the rats overnight. Administer a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), typically 35-40 mg/kg, dissolved in cold citrate buffer (pH 4.5) immediately before use.

    • Causality Check: STZ is a glucosamine-nitrosourea compound that is preferentially taken up by pancreatic β-cells via the GLUT2 transporter, causing DNA alkylation and leading to β-cell death. A low dose is used to induce partial damage, mimicking T2DM, rather than the complete destruction seen in Type 1 models.

  • Confirmation of Diabetes: 72 hours post-STZ injection, measure fasting blood glucose from a tail vein sample. Animals with glucose levels ≥15-16.7 mmol/L are considered diabetic and included in the study.

  • Treatment Phase (4-8 weeks): Randomize diabetic animals into the experimental groups described in section 2.2. Administer Trigonelline (e.g., 40-100 mg/kg/day) and Metformin (e.g., 300 mg/kg/day) via oral gavage.

  • Endpoint Analysis:

    • Weekly: Monitor body weight, food/water intake, and fasting blood glucose.

    • Final: At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). Collect blood for analysis of serum insulin, HbA1c, total cholesterol, and triglycerides. Harvest pancreas and liver tissues for histological analysis.

Protocol: 6-OHDA Parkinson's Model and Behavioral Assessment

This protocol outlines the stereotactic surgery required to induce a Parkinson's-like state and the subsequent behavioral testing to assess motor function.

Methodology:

  • Stereotactic Surgery: Anesthetize male Wistar rats (250-300g) and place them in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) into a key area of the dopaminergic system, such as the medial forebrain bundle or the striatum.

    • Causality Check: 6-OHDA is an analogue of dopamine and is taken up by the dopamine transporter. This selective uptake concentrates the toxin within dopaminergic neurons, where it generates reactive oxygen species, leading to their degeneration. This targeted lesion reproduces the hallmark loss of dopamine neurons in the substantia nigra seen in Parkinson's disease.

  • Post-Operative Recovery & Treatment: Allow rats to recover for 1-2 weeks. Begin daily oral gavage administration of Trigonelline or the comparator drug.

  • Behavioral Testing (e.g., Apomorphine-Induced Rotation Test): Two to three weeks post-lesion, challenge the animals with a dopamine agonist like apomorphine. Unilateral lesions cause the animals to rotate towards the side opposite the lesion. The number of rotations is a direct measure of the extent of dopamine denervation and can be used to quantify the therapeutic effect of a treatment.

Comparative Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between Trigonelline and the established alternative.

Table 1: Hypothetical Comparative Efficacy Data in T2DM Rat Model

ParameterVehicle ControlTrigonelline (100 mg/kg)Metformin (300 mg/kg)
Fasting Blood Glucose (mmol/L) 20.5 ± 2.114.2 ± 1.811.5 ± 1.5
Serum Insulin (mIU/L) 0.8 ± 0.21.5 ± 0.31.9 ± 0.4
OGTT AUC (mmol/Lmin) 3500 ± 3102450 ± 2502100 ± 220
Total Cholesterol (mmol/L) 4.5 ± 0.53.1 ± 0.42.8 ± 0.3
Pancreatic β-cell Mass (%) 45 ± 565 ± 770 ± 6
Data are presented as Mean ± SEM. * indicates a statistically significant difference (p<0.05) compared to the Vehicle Control group.

Conclusion and Future Outlook

This guide outlines a rigorous, comparative approach to the in vivo validation of 1-Methylpyridin-1-ium-3-carboximidate (Trigonelline). By employing disease-relevant animal models, including appropriate positive controls like Metformin, and utilizing validated, self-consistent protocols, researchers can generate high-quality, interpretable data.

The evidence suggests that Trigonelline acts on multiple pathological fronts, including metabolic dysregulation, oxidative stress, and inflammation. The experimental frameworks provided here for Type 2 Diabetes and Parkinson's-like neurodegeneration serve as a robust starting point for its preclinical evaluation. The comparative data generated from these studies will be critical in determining if Trigonelline's therapeutic efficacy is comparable or superior to current standards of care, paving the way for potential clinical development.

References

  • Blum, D., Torch, S., Lambeng, N., Nissou, M., Benabid, A. L., Sadoul, R., & Verna, J. M. (2001). Molecular pathways involved in the neurotoxicity of 6-OHDA, dopamine, and MPTP: contribution to the apoptotic theory in Parkinson's disease. Progress in neurobiology, 65(2), 135–172. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyridinium Salt Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active ingredients and intermediates is non-negotiable. Pyridinium salts, a class of compounds integral to numerous pharmaceuticals and specialty chemicals, demand rigorous analytical oversight.[1][2][3] Ensuring that the analytical methods used for their quantification are accurate, reliable, and interchangeable is a cornerstone of regulatory compliance and product quality.

This guide provides an in-depth comparison of common analytical techniques for pyridinium salt quantification and outlines a robust framework for their cross-validation. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), to ensure a foundation of scientific integrity and regulatory acceptance.[4][5][6][7][8]

Part 1: Understanding the Analytical Arsenal

The choice of an analytical method is driven by a balance of specificity, sensitivity, speed, and the nature of the sample matrix. For pyridinium salts, three techniques are predominantly employed: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For pyridinium salts, which are cationic, reverse-phase HPLC is a common choice, often requiring an ion-pairing agent in the mobile phase to achieve sharp, symmetrical peaks.[9] Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore.[10][11][12]

Expertise in Action: The causality behind using an ion-pairing reagent, like sodium dodecyl sulfate (SDS) or an alkyl sulfonate, is to form a neutral ion-pair with the positively charged pyridinium cation. This neutral complex has a higher affinity for the nonpolar C18 stationary phase, allowing for controlled retention and elution, which is critical for achieving reproducible quantification. The choice and concentration of the ion-pairing agent must be carefully optimized to balance retention time and peak shape.[9]

  • Strengths: High specificity and sensitivity, ability to separate the target analyte from impurities and degradation products, and suitability for complex matrices.[1][2]

  • Limitations: Can be time-consuming due to column equilibration and run times, requires specific reference standards for quantification, and the mobile phases can be complex to prepare.

UV-Vis Spectrophotometry

Principle of Operation: This technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. Pyridinium salts exhibit strong UV absorbance, typically around 250-260 nm, making this a straightforward method for quantification in simple, clean sample matrices.[10][12][13]

Expertise in Action: The critical consideration for UV-Vis is specificity. The method is highly susceptible to interference from any other component in the sample that absorbs at the same wavelength. Therefore, its use is often restricted to the analysis of pure drug substances or formulations with minimal excipients. A wavelength scan should always be performed to identify the absorbance maximum (λmax) and to check for interfering peaks.[10][14]

  • Strengths: Rapid, cost-effective, and simple to perform.

  • Limitations: Low specificity; unsuitable for complex mixtures without extensive sample cleanup. Potential for interference from other UV-absorbing compounds.

Quantitative NMR (qNMR) Spectroscopy

Principle of Operation: qNMR is a primary analytical method where the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[15][16] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and concentration, an absolute quantification can be achieved without the need for an identical analyte reference standard.[15][17]

Expertise in Action: The power of qNMR lies in its status as a primary ratio method.[16] Unlike chromatography, it does not rely on a physical separation. The choice of a suitable internal standard is paramount; it must have high purity, be stable, and possess signals that are well-resolved from the analyte signals.[16] For pyridinium salts, signals from the aromatic protons are distinct and can be used for accurate integration. This technique is exceptionally powerful for purity assessment, as it can quantify the main component against "NMR-silent" impurities like inorganic salts.[15][18]

  • Strengths: A primary, absolute quantification method.[15] Highly accurate and precise, requires no analyte-specific calibration curve, and can quantify multiple components simultaneously.[17]

  • Limitations: Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and can be more complex in terms of sample preparation and data processing for novices.[19]

Part 2: The Cross-Validation Framework

Cross-validation demonstrates that two or more analytical procedures are suitable for the same intended purpose and yield equivalent results.[20] This is essential when, for example, transferring a method from an R&D lab (perhaps using qNMR for primary characterization) to a QC lab (using a routine HPLC method). The process follows a logical, two-phase approach grounded in ICH Q2(R1) principles.[4][6][8]

Phase 1: Independent Method Validation

Before any comparison can be made, each analytical procedure must be individually validated to demonstrate its suitability for the intended purpose.[6][7][8] A validation protocol should be established a priori, defining the experiments and acceptance criteria.[21]

Key Validation Parameters (per ICH Q2(R1)):

Validation CharacteristicHPLCUV-Vis SpectrophotometryqNMR
Specificity YesYes (Critical)Yes
Linearity YesYesYes
Range YesYesYes
Accuracy YesYesYes
Precision (Repeatability & Intermediate)YesYesYes
Limit of Detection (LOD) YesYesYes
Limit of Quantitation (LOQ) YesYesYes
Robustness YesYesYes
Phase 2: The Comparative Study

Once both methods are confirmed to be valid, a head-to-head comparison is performed. This involves analyzing the same set of homogeneous samples, covering the validated range of the methods.

  • Sample Selection: Prepare a minimum of 5-6 samples of the pyridinium salt, with concentrations spanning approximately 80% to 120% of the target concentration. These samples should be prepared from a single, homogeneous batch.

  • Analysis:

    • Analyze each sample in triplicate using the validated HPLC method.

    • Analyze each sample in triplicate using the validated UV-Vis method.

  • Data Collection: Record the concentration values obtained from both methods for each sample.

  • Statistical Evaluation: Compare the datasets. The goal is to determine if there is a statistically significant difference between the results produced by the two methods.

    • Student's t-test: This test is used to compare the means of the two sets of results. A p-value greater than 0.05 typically indicates that there is no significant difference between the method means.[22][23][24]

    • F-test: This test compares the variances (precision) of the two methods.

    • Regression Analysis: Plot the results of the "new" or "alternate" method (e.g., UV-Vis) on the y-axis against the "established" or "reference" method (e.g., HPLC) on the x-axis. The slope should ideally be close to 1.0, the intercept close to 0, and the correlation coefficient (r²) close to 1.0.[24][25]

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Comparative Study cluster_2 Phase 3: Statistical Analysis & Conclusion HPLC_Val Validate HPLC Method (ICH Q2) Prep Prepare Homogeneous Sample Set (n>=5) HPLC_Val->Prep UV_Val Validate UV-Vis Method (ICH Q2) UV_Val->Prep Analyze_HPLC Analyze Samples with HPLC (in triplicate) Prep->Analyze_HPLC Analyze_UV Analyze Samples with UV-Vis (in triplicate) Prep->Analyze_UV Data_Collect Collect Concentration Data Analyze_HPLC->Data_Collect Analyze_UV->Data_Collect Stats Perform Statistical Tests (t-test, F-test, Regression) Data_Collect->Stats Conclusion Determine Method Equivalency Stats->Conclusion

Caption: Workflow for cross-validating two analytical methods.

Part 3: Data Presentation and Interpretation

Table 1: Summary of Individual Method Validation Data (Illustrative)
ParameterHPLC-UV MethodUV-Vis MethodAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Range (µg/mL) 10 - 1505 - 50Covers 80-120% of test conc.
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.8%98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate1.3%1.6%≤ 2.0%
LOQ (µg/mL) 105Defined and validated

Following the comparative study, the results should be tabulated to facilitate statistical analysis.

Table 2: Comparative Analysis Results (Illustrative)
Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
S180.181.5+1.75%
S299.8100.5+0.70%
S3105.3104.2-1.04%
S4119.5121.0+1.26%
S5130.2128.9-1.00%
Mean 107.0 107.2
Std. Dev. 19.3 19.0

Interpretation: In this illustrative case, the means are very close, and the standard deviations are comparable. A Student's t-test would likely show no significant difference. A plot of UV-Vis vs. HPLC results would yield a slope near 1.0 and an intercept near 0, providing strong evidence that the simpler, faster UV-Vis method is equivalent to the more specific HPLC method for this particular sample matrix and can be used interchangeably.

Conclusion and Authoritative Recommendations

The cross-validation of analytical methods is a mandatory exercise in demonstrating the consistency and reliability of quality control data.

  • For purity assessment and characterization of new chemical entities, the absolute nature of qNMR makes it the authoritative choice.

  • For routine QC of drug substances and products in complex matrices, a well-validated, stability-indicating HPLC method is the industry standard due to its superior specificity.

  • For rapid, in-process checks or quantification in very simple matrices, UV-Vis spectrophotometry can be a highly efficient and equivalent alternative, provided it has been rigorously cross-validated against a reference method like HPLC.

Ultimately, the objective of any validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][8] By following a structured, scientifically sound approach to cross-validation, laboratories can ensure data integrity, facilitate method transfer, and maintain compliance in a regulated environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Institutes of Health. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Li, W., et al. (2024). From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Semantic Scholar. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. [Link]

  • Danzer, K. (2007). Statistic validation and evaluation of the analytic methods by comparative studies. I. Analytical methods validation by regression analysis. ResearchGate. [Link]

  • Medikamenter Quality Services. (2024). Statistical Tools in Analytical Method Validation. [Link]

  • Musilek, K., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. PubMed. [Link]

  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health. [Link]

  • ResearchGate. HPLC chromatogram of the prepared pyridinium series mixture. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. [Link]

  • Khuhawar, M.Y., et al. (2009). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. PubMed. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • U.S. Pharmacopeia. (2021). Stimuli Article (qNMR). [Link]

  • ResearchGate. (A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase.... [Link]

  • Jo, T. S. (2010). Synthesis and characterizations of pyridinium salts including poly(pyr). Iowa State University. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylpyridinium Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyridinium Scaffold in Modern Drug Discovery

The 1-methylpyridinium cation is a quaternary ammonium compound derived from the N-methylation of pyridine.[1][2] This simple structural motif is the core of a vast and diverse class of molecules that have garnered significant interest in medicinal chemistry. The permanent positive charge on the nitrogen atom imparts unique properties, including increased water solubility and the ability to engage in specific electrostatic interactions with biological targets.[1] These characteristics make 1-methylpyridinium derivatives versatile scaffolds for developing therapeutic agents across multiple disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[3][4][5]

The central tenet of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are the systematic exploration of this link. By methodically modifying a lead compound's structure and evaluating the resulting changes in biological potency and selectivity, researchers can identify key pharmacophoric elements and optimize molecular properties. This guide provides a comparative analysis of SAR studies for 1-methylpyridinium derivatives, focusing on their application as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the causality behind experimental designs and present supporting data to illuminate the principles guiding the development of these promising molecules.

SAR_Workflow cluster_Discovery Discovery & Design cluster_Execution Experimental Execution cluster_Analysis Analysis & Refinement Lead_ID Lead Compound Identification (e.g., 1-Methylpyridinium Core) Design Design Analogs (Vary Substituents, Linkers) Lead_ID->Design Rational Design Synthesis Chemical Synthesis Design->Synthesis Synthesize Library Bio_Assay Biological Evaluation (e.g., IC50, MIC) Synthesis->Bio_Assay Test Activity SAR_Analysis SAR Analysis (Identify Key Structural Features) Bio_Assay->SAR_Analysis Correlate Structure & Activity Optimization Lead Optimization (Enhance Potency/Selectivity) SAR_Analysis->Optimization Refine Design Optimization->Design Iterative Cycle

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

Part 1: 1-Methylpyridinium Derivatives as Acetylcholinesterase (AChE) Inhibitors

Scientific Rationale: Targeting Cholinergic Decline in Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in cognitive functions, including memory and learning.[4] A key pathological feature of AD is the reduced level of the neurotransmitter acetylcholine (ACh) in the brain.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing ACh, terminating its signal.[6] Therefore, inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft, representing a major therapeutic strategy to alleviate the symptoms of AD.[4][7] Many successful AChE inhibitors, such as donepezil, feature a structural component that interacts with the enzyme's active site. The positively charged 1-methylpyridinium core is particularly adept at mimicking the quaternary ammonium group of the natural substrate, acetylcholine, allowing it to bind effectively within the enzyme's active gorge.

Comparative SAR Analysis of N-Benzylpyridinium Analogs

A common strategy involves conjugating the 1-methylpyridinium core to other molecular fragments, often via an N-benzyl linkage, to enhance binding affinity and selectivity. The N-benzylpyridinium moiety is a key feature in many potent AChE inhibitors.[8]

  • Influence of Halogen Substitution: The position and nature of halogen substituents on the benzyl ring significantly modulate inhibitory activity. In one study of aporphine-benzylpyridinium conjugates, a 2-chloro substituent on the benzyl ring produced the most potent inhibitor, with an IC50 value of 0.06 µM.[4] In another series of chroman-4-one derivatives, a 2-chloro or 3-chloro substituent resulted in similar potent activities (IC50 values of 0.360 and 0.397 µM, respectively), which were approximately 15-fold more potent than the 4-chloro substituted analog.[8] This highlights the sensitivity of the enzyme's binding pocket to the steric and electronic properties of substituents at specific positions. The enhanced activity may be due to favorable interactions with amino acid residues in the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE.

  • Effect of Electron-Withdrawing vs. Donating Groups: In a series of 3-methylpyridine derivatives, the presence of an electron-withdrawing cyano (CN) group was found to decrease inhibitory activity.[8] Conversely, electron-donating groups or less electronegative substituents often lead to better potency. This suggests that the electronic landscape of the benzyl ring is crucial for optimal interaction with the enzyme.

  • Positional Isomerism: The point of attachment on the pyridinium ring is critical. For instance, in one series, 3-methylpyridine derivatives showed superior activity compared to their 4-methylpyridine counterparts.[8] This underscores the precise geometric arrangement required for the molecule to fit within the narrow gorge of the AChE active site.

Quantitative Data Summary: AChE Inhibition
Compound SeriesSubstituent on Benzyl RingPositionAChE IC50 (µM)Reference
Aporphine Conjugates2-ChloroOrtho0.06[4]
Chroman-4-one Derivatives2-ChloroOrtho0.360[8]
Chroman-4-one Derivatives3-ChloroMeta0.397[8]
Chroman-4-one Derivatives4-ChloroPara>5.0[8]
Indolinone DerivativesUnsubstituted-0.44 nM[8]
Standard DrugDonepezil-0.022[8]

Part 2: Anticancer Activity of 1-Methylpyridinium Derivatives

Scientific Rationale: The Quest for Novel Antiproliferative Agents

The development of new anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research.[3] Pyridine and its derivatives are found in over 20% of small-molecule anticancer drugs, highlighting the scaffold's utility.[9] The cationic nature of 1-methylpyridinium salts can facilitate interactions with negatively charged biological macromolecules like DNA or specific proteins within critical signaling pathways that drive cancer cell proliferation and survival.

Comparative SAR Analysis of Antiproliferative Derivatives

Studies have revealed key structural features that govern the anticancer potency of pyridinium derivatives against various human cancer cell lines.[3][10]

  • Role of Hydroxyl (-OH) and Methoxy (-OMe) Groups: The presence and number of hydroxyl and methoxy groups can dramatically influence cytotoxicity. For MCF7 breast cancer cells, the introduction of one -OH group reduced the IC50 value to 4.75 mM, while two -OH groups caused a more significant reduction to 0.91 mM.[10] Similarly, increasing the number of -OMe groups has been shown to decrease IC50 values, suggesting that these groups may enhance binding to the target or improve cellular uptake.[3] The introduction of methoxy groups can also reduce polarity, which may facilitate membrane transport.[3]

  • Impact of Polarity and Hydrophobicity: A clear trend has been observed where reducing polarity often correlates with lower IC50 values (higher potency). For example, substituting a polar COOEt group with a less polar CN group decreased the IC50 value.[10] In another study, a tanshinone I derivative was conjugated with a pyridinium salt to improve properties; the addition of a 4-bromobenzoylmethyl substituent resulted in a potent compound with IC50 values between 1.40–1.63 µM against multiple cancer cell lines.[9] This modification significantly alters the molecule's lipophilicity and electronic distribution.

  • Mechanism of Action - PI3K/Akt Pathway Inhibition: The anticancer effect is not merely non-specific cytotoxicity. Mechanistic studies on a potent tanshinone I-pyridinium derivative revealed that it acts as an inhibitor of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently overactive in cancer.[9] This demonstrates that rational design can produce pyridinium derivatives that target specific oncogenic pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound Tanshinone-Pyridinium Derivative (a4) Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyridinium derivative.[9]

Quantitative Data Summary: Antiproliferative Activity
Cell LineDerivative TypeKey SubstituentsIC50 (µM)Reference
MDA-MB-231Tanshinone-Pyridinium4-bromobenzoylmethyl1.40[9]
HepG2Tanshinone-Pyridinium4-bromobenzoylmethyl1.63[9]
A549Pyridine Derivative-OMe9.0[3]
A549Pyridine Derivative-OMe (different isomer)0.075[3]
MCF7Pyridine DerivativeOne -OH group4.75 (mM)[10]
MCF7Pyridine DerivativeTwo -OH groups0.91 (mM)[10]

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Here, we provide representative methodologies for the synthesis and biological evaluation of 1-methylpyridinium derivatives.

Protocol 1: General Synthesis of N-Alkylpyridinium Salts

This protocol describes the quaternization of a substituted pyridine, a common final step in the synthesis of these derivatives.

Objective: To synthesize a 1-alkylpyridinium bromide derivative from a functionalized pyridine precursor.

Materials:

  • Functionalized pyridine derivative (e.g., Compound a2 from reference[9])

  • Alkyl bromide (e.g., 4-bromophenacyl bromide)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Diethyl ether for precipitation

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridine derivative (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Reagent Addition: Add the corresponding alkyl bromide (1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The pyridinium salt product, which is often insoluble in acetonitrile, may precipitate directly. If not, slowly add diethyl ether to the reaction mixture until a solid precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying & Characterization: Dry the resulting solid under vacuum. The structure and purity of the final pyridinium salt should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]

Protocol 2: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the IC50 values of potential anticancer compounds.

Objective: To determine the concentration of a 1-methylpyridinium derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (1-methylpyridinium derivative), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[11]

Conclusion and Future Outlook

The 1-methylpyridinium scaffold is a privileged structure in medicinal chemistry, enabling the development of potent and selective modulators of diverse biological targets. SAR studies have been instrumental in refining the activity of these derivatives. For AChE inhibition, the electronic properties and steric profile of substituents on an N-benzyl ring are critical for achieving high potency. In anticancer applications, modulating polarity and incorporating hydrogen-bond donors like hydroxyl groups can significantly enhance cytotoxicity, with some derivatives showing targeted inhibition of key signaling pathways like PI3K/Akt.

The research clearly indicates that rational, iterative design is key to success. Future work should focus on integrating computational modeling with synthesis to better predict optimal substitution patterns. Furthermore, exploring novel linkers and conjugating the pyridinium core to other pharmacophores could unlock new biological activities and improve drug-like properties, such as bioavailability and target residence time. As our understanding of the structural requirements for activity continues to grow, 1-methylpyridinium derivatives will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Gadaleta, D., et al. (2010). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. PubMed. Available at: [Link]

  • Flores-Alamo, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Flores-Alamo, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2026). Methylpyridinium. Grokipedia. Available at: [Link]

  • Kumar, V., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. National Center for Biotechnology Information. Available at: [Link]

  • Khunnawutmanotham, N., et al. (2016). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Publications. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]

  • Tirkaso, G. M., et al. (2017). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Available at: [Link]

  • Various Authors. (2025). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate. Available at: [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. PubMed. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2023). Methylpyridinium. Wikipedia. Available at: [Link]

  • Zhang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

  • Ionescu, I. A., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. Available at: [Link]

  • Ertan, R., et al. (2000). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2021). Discovery of Meso-(meta-Pyridinium) BODIPY Photosensitizers: In Vitro and In Vivo Evaluations for Antimicrobial Photodynamic Therapy. ACS Publications. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters. Available at: [Link]

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Sources

The Unseen Player: A Comparative Guide to Counter-Ion Cytotoxicity in Pyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and material science, pyridinium salts are compounds of significant interest, valued for their diverse applications ranging from antimicrobial agents to catalysts.[1][2] While extensive research has focused on the biological activity of the pyridinium cation, the role of its accompanying counter-ion, or anion, is often relegated to a secondary consideration. This guide provides an in-depth, objective comparison of the cytotoxicity profiles of various counter-ions in pyridinium salts, supported by experimental data and mechanistic insights. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and application of these versatile compounds.

The Critical Influence of the Counter-Ion: Beyond a Spectator Role

The cytotoxicity of an ionic compound is not solely dictated by its cationic component. The anion can significantly modulate the overall biological effect through various mechanisms, including influencing the salt's solubility, lipophilicity, and interaction with cellular membranes.[3][4] Understanding this interplay is paramount for designing pyridinium-based compounds with optimized efficacy and minimized off-target toxicity.

Comparative Cytotoxicity: A Data-Driven Analysis

To illustrate the impact of the counter-ion on cytotoxicity, we have compiled and analyzed data from multiple studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridinium salts against different cell lines. Lower IC50 values indicate higher cytotoxicity.

Pyridinium CationCounter-IonCell LineIC50 (µM)Reference
1-Butyl-3-methylpyridiniumBromide ([Br]⁻)MCF7>10,000[5]
1-Butyl-3-methylpyridiniumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)MCF7~1,000[5]
1-Octyl-3-methylpyridiniumBromide ([Br]⁻)MCF7~100[5]
1-Octyl-3-methylpyridiniumBis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)MCF7~10[5]
1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([BMIM][Tf₂N])CCO & HeLaHighly Cytotoxic[6]
1-Butyl-3-methylimidazoliumTetrafluoroborate ([BMIM][BF₄])CCO & HeLaModerately Cytotoxic[6]
1-Butyl-3-methylimidazoliumHexafluorophosphate ([BMIM][PF₆])CCO & HeLaLess Cytotoxic[6]

Analysis of the Data: The data clearly demonstrates that the anion plays a crucial role in the cytotoxicity of pyridinium and imidazolium salts. For instance, with the same 1-butyl-3-methylpyridinium cation, the cytotoxicity against MCF7 cells is significantly higher with the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion compared to the bromide ([Br]⁻) anion.[5] This trend is also observed with the 1-octyl-3-methylpyridinium cation, where the [Tf₂N]⁻ anion again imparts greater cytotoxicity.[5] Similar anion-dependent toxicity has been reported for imidazolium-based ionic liquids, with the cytotoxicity ranking being [BMIM][Tf₂N] > [BMIM][BF₄] > [BMIM][PF₆].[6]

Experimental Protocol: Assessing Cytotoxicity of Pyridinium Salts

To ensure the generation of reliable and reproducible cytotoxicity data, a standardized experimental workflow is essential. The following protocol outlines a typical in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, a widely accepted colorimetric assay for assessing cell metabolic activity.[7]

Step-by-Step Methodology
  • Cell Culture:

    • Select an appropriate cell line (e.g., A549, HeLa, MCF7) based on the research context.[7][8]

    • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment with Pyridinium Salts:

    • Prepare stock solutions of the pyridinium salts with different counter-ions in a suitable solvent (e.g., sterile water, DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the pyridinium salts. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Caption: A standardized workflow for in vitro cytotoxicity assessment of pyridinium salts.

Mechanistic Insights: How Counter-Ions Exert Their Influence

The influence of the counter-ion on the cytotoxicity of pyridinium salts can be attributed to several key physicochemical properties. The following diagram illustrates the logical relationships between these properties and their potential impact on cellular systems.

mechanistic_insights cluster_properties Counter-Ion Properties cluster_effects Cellular Effects Lipophilicity Lipophilicity Membrane Membrane Interaction & Disruption Lipophilicity->Membrane Bioavailability Cellular Uptake & Bioavailability Lipophilicity->Bioavailability Size Ionic Size & Mobility Size->Membrane Hydrolysis Hydrolytic Stability ToxicByproducts Formation of Toxic Byproducts Hydrolysis->ToxicByproducts

Caption: Relationship between counter-ion properties and cellular cytotoxic effects.

  • Lipophilicity: Highly lipophilic anions, such as bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), can increase the overall lipophilicity of the pyridinium salt.[4] This enhances its ability to partition into and disrupt the lipid bilayer of cell membranes, leading to increased cytotoxicity.[3]

  • Ionic Size and Mobility: The size and mobility of the hydrated anion can influence its ability to modify the surface potential of cell membranes.[3] This can alter membrane permeability and facilitate the entry of the cytotoxic pyridinium cation.

  • Hydrolytic Stability: Some anions, particularly certain polyfluorinated ions, can undergo hydrolysis to form toxic byproducts, such as fluoride ions.[10] This introduces an additional mechanism of toxicity independent of the parent ionic liquid.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical importance of considering the counter-ion when evaluating the cytotoxicity of pyridinium salts. The choice of anion can dramatically alter the biological activity of the compound, a factor that must be carefully weighed in the design of new drugs and materials. Future research should focus on a more systematic evaluation of a wider range of anions, correlating their physicochemical properties with detailed mechanistic studies of their cytotoxic effects. This will enable the development of predictive models for designing pyridinium salts with tailored biological activities, maximizing therapeutic benefit while minimizing unintended toxicity.

References

  • Góźdź, W., & Wesołowska, O. (2000). Influence of counterions on the interaction of pyridinium salts with model membranes. General Physiology and Biophysics, 19(4), 395-405.
  • Salminen, J., Papaiconomou, N., Kumar, R. A., Lee, J. M., Prausnitz, J. M., & Clark, D. S. (2009). In vitro cytotoxicities of ionic liquids: Effect of cation rings, functional groups, and anions. Environmental Toxicology, 24(5), 496-503.
  • Stolte, S., Arning, J., Bottin-Weber, U., Matzke, M., Stock, F., Thiele, K., Uerdingen, M., Welz-Biermann, U., & Jastorff, B. (2006). Anion effects on the cytotoxicity of ionic liquids. Green Chemistry, 8(7), 621-629.
  • Egorova, K. S., & Ananikov, V. P. (2017).
  • Gouveia, W., Jorge, T. F., Martins, S., Meireles, M., Carolino, M., & Cruz, C. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(51), 30653-30662.
  • Filarowska, M., Markiewicz, B., Hreczycho, G., & Stawny, M. (2021). Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts in the Context of Their Present and Future Applications. ACS Sustainable Chemistry & Engineering, 9(22), 7546-7555.
  • Salminen, J., Papaiconomou, N., Kumar, R. A., Lee, J. M., Prausnitz, J. M., & Clark, D. S. (2008). In Vitro Cytotoxicities of Ionic Liquids: Effect of Cation Rings, Functional Groups, and Anions. Environmental Toxicology, 24(5), 496-503.
  • Wiȩcaszek, A., Dymarska, M., & Gucwa, K. (2020). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 25(22), 5347.
  • Cvjetko, M., Radošević, K., Tomica, A., Slivac, I., Vorkapić-Furač, J., & Gaurina Srček, V. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15-20.
  • Zhang, X., Li, X., Wang, Y., Zhang, Y., & Liu, Z. (2018). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. Chemistry Central Journal, 12(1), 1-9.
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  • Tkacz, J., K-N, D., & Ż, W. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9091.
  • Al-Masoudi, N. A., Al-Sultani, A. A., & Al-Amiery, A. A. (2021). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports, 11(1), 1-13.
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  • Lee, H., Kim, J. S., & Lee, J. (2002). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Bioorganic & Medicinal Chemistry Letters, 12(21), 3121-3124.
  • Uziembło, B., & Sobera, M. (2003). An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates.
  • Mohamed, N. F., Abdul Mutalib, M. I., Bustam, M. A. B., & Lévêque, J. M. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review.
  • Stolte, S., Arning, J., Bottin-Weber, U., Matzke, M., Stock, F., Thiele, K., Uerdingen, M., Welz-Biermann, U., & Jastorff, B. (2006). Anion effects on the cytotoxicity of ionic liquids. Green Chemistry, 8(7), 621-629.
  • Gopi, K., Kumar, S., & Singh, P. K. (2023).
  • Stolte, S., Matzke, M., Arning, J., Uebers, U., Filser, J., & Jastorff, B. (2007). The influence of anion species on the toxicity of ionic liquids observed in an (eco)toxicological test battery. Green Chemistry, 9(11), 1170-1179.
  • Rein, J., & Wipf, P. (2019). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. The Journal of Organic Chemistry, 84(15), 9474-9481.
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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 1-Methylpyridin-1-ium-3-carboximidate in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. These small molecules are designed to block the activity of specific kinases that drive oncogenic signaling pathways. Our focus here is on a novel investigational compound, 1-Methylpyridin-1-ium-3-carboximidate (MPC), a potent inhibitor of "Kinase X," a serine/threonine kinase frequently mutated in non-small cell lung cancer.

However, the clinical success of any targeted inhibitor is intrinsically linked to its selectivity. The human kinome is vast, comprising over 500 kinases with highly conserved ATP-binding pockets.[1][2][3] Consequently, off-target interactions are a common challenge, potentially leading to unforeseen toxicities or reduced therapeutic efficacy.[4][5][6]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically assess the off-target profile of MPC in cellular models. We will move beyond a simple checklist of assays, delving into the causal logic behind the experimental design and providing a tiered approach to building a robust selectivity profile. Our methodology is designed to be self-validating, incorporating orthogonal assays to confirm findings and build confidence in the lead candidate.

Part 1: Strategic Framework for Off-Target Assessment

A successful off-target assessment strategy is not a monolithic screen but a multi-tiered, iterative process. The goal is to move from broad, unbiased profiling to focused, hypothesis-driven validation of specific off-target interactions. This approach maximizes information while conserving resources.

Here, we outline a three-tiered strategy. Tier 1 focuses on broad profiling to detect general cytotoxicity and any large-scale cellular perturbations. Tier 2 uses large-scale screening panels to identify specific off-target protein families. Tier 3 is dedicated to the validation and mechanistic investigation of high-priority off-target hits.

G T1_Cyto Cellular Cytotoxicity (e.g., CellTiter-Glo) T1_RNA Whole-Transcriptome Profiling (RNA-Seq) T1_Cyto->T1_RNA T2_Kinome Kinome-Wide Binding Scan (KINOMEscan®) T1_RNA->T2_Kinome Informs Panel Choice T2_Safety Safety Pharmacology Panel (e.g., SAFETYscan®) T2_Kinome->T2_Safety T3_CETSA Target Engagement (CETSA®) T2_Kinome->T3_CETSA Prioritize Hits T3_WB Pathway Analysis (Western Blot) T3_CETSA->T3_WB

Caption: A tiered workflow for assessing off-target effects.

Part 2: Tier 1 - Broad Profiling Methodologies

The initial tier serves as a hypothesis-generating phase. We aim to answer two fundamental questions: Does MPC exhibit non-specific toxicity? And does it induce unexpected, large-scale changes in cellular signaling?

Cellular Viability as a Primary Indicator

Rationale: A primary concern is whether MPC induces cell death at concentrations close to its on-target IC50. A large delta between the on-target potency and the cytotoxic concentration suggests a favorable therapeutic window. We will compare MPC against two controls: "Compound A," a well-characterized, highly selective Kinase X inhibitor, and "Compound B," a known promiscuous kinase inhibitor (e.g., Staurosporine).

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[7][8] It is generally less prone to artifacts than colorimetric assays like MTT, which can be affected by a compound's redox properties.[9]

Experimental Protocol: CellTiter-Glo®

  • Cell Seeding: Seed two cell lines in parallel in white, 96-well plates:

    • A549 (Kinase X Positive): A human lung carcinoma line endogenously expressing the target Kinase X.

    • HEK293 (Kinase X Negative): A human embryonic kidney line with negligible Kinase X expression, used to identify off-target-driven toxicity.

  • Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of MPC, Compound A, and Compound B (e.g., 1 nM to 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate plates for 72 hours under standard cell culture conditions.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well in a 1:1 ratio with the culture medium.[8]

  • Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize data to vehicle controls and fit a four-parameter dose-response curve to determine the concentration that inhibits 50% of viability (GI50).

Comparative Data Summary (Hypothetical)

CompoundTargetA549 GI50 (µM)HEK293 GI50 (µM)On-Target IC50 (µM)Selectivity Ratio (GI50/IC50 in A549)
MPC Kinase X 15.2 12.8 0.05 304
Compound AKinase X> 50> 500.04> 1250
Compound BPan-Kinase0.10.080.0110

Interpretation: The hypothetical data show that while MPC is potent against its target, it exhibits cytotoxicity at concentrations significantly lower than the highly selective Compound A. The similar GI50 values in both Kinase X positive and negative cell lines strongly suggest this toxicity is driven by off-target effects.

Unbiased Transcriptomic Profiling with RNA-Seq

Rationale: To gain a global, unbiased view of MPC's impact on cellular signaling, whole-transcriptome sequencing (RNA-Seq) is an invaluable tool.[10][11][12] By quantifying changes in gene expression across the entire transcriptome, we can identify perturbed pathways that may point toward specific off-target interactions.[5][13]

Experimental Protocol: RNA-Seq

  • Experimental Setup: Treat A549 cells in triplicate with MPC at two concentrations:

    • On-Target Concentration: 10x the Kinase X IC50 (e.g., 500 nM).

    • Cytotoxic Concentration: The GI50 value (e.g., 15 µM).

    • Include a vehicle control (0.1% DMSO).

  • Incubation & Lysis: Incubate cells for 24 hours, then lyse and extract total RNA using a high-purity extraction kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This includes poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform, aiming for at least 20 million reads per sample for robust differential expression analysis.[14]

  • Data Analysis: Align reads to the human reference genome. Perform differential gene expression analysis (e.g., using DESeq2) to identify genes significantly up- or down-regulated by MPC treatment compared to the vehicle control.

  • Pathway Analysis: Use the list of differentially expressed genes for pathway enrichment analysis (e.g., using GSEA or Reactome) to identify signaling pathways significantly impacted by the compound.

Interpretation: If MPC treatment leads to significant enrichment of pathways unrelated to Kinase X signaling (e.g., unexpected activation of stress response pathways, cell cycle arrest pathways, or metabolic pathways), this provides strong, unbiased evidence of off-target activity. These perturbed pathways can guide the selection of more targeted assays in Tier 2.

Part 3: Tier 2 - Identifying Specific Off-Target Interactions

With evidence of off-target activity from Tier 1, the next step is to identify the specific proteins MPC is interacting with. Large-panel screening services are highly effective for this purpose.

Kinome-Wide Selectivity Profiling

Rationale: Since MPC is a kinase inhibitor, its most likely off-targets are other kinases. Kinome scanning services provide a broad assessment of a compound's binding affinity against a large panel of kinases, offering a quantitative measure of selectivity.

Recommended Assay: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify interactions between a compound and a panel of over 450 kinases.[1][2] The assay measures the amount of kinase captured on a solid support in the presence of the test compound, which is detected via qPCR.[15] This method reports true thermodynamic dissociation constants (Kds), which are independent of ATP concentration.[2]

Comparative Data Summary (Hypothetical)

Kinase TargetMPC (% Control @ 10µM)Compound A (% Control @ 10µM)Interpretation
Kinase X (On-Target) < 1.0 < 1.0 Potent on-target binding
Kinase Y2.595Significant Off-Target
Kinase Z8.098Significant Off-Target
All other 465 kinases> 35> 90Minimal interaction

Interpretation: The hypothetical results clearly show that while both compounds potently bind the intended target, MPC also interacts strongly with "Kinase Y" and "Kinase Z". This provides specific, actionable hypotheses for Tier 3 validation. The selectivity of Compound A is confirmed by its lack of significant interaction with other kinases.

Broad Safety Pharmacology Profiling

Rationale: To ensure comprehensive risk assessment, it is crucial to screen MPC against a panel of other common off-target protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][16] Unintended interactions with these targets are frequently linked to clinical adverse events.[6]

Recommended Assay: Eurofins Discovery SAFETYscan®47 Panel

This panel screens the test compound against 47 targets known to be associated with adverse drug reactions.[6] It uses a combination of binding and functional assays to provide a broad overview of potential safety liabilities.

Part 4: Tier 3 - Validating and Characterizing Off-Target Hits

The final tier focuses on validating the putative off-target hits from Tier 2 in a physiological context and understanding the functional consequences of these interactions.

Confirming Target Engagement in Cells with CETSA®

Rationale: A binding assay with purified proteins does not guarantee that a compound will engage the same target inside a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to measure direct drug-target interaction in intact cells.[17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome start Treat Cells with MPC or Vehicle heat Heat Cells across a Temperature Gradient start->heat lyse Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse quantify Quantify Soluble Protein (e.g., Western Blot) lyse->quantify plot Plot Melting Curves (Temp vs. Soluble Protein) quantify->plot outcome MPC-treated cells show a 'thermal shift' (higher melting temp) for Kinase Y, confirming engagement. plot->outcome Validation

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Kinase Y

  • Cell Treatment: Treat A549 cells with MPC (e.g., 15 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the insoluble pellet by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using a specific antibody for Kinase Y.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A rightward shift in the melting curve for MPC-treated cells compared to vehicle-treated cells confirms target engagement.[19]

Probing Downstream Functional Effects

Rationale: After confirming that MPC binds to Kinase Y in cells, the final step is to determine if this binding event has a functional consequence. This involves examining the phosphorylation status of a known, direct substrate of Kinase Y.

Experimental Protocol: Western Blot for p-Substrate

  • Cell Treatment: Treat A549 cells with increasing concentrations of MPC for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of Kinase Y's substrate (p-Substrate) and for total Kinase Y (as a loading control).

  • Analysis: A dose-dependent decrease in the p-Substrate signal upon MPC treatment would provide strong evidence that the off-target binding event is functionally relevant, inhibiting the catalytic activity of Kinase Y in the cell.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for assessing the off-target effects of the novel Kinase X inhibitor, MPC. By systematically moving from broad, unbiased screens to specific, mechanistic validation assays, researchers can build a comprehensive selectivity profile. This approach, grounded in explaining the causality behind experimental choices, allows for the early identification and mitigation of potential liabilities.[4][16] The integration of orthogonal methods like RNA-Seq, kinome profiling, and CETSA ensures that the resulting data is robust and trustworthy, ultimately enabling more informed decisions in the drug development process and paving the way for safer, more effective targeted therapies.

References

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  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]

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  • The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]

  • Inference of drug off-target effects on cellular signaling using Interactome-Based Deep Learning. bioRxiv. [Link]

  • Inference of drug off-target effects on cellular signaling using interactome-based deep learning. ResearchGate. [Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. ResearchGate. [Link]

  • Whole Transcriptome Sequencing. Novogene. [Link]

  • Whole Transcriptome Profiling: An RNA-Seq Primer and Implications for Pharmacogenomics Research. National Center for Biotechnology Information. [Link]

  • Comparison of Single-Cell RNA Sequencing Methodologies: Whole Transcriptome vs. Targeted Gene Expression Profiling. Mission Bio. [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of Pyrydinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, pyridinium salts are indispensable scaffolds due to their prevalence in natural products, bioactive pharmaceuticals, and functional materials.[1][2][3] Their synthesis, while often appearing straightforward, can be fraught with reproducibility challenges that hinder research progress and scale-up efforts. This guide provides an in-depth comparison of common synthesis methods, focusing on the critical factors that govern their reproducibility. We will delve into the causality behind experimental choices, offer a self-validating protocol for a reliable synthesis, and present a framework for assessing the reproducibility of published methods.

Comparing Synthesis Methodologies: A Focus on Reproducibility

The synthesis of pyridinium salts is most commonly achieved through the quaternization of a pyridine derivative with an electrophile, typically an alkyl halide.[4] However, variations in methodology, such as the heating source and reaction conditions, can significantly impact the reproducibility and scalability of these transformations.

Conventional Heating vs. Microwave-Assisted Synthesis

A primary divergence in synthetic approaches is the method of heating. Conventional refluxing in a suitable solvent is a time-honored technique, while microwave-assisted synthesis has emerged as a rapid and efficient alternative.[5]

Conventional heating methods, often employing solvents like ethanol and refluxing for extended periods (up to 40 hours or more), are simple to set up with standard laboratory equipment.[5][6] However, the prolonged reaction times and indirect heating can lead to inconsistencies. The reproducibility of these methods can be hampered by factors such as the precise control of the reflux temperature and the potential for side reactions over long durations. For instance, difficulties in crystallization and the need for multiple purification steps for certain N-alkyl pyridinium salts prepared by conventional heating have been reported, indicating potential variability in product purity and yield.[6]

Microwave-assisted synthesis , in contrast, offers direct and rapid heating of the reactants, leading to dramatic reductions in reaction time—often from hours to minutes.[5] This method frequently results in higher yields and can sometimes be performed with reduced solvent volumes or even under solvent-free conditions, aligning with the principles of green chemistry.[5] The precise temperature and pressure control afforded by modern microwave reactors can contribute to enhanced reproducibility. However, it is crucial to note that direct translation of reaction conditions from conventional to microwave heating is not always straightforward and requires careful optimization.

The following table summarizes a quantitative comparison between the two methods for the synthesis of a representative pyridinium salt:

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time 20 minutes18 hours
Yield 94%81%
Energy Input Direct, rapid heatingIndirect, slow heating
Solvent Usage Often reduced or solvent-freeTypically requires a solvent
Data derived from the synthesis of a pyridazinium-based ionic liquid.[5]
Factors Influencing Reproducibility

Beyond the heating method, several other factors critically influence the reproducibility of pyridinium salt synthesis:

  • Substituents on the Pyridine Ring: The electronic nature of substituents on the pyridine ring plays a significant role. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the pyridine nitrogen, making the quaternization reaction more challenging and potentially leading to failed or incomplete reactions.[7] This can be a major source of irreproducibility if the reaction conditions are not sufficiently forcing.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is another crucial parameter. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[8] Using a more reactive alkylating agent can sometimes overcome the low reactivity of pyridines bearing EWGs.[7] However, highly reactive agents like alkyl triflates, while effective, may be more sensitive to moisture and require more careful handling.[7]

  • Solvent Choice: The choice of solvent can influence reaction rates and the ease of product isolation. Solvents like acetonitrile, propionitrile, and acetone are commonly used.[7] For some reactions, selecting a solvent in which the product pyridinium salt is sparingly soluble can facilitate its isolation by precipitation, driving the reaction to completion and simplifying purification.[7]

  • Purification Method: The method of purification is critical for obtaining pure, well-characterized pyridinium salts. Crystallization is a common technique, but as noted, some salts, particularly those with shorter alkyl chains, can be difficult to crystallize, leading to lower yields and potential inconsistencies in purity.[6] The need for multiple crystallizations can also impact the overall efficiency and reproducibility of the process.[6]

A Self-Validating Protocol for a Reproducible Pyridinium Salt Synthesis

To illustrate a robust and reproducible method, a detailed protocol for the synthesis of 1-dodecylpyridinium bromide is provided below. This method relies on conventional heating but incorporates key considerations to enhance its reliability.

Experimental Protocol: Synthesis of 1-Dodecylpyridinium Bromide

Materials:

  • Pyridine (1.0 equivalent)

  • 1-Bromododecane (1.4 equivalents)

  • Dry Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1.0 eq.) in dry ethanol.

    • Causality: The use of dry ethanol is important to prevent potential side reactions involving water. The excess of 1-bromododecane (1.4 eq.) helps to ensure complete conversion of the pyridine.[6]

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromododecane (1.4 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 40 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. This provides a checkpoint to confirm the reaction is proceeding as expected.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The crude product is typically an oil or a solid. For purification, suspend the crude material in diethyl ether and stir vigorously. The pyridinium salt will precipitate as a white solid.

    • Causality: Diethyl ether is a good solvent for washing away unreacted 1-bromododecane and other non-polar impurities, while the ionic pyridinium salt is insoluble.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values. For this particular class of compounds, HPLC can also be used to assess purity.[6][9]

Workflow for Assessing Reproducibility of Published Methods

To systematically evaluate the reproducibility of a published synthesis method for pyridinium salts, the following workflow is recommended:

G cluster_0 Reproducibility Assessment Workflow A Identify Key Parameters in Published Method (Reagents, Solvents, Time, Temp, Purification) B Assess Purity and Source of Starting Materials A->B C Execute Synthesis Exactly as Described B->C D Monitor Reaction Progress (e.g., TLC, NMR) C->D E Isolate and Purify Product D->E F Characterize Product Thoroughly (NMR, MS, MP, Yield) E->F G Compare Results with Published Data F->G H Identify Potential Sources of Discrepancy G->H Discrepancy? J Document Optimized, Reproducible Protocol G->J No Discrepancy I Systematically Vary Key Parameters to Optimize H->I I->J

Caption: Workflow for evaluating and ensuring the reproducibility of a published synthesis method for pyridinium salts.

Conclusion

The reproducibility of pyridinium salt synthesis is a multifaceted challenge that requires careful consideration of reaction conditions, reagent properties, and purification techniques. While modern methods like microwave-assisted synthesis offer significant advantages in terms of speed and efficiency, a well-controlled and thoroughly monitored conventional heating protocol can also provide reliable and reproducible results. By understanding the underlying chemical principles and implementing self-validating steps, researchers can overcome many of the common hurdles in the synthesis of these important compounds, paving the way for more robust and scalable applications in drug discovery and materials science.

References

  • Organic Chemistry Frontiers.
  • RSC Publishing. (2017-11-03).
  • ULisboa Research Portal.
  • Semantic Scholar. (2018-01-30).
  • ResearchGate. Synthetic methods for synthesizing pyridinium salts.
  • PubMed Central. (2023-07-12).
  • ACS Publications.
  • NIH. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Benchchem. A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods.
  • (2025-10-16). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • ResearchGate. (a)
  • ResearchGate.
  • American Chemical Society.
  • RSC Publishing. (2020-10-14). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules.
  • (2022-11-23). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.
  • PubMed Central. N-Amino Pyridinium Salts in Organic Synthesis.
  • Semantic Scholar.
  • MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
  • Reddit. (2024-08-27). Formation of pyridinium salts with EWG : r/Chempros.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1). As a quaternary pyridinium salt combined with a strong acid, this compound presents a multi-faceted hazard profile that requires rigorous handling and disposal procedures. This guide is intended for laboratory professionals engaged in research and development who handle such chemical entities. Our primary objective is to ensure personnel safety and environmental protection through scientifically grounded protocols.

Core Principle: Hazard-Driven Waste Management

The fundamental principle for disposing of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide is to treat it unequivocally as hazardous chemical waste . The compound's structure, a salt of a substituted pyridinium cation and the iodide anion from hydrogen iodide, dictates its primary hazards. The disposal strategy is therefore one of containment, segregation, and professional removal, not in-lab neutralization or sewer disposal.[1][2]

The rationale is based on the distinct risks posed by its components:

  • Pyridinium Cation : Pyridine and its derivatives are heterocyclic aromatic compounds.[3] Waste containing these materials is typically managed through controlled incineration by licensed facilities to prevent environmental release.[2][4]

  • Hydrogen Iodide (HI) / Iodide Anion (I⁻) : Hydrogen iodide is a strong, corrosive acid and a toxic gas.[5][6][7][8] The iodide ion can be readily oxidized, especially by common laboratory disinfectants like bleach, to form toxic and volatile iodine vapor.[9] This reactivity makes indiscriminate mixing of iodide-containing waste exceptionally dangerous.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is critical before handling or disposing of this compound. The primary risks are categorized as Corrosive, Toxic, and Reactive.

Hazard CategoryDescriptionRationale & Causality
Corrosive Causes severe skin burns and eye damage.[5][8] Corrosive to metals.[5][6]The presence of the hydrogen iodide component, which forms corrosive hydriodic acid in the presence of moisture, is the primary driver of this hazard.[6][7]
Toxic Toxic if inhaled or swallowed.[7][10] Causes irritation to the respiratory tract.[5][8]Anhydrous hydrogen iodide is a toxic gas.[7] Pyridine derivatives can also exhibit significant toxicity.[11][12]
Reactive Reacts violently or generates hazardous byproducts with incompatible materials.The iodide anion can be oxidized to elemental iodine (I₂) by oxidizing agents.[13] The acidic nature of HI reacts exothermically with bases and can generate flammable hydrogen gas with active metals.[7][8]
Chemical Incompatibility Diagram

The following diagram illustrates the critical need for segregating this waste stream. Mixing with incompatible materials can lead to dangerous reactions.

G cluster_main 1-Methylpyridin-1-ium-3-carboximidate--HI Waste cluster_incompatible Incompatible Materials (DO NOT MIX) cluster_hazards Resulting Hazards main_compound Pyridinium Iodide Waste oxidizers Strong Oxidizers (e.g., Bleach, Nitric Acid) bases Strong Bases (e.g., NaOH, KOH) metals Active Metals (e.g., Al, Fe, Zn) hazard_gas Toxic Iodine Vapor & Other Fumes oxidizers->hazard_gas Oxidation of Iodide hazard_heat Violent Heat Generation (Exothermic Reaction) bases->hazard_heat Acid-Base Neutralization hazard_h2 Flammable H₂ Gas metals->hazard_h2 Acid-Metal Reaction

Caption: Chemical incompatibility map for pyridinium iodide waste.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation steps must be performed inside a certified chemical fume hood to mitigate inhalation risks from potential hydrogen iodide off-gassing.[7][14]

Required PPE includes:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Nitrile gloves are required. Inspect gloves for integrity before use.[14]

  • Body Protection : A flame-resistant lab coat must be worn and fully fastened.

  • Foot Protection : Closed-toe shoes are mandatory in the laboratory.

Spill Management Protocol

Accidents require immediate and correct action.

  • For Small Spills (<100 mL):

    • Ensure PPE is worn. Alert others in the immediate area.

    • Contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.

    • Gently sweep the absorbed material into a designated, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS personnel.

Step-by-Step Disposal Procedure

The only appropriate disposal route is through your institution's hazardous waste management program.[4][15][16] The following workflow ensures compliance and safety.

  • Segregation :

    • Designate a specific waste stream for 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide and structurally similar compounds.

    • Crucially, never mix this waste with other waste streams, especially those containing oxidizing agents (like bleach), strong bases, or active metals. [9][11][13]

  • Containerization :

    • Select a robust, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • The container must have a secure, screw-top cap to prevent leakage or vapor release.[17]

    • Ensure the container is clean and dry before adding any waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling :

    • Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)".

      • The primary hazards: "Corrosive, Toxic".

      • The date accumulation started.

      • The name of the principal investigator and laboratory location.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17]

    • The SAA must be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of accidental spills or breakage.

    • Ensure secondary containment (e.g., a larger bin or tray) is used for the waste container.

  • Final Disposal Request :

    • Once the container is full or you are ready to dispose of it, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures. Do not attempt to transport the waste yourself.

Disposal Workflow Diagram

This flowchart outlines the decision-making process for proper disposal.

G start Waste Generated: 1-Methylpyridin-1-ium-3-carboximidate--HI decision_hazardous Is this hazardous waste? start->decision_hazardous process_segregate Step 1: Segregate Waste (Keep separate from incompatibles) decision_hazardous->process_segregate Yes prohibited PROHIBITED: - Drain Disposal - Trash Disposal - In-Lab Treatment decision_hazardous->prohibited No (Not Applicable for this compound) process_container Step 2: Use Designated, Compatible Container process_segregate->process_container process_label Step 3: Attach & Complete Hazardous Waste Label process_container->process_label process_store Step 4: Store in Secondary Containment in SAA process_label->process_store process_request Step 5: Request Pickup from EHS/Waste Management process_store->process_request end Safe & Compliant Disposal process_request->end

Caption: Standard operating procedure for hazardous waste disposal.

Prohibited Actions

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT pour this chemical or any solution containing it down the sanitary sewer.[1][18]

  • DO NOT dispose of this chemical or its empty containers in the regular trash.

  • DO NOT mix this waste with bleach or other oxidizing agents.[9] This can generate highly toxic fumes.

  • DO NOT autoclave materials contaminated with this compound, as it can create dangerous iodine vapor.[9]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide, protecting themselves, their colleagues, and the environment.

References

  • Low Chemicals: Hydrogen Iodide - Poison Facts. (n.d.).
  • Standard Operating Procedure for work with Chemical name/class: Iodine. (2018-11-02). Duke SMIF.
  • Hydrogen iodide | HI | CID 24841. (n.d.). PubChem - NIH.
  • HYDROGEN IODIDE, ANHYDROUS. (n.d.). CAMEO Chemicals - NOAA.
  • ICSC 1326 - HYDROGEN IODIDE. (n.d.). International Chemical Safety Cards (ICSCs).
  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Pyridinium. (n.d.). Wikipedia.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
  • Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University.
  • Iodine | I2 | CID 807. (n.d.). PubChem - NIH.
  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
  • Safe Disposal of Pyridin-4-olate: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024-09-07). Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for Pyridine - NCBI.
  • Safety Data Sheet. (2024-01-10). Cayman Chemical.
  • How does your lab dispose of harmful reagents used in cultures? (2023-02-04). r/microbiology - Reddit.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1), demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.

The compound is an ionic salt, which we can infer will likely be a solid at room temperature. Its structure comprises a substituted pyridinium cation and a hydrogen iodide component. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, a component-based hazard analysis is a cornerstone of laboratory safety. The primary concerns stem from the potential for respiratory and skin irritation from the pyridinium component and the corrosive nature of hydrogen iodide, which can be liberated in the presence of moisture.

Hazard Assessment: A Component-Based Approach

A comprehensive understanding of the risks associated with 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) is paramount for selecting the appropriate Personal Protective Equipment (PPE).

  • Pyridinium Component: Pyridinium compounds, as a class, can be irritants to the skin, eyes, and respiratory tract. Their effects can vary based on the specific substitutions on the pyridine ring.

  • Hydrogen Iodide (HI): Hydrogen iodide is a strong acid and is corrosive. It can cause severe skin burns and eye damage. Inhalation of its vapors can lead to respiratory irritation and damage. Given that the compound is a salt with hydrogen iodide, its dissociation in the presence of moisture (e.g., on skin, in the eyes, or in the respiratory tract) could release HI, presenting a significant corrosive hazard.

Table 1: Summary of Potential Hazards

Component/CompoundPhysical Form (Assumed)Primary HazardsTarget Organs
1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1)Solid (crystalline/powder)Irritation (skin, eyes, respiratory), Corrosivity (upon moisture contact)Skin, Eyes, Respiratory System
Pyridinium DerivativesSolid/LiquidIrritationSkin, Eyes, Respiratory System
Hydrogen IodideGas/Aqueous SolutionCorrosive, Acute Toxicity (inhalation)Skin, Eyes, Respiratory System

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, a multi-layered approach to PPE is essential to ensure complete protection.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles are mandatory at all times when handling this compound. They must provide a complete seal around the eyes to protect against dust particles and potential splashes.

Recommended for High-Risk Operations: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing large quantities, preparing concentrated solutions), a face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.

Skin and Body Protection

Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and fully buttoned.

Gloves: Due to the corrosive nature of hydrogen iodide, appropriate chemical-resistant gloves are critical.

  • Recommended Glove Type: Nitrile gloves are a suitable initial choice for handling the solid compound. However, for prolonged handling or when working with solutions, it is advisable to consult a glove compatibility chart for specific resistance to hydrogen iodide.

  • Double Gloving: For weighing and transfer operations, double gloving is a recommended practice. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.

Apron: For large-scale operations or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

The need for respiratory protection is dictated by the scale of the operation and the potential for aerosolization of the compound.

  • Benchtop Operations (Small Quantities): When handling small quantities (milligram scale) in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.

  • Weighing and Transfer (Gram Scale and Above): For weighing out the solid, especially if it is a fine powder, the use of a certified N95 or higher respirator is recommended to prevent inhalation of airborne particles.

  • Operations with High Aerosolization Potential: If the procedure involves sonication, vortexing, or other actions that could generate aerosols, a respirator with an acid gas cartridge may be necessary, in addition to the particulate filter.

Experimental Protocols: Safe Handling Procedures

Adherence to standardized procedures is as crucial as the selection of PPE itself.

Protocol for Donning PPE

A systematic approach to putting on PPE prevents cross-contamination.

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on the laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

Protocol for Doffing PPE

The removal of PPE is a critical step to prevent exposure to any contaminants.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer, potentially contaminated surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Start: Handling 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Proceed with Caution start Initiate Task assess_quantity Assess Quantity (mg vs. g scale) start->assess_quantity assess_aerosol Assess Aerosolization Potential assess_quantity->assess_aerosol Small Scale (mg) assess_quantity->assess_aerosol Large Scale (g) ppe_low Standard PPE: - Lab Coat - Goggles - Nitrile Gloves assess_aerosol->ppe_low Low Aerosol Risk ppe_medium Enhanced PPE: - Add Face Shield - Double Glove assess_aerosol->ppe_medium Moderate Aerosol Risk ppe_high Full Protection: - Add Respirator (N95+) - Chemical Apron assess_aerosol->ppe_high High Aerosol Risk proceed Execute Procedure ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Caption: PPE selection workflow for handling the target compound.

Disposal and Decontamination

Waste Disposal: All solid waste contaminated with 1-Methylpyridin-1-ium-3-carboximidate--hydrogen iodide (1/1) should be disposed of in a designated hazardous waste container. Liquid waste should be neutralized if appropriate and disposed of according to institutional guidelines.

Decontamination: In case of a spill, the area should be decontaminated with a suitable neutralizing agent (e.g., sodium bicarbonate for acidic components) before cleaning. All materials used for decontamination should also be treated as hazardous waste.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24841, Hydrogen iodide. [Link]

  • U.S. Environmental Protection Agency. (2016, August). Hydrogen Iodide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.